Diatoxanthin
Description
This compound has been reported in Corbicula sandai, Meretrix petechialis, and other organisms with data available.
structure given in first source; RN given refers to all-trans isome
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E)-18-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15-octaen-17-ynyl]-3,5,5-trimethylcyclohex-3-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H54O2/c1-29(17-13-19-31(3)21-23-37-33(5)25-35(41)27-39(37,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-38-34(6)26-36(42)28-40(38,9)10/h11-21,23,35-36,41-42H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,29-15+,30-16+,31-19+,32-20+/t35-,36-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYJHQMUSVNWPV-DRCJTWAYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C#CC2=C(CC(CC2(C)C)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C#CC2=C(C[C@H](CC2(C)C)O)C)/C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H54O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001015589 | |
| Record name | Diatoxanthin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001015589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
566.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31063-73-7 | |
| Record name | Diatoxanthin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31063-73-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diatoxanthin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031063737 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diatoxanthin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001015589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIATOXANTHIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VOI529I46 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Discovery, Isolation, and Analysis of Diatoxanthin from Marine Diatoms
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical overview of diatoxanthin, a key xanthophyll pigment in marine diatoms. It covers the historical context of its discovery, its vital role in photoprotection through the diadinoxanthin cycle, and detailed protocols for its isolation, purification, and characterization. This guide is intended to serve as a comprehensive resource for researchers in phycology, natural product chemistry, and drug development exploring the potential of diatom-derived compounds.
Introduction: The Significance of this compound
Diatoms, a major group of microalgae, are responsible for a significant portion of global primary production.[1] Their ecological success is partly due to robust photoprotective mechanisms that allow them to thrive in variable light environments.[2] Central to this protection is the diadinoxanthin cycle, which involves the enzymatic interconversion of two key xanthophylls: diadinoxanthin (Dd) and this compound (Dt).[3][4][5]
This compound (C₄₀H₅₄O₂) is the de-epoxidized form of diadinoxanthin and plays a crucial role in dissipating excess light energy as heat, a process known as non-photochemical quenching (NPQ).[6][7][8] This mechanism safeguards the photosynthetic apparatus from photo-oxidative damage.[2] Beyond its photoprotective function, recent studies have highlighted this compound's potential as a bioactive compound. Research indicates it possesses potent anti-inflammatory and chemopreventive properties, for instance, by significantly lowering levels of matrix metallopeptidase 9 (MMP-9) and interleukin 1-β (IL-1β), which are implicated in UV stress and cancer induction pathways.[9] This dual significance makes this compound a molecule of high interest for both fundamental research and potential pharmaceutical applications.[6][10]
The Diadinoxanthin Cycle: A Core Photoprotective Pathway
The diadinoxanthin (DD) cycle is a rapid response mechanism to changes in light intensity.[3][4] In low light conditions, the xanthophyll pool is dominated by diadinoxanthin. When diatoms are exposed to high or excessive light, the build-up of a proton gradient across the thylakoid membrane (lumen acidification) activates the enzyme violaxanthin de-epoxidase (VDE).[6][7][10] VDE catalyzes the de-epoxidation of diadinoxanthin to form this compound.[6][10] The accumulation of this compound, along with specific light-harvesting complex proteins (LHCX), triggers the dissipation of excess energy.[7] When light intensity decreases, the enzyme zeaxanthin epoxidase (ZEP) reverses the process, converting this compound back to diadinoxanthin.[10]
Isolation and Purification of this compound
Obtaining high-purity this compound is essential for detailed biochemical studies and drug development. An effective and economical four-step procedure has been developed for its isolation from the marine diatom Phaeodactylum tricornutum.[3][5][11] This method can yield this compound with a purity of 99% or more.[3][5][11]
The general workflow involves cultivating the diatoms under specific light conditions to maximize xanthophyll content, followed by pigment extraction, saponification to remove chlorophylls, separation via liquid-liquid partitioning, and final purification using column chromatography.[3][12]
References
- 1. Path to the brown coloration of diatoms discovered | Press and Public Relations [press.uni-mainz.de]
- 2. Spectral Radiation Dependent Photoprotective Mechanism in the Diatom Pseudo-nitzschia multistriata - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation and purification of all-trans diadinoxanthin and all-trans this compound from diatom Phaeodactylum tricornutum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Isolation and purification of all- trans diadinoxanthin and all- trans this compound from diatom Phaeodactylum tricornutum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Xanthophyll cycling and fucoxanthin biosynthesis in the model diatom Phaeodactylum tricornutum: recent advances and new gene functions [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. MMP-9 and IL-1β as Targets for this compound and Related Microalgal Pigments: Potential Chemopreventive and Photoprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
The Foundational Role of Diatoxanthin in the Xanthophyll Cycle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The xanthophyll cycle is a critical photoprotective mechanism in photosynthetic organisms, enabling the dissipation of excess light energy to prevent photo-oxidative damage. In diatoms and other chromophyte algae, the primary xanthophyll cycle is the diadinoxanthin cycle, in which the carotenoid diatoxanthin plays a central and indispensable role. This technical guide provides an in-depth examination of the fundamental functions of this compound, the enzymatic processes of the diadinoxanthin cycle, and its direct correlation with non-photochemical quenching (NPQ). Detailed experimental protocols for the quantification of xanthophyll cycle pigments and the measurement of NPQ are provided, alongside a summary of quantitative data and visual representations of the key pathways and workflows. This document serves as a comprehensive resource for researchers investigating algal photophysiology and for professionals in drug development exploring the therapeutic potential of this compound as a potent antioxidant and anti-inflammatory agent.
Introduction
Photosynthetic organisms have evolved sophisticated mechanisms to cope with fluctuating light environments. While light is essential for photosynthesis, excessive light can lead to the formation of reactive oxygen species (ROS), causing significant damage to the photosynthetic apparatus. The xanthophyll cycle is a rapid and efficient process that mitigates this photodamage by dissipating excess energy as heat, a process known as non-photochemical quenching (NPQ)[1][2].
In diatoms, a major group of phytoplankton responsible for a significant portion of global primary production, the predominant xanthophyll cycle is the diadinoxanthin (Dd) cycle[3][4][5]. This cycle involves the enzymatic conversion of the mono-epoxide xanthophyll diadinoxanthin to the epoxy-free this compound (Dt) under high light conditions[6][7]. The accumulation of this compound is directly and linearly correlated with the induction of NPQ, highlighting its fundamental role in photoprotection[8][9].
This guide will delve into the core aspects of the diadinoxanthin cycle, focusing on the pivotal role of this compound. We will explore the enzymatic machinery, the regulatory signaling pathways, and provide detailed methodologies for the experimental analysis of this crucial photoprotective mechanism. Furthermore, we will present quantitative data on pigment conversion and discuss the broader implications of this compound's function, including its potential applications in biotechnology and pharmacology[10][11].
The Diadinoxanthin Cycle: Mechanism and Key Players
The diadinoxanthin cycle is a reversible two-step process occurring within the thylakoid membranes of the chloroplast.
2.1. De-epoxidation: The Conversion of Diadinoxanthin to this compound
Under conditions of excess light, the photosynthetic electron transport chain generates a proton gradient (ΔpH) across the thylakoid membrane, leading to the acidification of the thylakoid lumen[4]. This drop in pH activates the enzyme violaxanthin de-epoxidase (VDE) , which is also referred to as diadinoxanthin de-epoxidase (DDE) in the context of the Dd cycle[6][12][13][14][15]. VDE catalyzes the removal of the epoxy group from diadinoxanthin, converting it into this compound[6][7]. This reaction requires the presence of ascorbate as a reducing agent[3][15].
2.2. Epoxidation: The Reversion of this compound to Diadinoxanthin
When light intensity decreases, the ΔpH dissipates, and the lumenal pH increases. This change in pH inactivates VDE and activates the enzyme zeaxanthin epoxidase (ZEP) , which is also known as this compound epoxidase (DEP)[6][7]. In the model diatom Phaeodactylum tricornutum, the specific isoform responsible for this reaction has been identified as ZEP3[7][11]. ZEP catalyzes the addition of an epoxy group to this compound, converting it back to diadinoxanthin[6][7]. This reaction utilizes NADPH as a cofactor[3].
Signaling Pathway of the Diadinoxanthin Cycle
Caption: Signaling pathway of the diadinoxanthin cycle regulation by light conditions.
Quantitative Analysis of the Diadinoxanthin Cycle
The interconversion of diadinoxanthin and this compound can be quantified by exposing diatom cultures to different light regimes and measuring the pigment concentrations using High-Performance Liquid Chromatography (HPLC).
Table 1: Xanthophyll Pigment Content in Phaeodactylum tricornutum under Varying Light Conditions
| Light Condition | Diadinoxanthin (fmol/cell) | This compound (fmol/cell) | De-epoxidation State (DES)¹ | Reference |
| Low Light (LL) | ~1.5 - 2.0 | ~0 | ~0 | [16] |
| High Light (HL) - 2h | ~0.5 - 1.0 | ~1.0 - 1.5 | ~0.5 - 0.75 | [16] |
| Return to Low Light (rLL) - 0.5h (WT) | ~1.0 - 1.5 | ~0.5 - 1.0 | ~0.25 - 0.5 | [16] |
| Return to Low Light (rLL) - 0.5h (zep3 mutant) | ~0.5 | ~1.5 | ~0.75 | [11] |
| Return to Low Light (rLL) - 6h (zep3 mutant) | ~0.5 | ~1.5 | ~0.75 | [11] |
¹ De-epoxidation State (DES) is calculated as [Dt] / ([Dd] + [Dt]).
Experimental Protocols
4.1. High-Performance Liquid Chromatography (HPLC) for Xanthophyll Pigment Analysis
This protocol is adapted from methods described for the analysis of phytoplankton pigments[17][18][19].
4.1.1. Sample Preparation and Pigment Extraction
-
Harvest diatom cells by filtering a known volume of culture through a glass fiber filter (e.g., Whatman GF/F).
-
Immediately freeze the filter in liquid nitrogen and store at -80°C until extraction.
-
For extraction, place the filter in a tube with 3 mL of 95% methanol (HPLC grade).
-
Disrupt the cells by grinding the filter with a Teflon pestle or by sonication in the dark and on ice.
-
Centrifuge the extract at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
4.1.2. HPLC Conditions
-
Column: Reversed-phase C18 column (e.g., 10 cm long, 4 µm particle diameter).
-
Mobile Phase: A gradient of two or more solvents is typically used. A common system involves:
-
Solvent A: 80:20 (v/v) methanol: 0.5 M ammonium acetate (pH 7.2).
-
Solvent B: 90:10 (v/v) acetonitrile: water.
-
Solvent C: Ethyl acetate.
-
-
Flow Rate: 1.5 - 2.0 mL/min.
-
Detection: Diode array detector (DAD) to monitor absorbance at multiple wavelengths. Xanthophylls are typically detected between 440 nm and 480 nm.
-
Quantification: Pigment concentrations are determined by comparing the peak areas to those of known standards.
4.2. Measurement of Non-Photochemical Quenching (NPQ)
NPQ is typically measured using a Pulse Amplitude Modulated (PAM) fluorometer[1][20].
-
Dark Adaptation: Dark-adapt the diatom sample for at least 15-20 minutes.
-
Measure F₀ and Fₘ:
-
Measure the minimum fluorescence (F₀) using a weak measuring light.
-
Apply a short, saturating pulse of light to measure the maximum fluorescence (Fₘ) in the dark-adapted state.
-
-
Actinic Light Exposure: Illuminate the sample with a continuous actinic light of a specific intensity to induce photosynthesis and NPQ.
-
Measure Fₘ' during Illumination: During the actinic light exposure, apply saturating pulses at regular intervals to measure the maximum fluorescence in the light-adapted state (Fₘ').
-
Calculate NPQ: NPQ is calculated using the formula: NPQ = (Fₘ - Fₘ') / Fₘ' .
-
Relaxation: Turn off the actinic light and continue to apply saturating pulses in the dark to monitor the relaxation of NPQ.
4.3. Violaxanthin De-epoxidase (VDE) Activity Assay
This protocol is based on the in vitro assay for VDE from spinach and lettuce[10][12][15].
-
Enzyme Extraction:
-
Isolate chloroplasts from diatom cells.
-
Lyse the chloroplasts to release the lumenal contents, including VDE.
-
Centrifuge to pellet the thylakoid membranes and collect the supernatant containing the VDE.
-
-
Assay Mixture:
-
Prepare a reaction buffer at pH 5.2 (e.g., 50 mM citrate, 110 mM phosphate).
-
Add the substrate, violaxanthin (or diadinoxanthin), solubilized in a lipid carrier like monogalactosyldiacylglycerol (MGDG).
-
Add the cofactor, ascorbate (e.g., 30 mM).
-
-
Reaction:
-
Initiate the reaction by adding the VDE-containing extract.
-
Incubate at a controlled temperature (e.g., 22-26°C).
-
-
Detection:
-
Monitor the conversion of violaxanthin to zeaxanthin (or diadinoxanthin to this compound) spectrophotometrically by measuring the change in absorbance at specific wavelengths (e.g., dual-wavelength at 502-540 nm) or by taking samples at time points for HPLC analysis.
-
Experimental Workflow for Studying the Diadinoxanthin Cycle
Caption: A typical experimental workflow for investigating the diadinoxanthin cycle.
Broader Significance and Future Directions
The fundamental role of this compound in the xanthophyll cycle extends beyond basic algal photophysiology. Understanding this process is crucial for:
-
Aquatic Ecology and Climate Modeling: Diatoms are major contributors to global carbon fixation. Their ability to thrive in dynamic light environments, facilitated by the diadinoxanthin cycle, has significant implications for marine primary productivity and biogeochemical cycles.
-
Biotechnology and Biofuel Production: Optimizing microalgal growth for biofuel and other bioproducts requires a thorough understanding of their stress responses. Manipulating the xanthophyll cycle could potentially enhance biomass productivity under high-light conditions.
-
Drug Development: this compound has demonstrated potent antioxidant, anti-inflammatory, and chemopreventive properties[10][11][21]. Its ability to modulate cellular signaling pathways, such as those involving matrix metalloproteinases (MMPs) and interleukins, makes it a promising candidate for further investigation as a therapeutic agent. The development of diatom strains that overproduce and retain this compound is an active area of research[11][16].
Future research should focus on further elucidating the regulatory networks that control the expression and activity of VDE and ZEP isoforms. Additionally, a deeper understanding of the precise molecular mechanism by which this compound induces NPQ within the light-harvesting complexes will provide a more complete picture of this vital photoprotective process.
Conclusion
This compound is the cornerstone of the diadinoxanthin cycle, a critical photoprotective mechanism in diatoms and other key marine phytoplankton. Its rapid and reversible synthesis, tightly regulated by light-induced changes in the thylakoid lumen pH, allows these organisms to efficiently dissipate excess light energy and thrive in challenging aquatic environments. The detailed experimental protocols and quantitative data presented in this guide provide a robust framework for researchers to further explore the intricacies of the xanthophyll cycle and to harness the biotechnological and therapeutic potential of this compound.
References
- 1. handheld.psi.cz [handheld.psi.cz]
- 2. researchgate.net [researchgate.net]
- 3. Relaxation of the non-photochemical chlorophyll fluorescence quenching in diatoms: kinetics, components and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repository.library.noaa.gov [repository.library.noaa.gov]
- 5. researchgate.net [researchgate.net]
- 6. Photosynthetic Pigments in Diatoms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Xanthophyll cycling and fucoxanthin biosynthesis in the model diatom Phaeodactylum tricornutum: recent advances and new gene functions [frontiersin.org]
- 8. Colloquium | Regulation of the xanthophyll cycle in diatoms - NIOZ [nioz.nl]
- 9. Identifying the gene responsible for non‐photochemical quenching reversal in Phaeodactylum tricornutum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Developmental Expression of Violaxanthin De-Epoxidase in Leaves of Tobacco Growing under High and Low Light - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Zeaxanthin epoxidase 3 Knockout Mutants of the Model Diatom Phaeodactylum tricornutum Enable Commercial Production of the Bioactive Carotenoid this compound [mdpi.com]
- 12. Violaxanthin de-epoxidase disulphides and their role in activity and thermal stability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Violaxanthin de-epoxidase - Wikipedia [en.wikipedia.org]
- 14. lup.lub.lu.se [lup.lub.lu.se]
- 15. Violaxanthin de-epoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ejournal.sinica.edu.tw [ejournal.sinica.edu.tw]
- 18. researchgate.net [researchgate.net]
- 19. epic.awi.de [epic.awi.de]
- 20. researchgate.net [researchgate.net]
- 21. MMP-9 and IL-1β as Targets for this compound and Related Microalgal Pigments: Potential Chemopreventive and Photoprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Diatoxanthin Biosynthesis Pathway from β-Carotene in Diatoms
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Diatoxanthin is a crucial xanthophyll pigment in diatoms and other marine algae, playing a pivotal role in photoprotection through the dissipation of excess light energy. Its potent antioxidant properties also make it a compound of interest for pharmaceutical and nutraceutical applications. This technical guide provides an in-depth overview of the this compound biosynthesis pathway, beginning with the precursor β-carotene. It details the enzymatic steps, key intermediates, and regulatory mechanisms. Furthermore, this document consolidates quantitative data on pigment dynamics, provides detailed experimental protocols for pathway analysis, and includes visualizations of the core pathway and experimental workflows to facilitate a comprehensive understanding for researchers in the field.
The Core Biosynthetic Pathway
The biosynthesis of this compound from β-carotene is a multi-step enzymatic process primarily occurring within the chloroplasts of diatoms. The pathway is intrinsically linked to the well-known xanthophyll cycle, which in diatoms is predominantly the diadinoxanthin cycle. This cycle allows for the rapid conversion of pigments to adapt to fluctuating light conditions.
The pathway proceeds as follows:
-
Hydroxylation of β-Carotene: The pathway begins with the precursor β-carotene. The enzyme β-carotene hydroxylase (BCH) catalyzes the hydroxylation of both ionone rings of β-carotene at the 3 and 3' positions. This two-step reaction first produces β-cryptoxanthin and then yields zeaxanthin .[1]
-
Epoxidation of Zeaxanthin: Zeaxanthin epoxidase (ZEP) , a stromal enzyme, then catalyzes the epoxidation of zeaxanthin. This process introduces epoxy groups across the 5,6 and 5',6' double bonds of the ionone rings, converting zeaxanthin into violaxanthin via the intermediate antheraxanthin.[2][3] In diatoms, this function is primarily carried out by specific ZEP paralogs.
-
Formation of Neoxanthin: Violaxanthin is then converted to neoxanthin . This step is a critical branching point, as neoxanthin serves as a precursor for both the primary light-harvesting pigment fucoxanthin and for diadinoxanthin.[4][5][6] The conversion is catalyzed by a violaxanthin de-epoxidase-like (VDL) protein, specifically VDL1 in Phaeodactylum tricornutum, which isomerizes violaxanthin to form the allene bond characteristic of neoxanthin.[7]
-
Synthesis of Diadinoxanthin: Neoxanthin is subsequently converted to diadinoxanthin (Ddx) . This reaction involves the formation of an acetylenic bond through the isomerization of one of the allenic double bonds.[4][6] Diadinoxanthin is the central hub molecule for photoprotection in diatoms.
-
De-epoxidation to this compound: The final step is the light-dependent conversion of diadinoxanthin to This compound (Dtx) . This reaction is catalyzed by the enzyme diadinoxanthin de-epoxidase (DDE) , also known as violaxanthin de-epoxidase (VDE).[2][3][8] This enzyme is located in the thylakoid lumen and is activated by the low pH that results from high light-induced proton pumping. DDE removes the single epoxy group from diadinoxanthin, forming this compound.[9][10] The reverse reaction, the epoxidation of this compound back to diadinoxanthin in low light, is catalyzed by a specific zeaxanthin epoxidase, ZEP3, in P. tricornutum.[1][11][12]
Pathway Diagram
References
- 1. Zeaxanthin epoxidase 3 Knockout Mutants of the Model Diatom Phaeodactylum tricornutum Enable Commercial Production of the Bioactive Carotenoid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Xanthophyll cycling and fucoxanthin biosynthesis in the model diatom Phaeodactylum tricornutum: recent advances and new gene functions [frontiersin.org]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. ON PIGMENTS, GROWTH, AND PHOTOSYNTHESIS OF PHAEODACTYLUM TRICORNUTUM 1 2 | Semantic Scholar [semanticscholar.org]
- 6. Biosynthesis of fucoxanthin and diadinoxanthin and function of initial pathway genes in Phaeodactylum tricornutum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Engineering the Unicellular Alga Phaeodactylum tricornutum for Enhancing Carotenoid Production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.plos.org [journals.plos.org]
- 9. Silencing of the Violaxanthin De-Epoxidase Gene in the Diatom Phaeodactylum tricornutum Reduces this compound Synthesis and Non-Photochemical Quenching - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Key Residues for pH Dependent Activation of Violaxanthin De-Epoxidase from Arabidopsis thaliana | PLOS One [journals.plos.org]
- 11. Zeaxanthin epoxidase 3 Knockout Mutants of the Model Diatom Phaeodactylum tricornutum Enable Commercial Production of the Bioactive Carotenoid this compound [mdpi.com]
- 12. researchgate.net [researchgate.net]
The Pivotal Role of Diatoxanthin in Phytoplankton Photoprotection: A Technical Guide
For Immediate Release
A deep dive into the molecular mechanisms and quantitative analysis of diatoxanthin-mediated photoprotection in marine phytoplankton, offering critical insights for researchers, scientists, and drug development professionals.
In the dynamic and often harsh marine environment, phytoplankton have evolved sophisticated mechanisms to protect themselves from the damaging effects of excessive light. Central to this defense is the xanthophyll cycle, a rapid biochemical process that helps dissipate excess light energy as heat. This guide explores the core of this photoprotective strategy, focusing on the pivotal role of the carotenoid pigment this compound.
The Diadinoxanthin Cycle: A Rapid Defense Mechanism
Phytoplankton, particularly diatoms, utilize the diadinoxanthin cycle to mitigate the risks of photo-oxidative damage.[1][2][3] This cycle involves the enzymatic conversion of the light-harvesting pigment diadinoxanthin (Dd) to the energy-dissipating pigment this compound (Dt) under high light conditions.[4] This conversion is catalyzed by the enzyme violaxanthin de-epoxidase (VDE), which is activated by the acidification of the thylakoid lumen resulting from a buildup of a proton gradient in high light.[5][6] When light intensity decreases, this compound is converted back to diadinoxanthin by the enzyme this compound epoxidase (ZEP3 in the model diatom Phaeodactylum tricornutum), ensuring efficient light harvesting can resume.[4][7] This rapid cycling allows phytoplankton to effectively balance light absorption with their photosynthetic capacity, a crucial advantage in turbulent water columns where light availability can change dramatically.[8][9]
The diadinoxanthin cycle is a key component of a broader photoprotective response known as non-photochemical quenching (NPQ). NPQ encompasses the processes that dissipate excess absorbed light energy as heat, thereby preventing the formation of harmful reactive oxygen species.[1][3] The accumulation of this compound is directly correlated with the intensity of NPQ.[9][10][11]
Quantitative Insights into Photoprotection
The efficiency of this compound-mediated photoprotection can be quantified through various experimental approaches. Studies on the model diatom Phaeodactylum tricornutum have provided significant quantitative data. For instance, cells grown under intermittent light, which mimics the fluctuating light environment in turbulent waters, can double their pool of diadinoxanthin cycle pigments.[8][9] This enhancement of the diadinoxanthin pool allows for a much stronger induction of NPQ upon exposure to high light, enabling the cells to down-regulate the efficiency of Photosystem II (PSII) by as much as 90%, thereby significantly reducing the potential for photoinhibition.[8][9][10]
| Parameter | Condition | Value | Reference |
| Diadinoxanthin (DD) Pool Size | Intermittent Light vs. Continuous Light | 2x higher in Intermittent Light | [8] |
| PSII Down-regulation | High Light Exposure (in cells with doubled DD pool) | ~90% | [9][10] |
| Non-photochemical Quenching (NPQ) | Correlation with this compound (DT) concentration | Proportional | [9][10] |
Table 1: Quantitative Data on this compound-Mediated Photoprotection in Phaeodactylum tricornutum
Experimental Protocols for Assessing Photoprotection
The investigation of this compound's role in photoprotection relies on a set of key experimental protocols.
Pigment Analysis
Objective: To quantify the concentrations of diadinoxanthin and this compound.
Methodology:
-
Sample Collection: Phytoplankton cultures are harvested by centrifugation.
-
Pigment Extraction: The cell pellet is resuspended in a solvent, typically 100% methanol or acetone, and vortexed vigorously.[12] The extraction is often performed on ice and in the dark to prevent pigment degradation.
-
Debris Removal: The extract is centrifuged to pellet cell debris.
-
Analysis by High-Performance Liquid Chromatography (HPLC): The supernatant containing the pigments is filtered and injected into an HPLC system equipped with a C18 reverse-phase column. Pigments are separated based on their polarity and detected using a photodiode array detector. Identification and quantification are achieved by comparing retention times and absorption spectra to known standards.
Chlorophyll a Fluorescence Measurement
Objective: To assess the efficiency of PSII and the level of non-photochemical quenching (NPQ).
Methodology:
-
Dark Adaptation: Phytoplankton samples are dark-adapted for a specific period (e.g., 15-30 minutes) to ensure all reaction centers are open.
-
Measurement of Fo and Fm: A pulse-amplitude modulation (PAM) fluorometer is used. A weak measuring light is applied to determine the minimum fluorescence (Fo). A short, saturating pulse of high-intensity light is then applied to close all PSII reaction centers, measuring the maximum fluorescence (Fm).
-
Calculation of Maximum Quantum Yield of PSII: The maximum quantum yield (Fv/Fm) is calculated as (Fm - Fo) / Fm. This parameter indicates the potential photosynthetic efficiency.
-
Actinic Light Exposure: The sample is exposed to a period of high-intensity actinic light to induce photoprotective responses.
-
Measurement of F' and Fm': During the actinic light exposure, periodic saturating pulses are applied to measure the fluorescence yield in the light-adapted state (F') and the maximum fluorescence in the light-adapted state (Fm').
-
Calculation of NPQ: Non-photochemical quenching is calculated using the Stern-Volmer equation: NPQ = (Fm - Fm') / Fm'.[8]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Both major xanthophyll cycles present in nature promote nonphotochemical quenching in a model diatom - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Xanthophyll cycle-related non-photochemical quenching protects Sargassum thunbergii from high light-induced photoinhibition [frontiersin.org]
- 4. Identifying the gene responsible for non‐photochemical quenching reversal in Phaeodactylum tricornutum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Relaxation of the non-photochemical chlorophyll fluorescence quenching in diatoms: kinetics, components and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Frontiers | Xanthophyll cycling and fucoxanthin biosynthesis in the model diatom Phaeodactylum tricornutum: recent advances and new gene functions [frontiersin.org]
- 8. Influence of the Diadinoxanthin Pool Size on Photoprotection in the Marine Planktonic Diatom Phaeodactylum tricornutum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influence of the diadinoxanthin pool size on photoprotection in the marine planktonic diatom Phaeodactylum tricornutum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Influence of the Diadinoxanthin Pool Size on Photoprotection in the Marine Planktonic Diatom Phaeodactylum tricornutum 1 | Semantic Scholar [semanticscholar.org]
- 11. researchwithrutgers.com [researchwithrutgers.com]
- 12. The fine-tuning of NPQ in diatoms relies on the regulation of both xanthophyll cycle enzymes - PMC [pmc.ncbi.nlm.nih.gov]
The Diatoxanthin-Dependent Mechanism of Non-Photochemical Quenching: A Technical Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals
Executive Summary
Non-photochemical quenching (NPQ) is a critical photoprotective mechanism in photosynthetic organisms, dissipating excess light energy as heat to prevent photo-oxidative damage. In diatoms, a major group of phytoplankton, this process is primarily driven by the xanthophyll pigment diatoxanthin (Dt). This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound-dependent NPQ, offering a comprehensive resource for researchers in photosynthesis, algal biology, and drug development. The guide details the core components of this system, including the pivotal role of the diadinoxanthin cycle, the essential function of Light-Harvesting Complex Stress-Related (LHCX) proteins, and the influence of the transthylakoid proton gradient (ΔpH). Quantitative data are summarized in structured tables, and detailed experimental protocols for key analyses are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the complex interplay of factors governing this vital photoprotective process.
The Core Mechanism of this compound-Dependent NPQ
Under conditions of high light, diatoms activate a sophisticated defense mechanism to safely dissipate excess absorbed light energy. This process, known as non-photochemical quenching, is fundamentally linked to the enzymatic conversion of diadinoxanthin (Dd) to this compound (Dt) within the thylakoid membrane. The accumulation of this compound, in concert with specific stress-responsive proteins, induces a conformational change in the light-harvesting antenna complexes, creating quenching sites that divert energy away from the photosystem II (PSII) reaction center and release it as heat.
The this compound-dependent NPQ in diatoms is a dynamic and heterogeneous process, often described as consisting of multiple components with varying kinetics and quenching efficiencies.[1][2][3][4] A key finding is that NPQ in pennate diatoms, such as Phaeodactylum tricornutum, is directly proportional to the product of the this compound concentration and the concentration of the LHCX1 protein, indicating that the interaction between these two molecules forms a Stern-Volmer quencher.[5][6][7]
The Xanthophyll Cycle in Diatoms
The cornerstone of this compound-dependent NPQ is the diadinoxanthin cycle, a single-step enzymatic process that interconverts two key xanthophylls:
-
Diadinoxanthin (Dd): The mono-epoxidized form, prevalent under low light conditions.
-
This compound (Dt): The de-epoxidized form, which accumulates under high light and is the active quenching agent.[5][8]
This cycle is catalyzed by two key enzymes:
-
Violaxanthin De-epoxidase (VDE), also known as Diadinoxanthin De-epoxidase (DDE): This enzyme, located in the thylakoid lumen, catalyzes the conversion of Dd to Dt.[5] Its activation is triggered by the acidification of the lumen (a decrease in pH) resulting from the light-driven pumping of protons.[9]
-
This compound Epoxidase (DEP), identified as Zeaxanthin Epoxidase 3 (ZEP3) in Phaeodactylum tricornutum: Located in the stroma, this enzyme catalyzes the reverse reaction, converting Dt back to Dd, which is essential for the relaxation of NPQ when light stress subsides.[9][10] This reaction requires NADPH as a cofactor.[11]
The de-epoxidation state (DES), calculated as the ratio of Dt to the total pool of Dd and Dt (Dt / (Dd + Dt)), is a critical parameter that correlates linearly with the extent of NPQ in many diatoms.[5]
The Role of LHCX Proteins
While this compound is the quenching molecule, its function is critically dependent on the presence of a family of Light-Harvesting Complex Stress-Related proteins known as LHCX proteins.[5][6][7][12] In the model diatom Phaeodactylum tricornutum, several LHCX isoforms have been identified (LHCX1, LHCX2, LHCX3, LHCX4), with LHCX1 being constitutively expressed and playing a primary role in NPQ.[5][13]
Unlike the PsbS protein in plants, which is a sensor of luminal pH, LHCX proteins in diatoms do not appear to directly sense pH changes.[6] Instead, it is hypothesized that the protonation of specific residues on the Fucoxanthin Chlorophyll a/c-binding Proteins (FCPs), the main light-harvesting antennas in diatoms, and the presence of this compound, trigger a conformational change that allows for the interaction with LHCX proteins, leading to the formation of quenching centers.[14][15]
Quantitative Data on this compound-Dependent NPQ
The following tables summarize key quantitative data extracted from the literature, providing a comparative overview of pigment ratios and NPQ characteristics in different diatom species under varying light conditions.
| Diatom Species | Growth Irradiance (μmol m⁻²s⁻¹) | (Dd + Dt) / Chl a ratio (mol/mol) | Reference |
| Phaeodactylum tricornutum | 90 | ~0.04 | [1][16] |
| Phaeodactylum tricornutum | 750 | ~0.22 | [1][16] |
| Chaetoceros gracilis | 90 | ~0.06 | [1][16] |
| Chaetoceros gracilis | 750 | ~0.25 | [1][16] |
| Thalassiosira weissflogii | 90 | ~0.15 | [1][16] |
| Thalassiosira weissflogii | 750 | ~0.40 | [1][16] |
Table 1: Pigment Ratios in Diatoms under Different Growth Irradiances. The ratio of the xanthophyll cycle pigments (diadinoxanthin + this compound) to chlorophyll a increases significantly with higher growth irradiance, indicating an acclimation strategy to enhance photoprotective capacity.
| Parameter | Value | Conditions | Reference |
| NPQ Relaxation Lifetime | ≈ 10 minutes | In darkness, for the rapidly reversible component (qE) in Phaeodactylum tricornutum. | [5] |
| Fluorescence Lifetime of Diatom Chromophores | 0.5 - 2 ns | In vivo measurements. | [17][18] |
| De-epoxidation Time | < 15 minutes | Time for significant Dt accumulation after a shift to high light. | [19] |
Table 2: Kinetic and Biophysical Parameters of NPQ. This table highlights the dynamic nature of this compound-dependent NPQ and the short fluorescence lifetimes indicative of efficient energy quenching.
Experimental Protocols
Measurement of Non-Photochemical Quenching (NPQ)
Pulse-Amplitude-Modulated (PAM) fluorometry is the standard technique for measuring NPQ. The protocol involves the following key steps:
-
Dark Adaptation: Algal samples are dark-adapted for a specific period (e.g., 15-20 minutes) to ensure all reaction centers are open and NPQ is fully relaxed.
-
Measurement of F₀ and Fₘ:
-
A weak measuring light is applied to determine the minimum fluorescence (F₀).
-
A short, saturating pulse of light is then applied to transiently close all PSII reaction centers, and the maximum fluorescence (Fₘ) is measured.
-
The maximum quantum yield of PSII is calculated as Fᵥ/Fₘ = (Fₘ - F₀) / Fₘ.
-
-
Actinic Light Exposure: The sample is exposed to a continuous actinic (photosynthetically active) light of a defined intensity to induce NPQ.
-
Measurement of Fₘ' and F': During the actinic light exposure, saturating pulses are applied at regular intervals to measure the maximum fluorescence in the light-adapted state (Fₘ'). The steady-state fluorescence in the light is denoted as F'.
-
NPQ Calculation: NPQ is typically calculated using the Stern-Volmer equation: NPQ = (Fₘ - Fₘ') / Fₘ' .[20]
-
Relaxation: After the actinic light is turned off, the relaxation of NPQ is monitored by applying saturating pulses in the dark.
Quantification of this compound and Other Pigments by HPLC
High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying photosynthetic pigments.
-
Sample Collection and Extraction:
-
A known volume of algal culture is filtered onto a glass fiber filter (e.g., GF/F).
-
The filter is immediately frozen in liquid nitrogen or at -80°C to prevent pigment degradation.
-
Pigments are extracted from the filter using a solvent such as 90-100% acetone or methanol, often involving sonication or grinding to ensure complete extraction.[21]
-
-
Chromatographic Separation:
-
Detection and Quantification:
-
Pigments are detected using a photodiode array (PDA) detector, which measures the absorbance spectrum of each eluting pigment.
-
Pigments are identified by their retention times and characteristic absorbance spectra.
-
Quantification is achieved by integrating the peak area at a specific wavelength (e.g., 450 nm for carotenoids) and comparing it to the peak area of a known concentration of a standard (e.g., fucoxanthin, β-carotene, or commercially available this compound and diadinoxanthin standards). An internal standard, such as vitamin E acetate, can be added to correct for variations in extraction efficiency.[22]
-
Isolation and Quantification of LHCX Proteins
Western blotting is a common method for the relative quantification of LHCX proteins.
-
Protein Extraction: Total protein is extracted from diatom cells using a suitable lysis buffer containing detergents and protease inhibitors.
-
Protein Quantification: The total protein concentration in the extract is determined using a standard method, such as the Bradford or BCA assay.
-
SDS-PAGE: Equal amounts of total protein for each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Western Blotting: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunodetection:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to the LHCX protein of interest. Polyclonal antibodies raised against LHCSR proteins from Chlamydomonas have been shown to cross-react with diatom LHCX proteins.[23]
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
-
Detection and Quantification: A chemiluminescent or colorimetric substrate is added, and the resulting signal is captured using an imaging system. The intensity of the bands corresponding to the LHCX protein can be quantified using densitometry software and normalized to a loading control (e.g., actin or a total protein stain) for relative quantification.
Visualizing the Mechanism and Workflows
The following diagrams, generated using the DOT language, illustrate the key pathways and processes involved in this compound-dependent NPQ.
Caption: The Diadinoxanthin Cycle in Diatoms.
Caption: Molecular Pathway of this compound-Dependent NPQ.
Caption: Experimental Workflow for NPQ Analysis.
Conclusion and Future Directions
The mechanism of non-photochemical quenching by this compound in diatoms is a highly efficient and dynamic process, crucial for their ecological success in variable light environments. The interplay between the diadinoxanthin cycle, LHCX proteins, and the thylakoid proton gradient forms the basis of this photoprotective strategy. This guide provides a foundational understanding of this mechanism, supported by quantitative data and detailed experimental approaches.
Future research in this area could focus on several key aspects:
-
Structural Biology: High-resolution structural studies of the FCP-LHCX-diatoxanthin supercomplex will be instrumental in elucidating the precise molecular interactions that lead to energy quenching.
-
Regulation of LHCX Expression: A deeper understanding of the signaling pathways that regulate the expression of different LHCX isoforms in response to various environmental cues is needed.
-
Biotechnological Applications: The robust photoprotective mechanisms of diatoms could be harnessed for developing novel strategies to improve the photosynthetic efficiency and stress tolerance of other organisms, including crops and bioenergy feedstocks. Furthermore, understanding the role of specific pigments and proteins in managing light energy could inform the development of novel light-activated drugs or photoprotective agents.
By providing a comprehensive technical overview, this guide aims to facilitate further research into this fascinating and important biological process, with potential implications across multiple scientific and industrial fields.
References
- 1. researchgate.net [researchgate.net]
- 2. Subunit composition and pigmentation of fucoxanthin-chlorophyll proteins in diatoms: evidence for a subunit involved in diadinoxanthin and this compound binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Pennate diatoms make non-photochemical quenching as simple as possible but not simpler - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Photosynthetic Pigments in Diatoms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The regulation of xanthophyll cycle activity and of non-photochemical fluorescence quenching by two alternative electron flows in the diatoms Phaeodactylum tricornutum and Cyclotella meneghiniana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Biochemical and molecular properties of LHCX1, the essential regulator of dynamic photoprotection in diatoms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Relaxation of the non-photochemical chlorophyll fluorescence quenching in diatoms: kinetics, components and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. plankton.jp [plankton.jp]
- 17. Photoacoustic and fluorescence lifetime imaging of diatoms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchwithrutgers.com [researchwithrutgers.com]
- 20. Both major xanthophyll cycles present in nature promote nonphotochemical quenching in a model diatom - PMC [pmc.ncbi.nlm.nih.gov]
- 21. limnetica.net [limnetica.net]
- 22. seabass.gsfc.nasa.gov [seabass.gsfc.nasa.gov]
- 23. vliz.be [vliz.be]
The Diatoxanthin-Diadinoxanthin Cycle in Diatoms: A Technical Guide to its Core Mechanisms and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diatoms, a major group of phytoplankton, thrive in dynamic aquatic environments characterized by fluctuating light conditions. To cope with periods of high irradiance that can lead to photo-oxidative damage, diatoms have evolved a rapid and efficient photoprotective mechanism known as the diatoxanthin-diadinoxanthin (DD) cycle. This cycle involves the enzymatic interconversion of two key xanthophyll pigments: diadinoxanthin (Dd) and this compound (Dt). Under excess light, Dd is de-epoxidized to Dt, which plays a crucial role in dissipating excess energy as heat, a process measured as non-photochemical quenching (NPQ) of chlorophyll fluorescence.[1][2] This technical guide provides an in-depth overview of the DD cycle, its regulation, and detailed experimental protocols for its investigation, targeting researchers in phycology, photosynthesis, and drug discovery exploring the potential of diatom-derived compounds.
The Core Mechanism: Enzymatic Interconversion
The DD cycle is a single-step enzymatic process localized within the thylakoid lumen of diatom chloroplasts.[2][3] The interconversion between diadinoxanthin and this compound is catalyzed by two key enzymes:
-
Violaxanthin de-epoxidase (VDE), also referred to as Diadinoxanthin de-epoxidase (DDE): This enzyme catalyzes the conversion of diadinoxanthin to this compound under high light stress.[1][2]
-
This compound epoxidase (DEP), a type of Zeaxanthin epoxidase (ZEP): This enzyme catalyzes the reverse reaction, converting this compound back to diadinoxanthin in low light or darkness.[4][5]
The DD cycle is intricately linked to the broader carotenoid biosynthesis pathway in diatoms, where violaxanthin serves as a precursor for diadinoxanthin, which in turn is a key intermediate in the synthesis of the primary light-harvesting pigment, fucoxanthin.[6][7]
Regulation of the this compound-Diadinoxanthin Cycle
The activity of the DD cycle is tightly regulated by the light environment, primarily through changes in the transthylakoid pH gradient (ΔpH).
Activation of Violaxanthin De-epoxidase (VDE):
Under high light conditions, the rate of photosynthetic electron transport exceeds the capacity of the Calvin cycle to utilize ATP and NADPH. This leads to the accumulation of protons in the thylakoid lumen, causing a significant drop in luminal pH. This acidification of the lumen is the primary trigger for the activation of VDE.[3][8]
The acidic environment protonates specific amino acid residues in the VDE enzyme, inducing a conformational change that allows it to bind to the thylakoid membrane where its substrate, diadinoxanthin, is located.[9] Ascorbate, a water-soluble antioxidant, acts as a crucial co-factor, providing the reducing equivalents for the de-epoxidation reaction.[8][10] Diatom VDEs exhibit a higher affinity for ascorbate compared to their counterparts in higher plants, allowing for efficient operation even at lower ascorbate concentrations.[10]
Regulation of this compound Epoxidase (DEP):
The activity of DEP is also influenced by the light conditions, although its regulation is less well understood than that of VDE. In contrast to VDE, high light and the associated low luminal pH inhibit the activity of DEP. This inhibition ensures that this compound accumulates under high light stress.[11] When the light intensity decreases, the proton gradient dissipates, the luminal pH rises, and DEP becomes active, converting this compound back to diadinoxanthin.
Quantitative Data on the this compound-Diadinoxanthin Cycle
The following tables summarize key quantitative data related to the DD cycle, compiled from various studies on the model diatom Phaeodactylum tricornutum and other species.
| Parameter | Value | Species | Reference |
| VDE (DDE) Michaelis Constant (Km) for Ascorbate | |||
| at pH 5.0 | 0.7 mM | Cyclotella meneghiniana | [10] |
| at pH 5.0 (for comparison) | 2.3 mM | Spinach VDE | [10] |
| VDE (DDE) pH Optimum | ~5.0 - 5.5 | Diatoms | [10] |
| De-epoxidation Rate Constant (k) | 0.1–0.2 min⁻¹ | Chaetoceros gracilis | [6] |
| Epoxidation Rate Constant | 0.005 – 0.009 min⁻¹ | Chaetoceros gracilis | [6] |
| Light Condition | Dt / (Dd + Dt) Ratio | Species | Reference |
| Low Light (90 µmol m⁻²s⁻¹) | ~0.05 | Phaeodactylum tricornutum | [12] |
| High Light (750 µmol m⁻²s⁻¹) | ~0.6 | Phaeodactylum tricornutum | [12] |
| Intermittent Light (culture) | Higher Dd pool | Phaeodactylum tricornutum | [13] |
| High Light (following intermittent light) | Up to 12.5 mol Dt (100 mol Chl a)⁻¹ | Phaeodactylum tricornutum | [13] |
| Continuous Light (culture) | Lower Dd pool | Phaeodactylum tricornutum | [13] |
| High Light (following continuous light) | Up to 5 mol Dt (100 mol Chl a)⁻¹ | Phaeodactylum tricornutum | [13] |
Experimental Protocols
Pigment Extraction from Diatoms
This protocol is a general guideline and may need optimization depending on the diatom species and cell density.
Materials:
-
Diatom cell culture
-
Centrifuge and centrifuge tubes
-
Solvent mixture: Methanol: 0.2 M Ammonium Acetate: Ethyl Acetate (81:9:10, v/v/v)[14] or Acetone (90% or 100%)[15] or Chloroform:Methanol (1:2, v/v)[16]
-
Vortex mixer
-
Ice bucket
-
Nitrogen gas supply (optional)
-
Rotary evaporator or vacuum concentrator (optional)
Procedure:
-
Harvest diatom cells from the culture by centrifugation (e.g., 3000 x g for 10 minutes at 4°C).
-
Discard the supernatant and resuspend the cell pellet in a small volume of culture medium or buffer.
-
Transfer a known volume of the concentrated cell suspension to a microcentrifuge tube.
-
Centrifuge again to obtain a cell pellet. For quantitative analysis, determine the cell number or dry weight of a parallel sample.
-
Add the extraction solvent to the cell pellet. The volume of solvent will depend on the size of the pellet, but a common ratio is 1 mL of solvent per 10-20 million cells.[14]
-
Vortex the tube vigorously for 1-2 minutes to ensure complete disruption of the cells and extraction of the pigments. Sonication on ice can also be used to aid extraction.
-
Incubate the mixture on ice in the dark for 15-30 minutes to allow for complete extraction.
-
Centrifuge the tube at high speed (e.g., 14,000 x g) for 5-10 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant containing the pigments to a new, clean tube.
-
For concentration, the solvent can be evaporated under a gentle stream of nitrogen gas or by using a rotary evaporator or vacuum concentrator.
-
Resuspend the dried pigment extract in a suitable solvent (e.g., acetone or the initial mobile phase for HPLC analysis) for further analysis.
HPLC Analysis of this compound and Diadinoxanthin
Materials:
-
HPLC system with a photodiode array (PDA) or UV-Vis detector
-
Reversed-phase C18 column (e.g., 3.5 µm, 4.6 x 150 mm)
-
Solvent A: Methanol: 1 M Ammonium Acetate (80:20, v/v)
-
Solvent B: Methanol
-
Pigment extract
-
Standards for diadinoxanthin and this compound (if available for absolute quantification)
Procedure:
-
Filter the pigment extract through a 0.22 µm syringe filter before injection into the HPLC system.
-
Set the detector to monitor at 440 nm for both this compound and diadinoxanthin.
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject a known volume of the pigment extract (e.g., 20 µL) onto the column.
-
Run a solvent gradient program to separate the pigments. A typical gradient could be:
-
0-10 min: 100% Solvent A
-
10-20 min: Linear gradient to 100% Solvent B
-
20-30 min: 100% Solvent B
-
30-35 min: Linear gradient back to 100% Solvent A
-
35-45 min: 100% Solvent A (re-equilibration)
-
-
Identify the peaks for this compound and diadinoxanthin based on their retention times and absorption spectra compared to standards or literature values. This compound is more non-polar and will have a longer retention time than diadinoxanthin.
-
Quantify the pigments by integrating the peak areas. If standards are not available, relative quantification can be performed by expressing the peak area of each pigment as a percentage of the total pigment peak area. The de-epoxidation state (DES) can be calculated as: DES = [Dt] / ([Dd] + [Dt]).
In Vitro Violaxanthin De-epoxidase (VDE) Activity Assay
This protocol is adapted from studies on recombinant VDE and can be used with partially purified enzyme from diatoms.[1]
Materials:
-
Partially purified VDE extract from diatoms
-
Substrate: Violaxanthin (or Diadinoxanthin) dissolved in ethanol
-
Monogalactosyldiacylglycerol (MGDG) liposomes
-
Citrate buffer (0.1 M, pH 5.1)
-
Ascorbic acid solution (freshly prepared)
-
Reaction tubes
-
Water bath or incubator set to 20-25°C
-
Stopping solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Solvents for pigment extraction (as described above)
-
HPLC system for pigment analysis
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube containing:
-
Citrate buffer (0.1 M, pH 5.1)
-
MGDG liposomes (to a final concentration of ~10 µM)
-
Substrate (Violaxanthin or Diadinoxanthin) to a final concentration of ~0.3-0.5 µM
-
Partially purified VDE extract
-
-
Pre-incubate the reaction mixture at the desired temperature (e.g., 25°C) for 5 minutes.
-
Initiate the reaction by adding ascorbic acid to a final concentration of 30 mM.
-
Incubate the reaction for a specific time course (e.g., 0, 2, 5, 10, 15 minutes).
-
Stop the reaction at each time point by adding the stopping solution.
-
Immediately extract the pigments from the reaction mixture as described in the pigment extraction protocol.
-
Analyze the pigment composition by HPLC to determine the amount of substrate consumed and product (antheraxanthin, zeaxanthin, or this compound) formed.
-
Calculate the enzyme activity as the rate of product formation over time.
Measurement of Non-Photochemical Quenching (NPQ)
Materials:
-
Pulse Amplitude Modulated (PAM) fluorometer
-
Diatom cell suspension
-
Cuvette or sample holder for the PAM fluorometer
-
Actinic light source
-
Saturating pulse light source
Procedure:
-
Dark-adapt the diatom cell suspension for at least 15-20 minutes.
-
Measure the minimum fluorescence (F₀) by applying a weak measuring light.
-
Measure the maximum fluorescence (Fₘ) by applying a short, intense saturating pulse of light.
-
Calculate the maximum quantum yield of photosystem II (Fᵥ/Fₘ) as (Fₘ - F₀) / Fₘ.
-
Expose the sample to a continuous actinic light of a specific intensity (e.g., high light to induce NPQ).
-
During the actinic light exposure, apply saturating pulses at regular intervals to measure the maximum fluorescence in the light-adapted state (Fₘ').
-
The steady-state fluorescence in the light is denoted as Fₛ.
-
Calculate NPQ at each time point using the Stern-Volmer equation: NPQ = (Fₘ - Fₘ') / Fₘ'.
-
Correlate the NPQ values with the de-epoxidation state (DES) of the xanthophyll cycle pigments measured by HPLC from parallel samples taken at the same time points.
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and logical relationships in the this compound-diadinoxanthin cycle.
Caption: Regulation of the this compound-Diadinoxanthin Cycle by Light and pH.
Caption: General Experimental Workflow for Studying the DD Cycle.
Conclusion
The this compound-diadinoxanthin cycle is a vital photoprotective mechanism in diatoms, enabling them to thrive in variable light environments. Understanding the intricacies of this cycle, from its enzymatic regulation to its physiological consequences, is crucial for both fundamental research in photosynthesis and applied research in areas such as biofuel production and the discovery of novel bioactive compounds. The experimental protocols and data presented in this guide provide a solid foundation for researchers to delve into the fascinating world of diatom photophysiology. The unique properties of this compound and other diatom-derived xanthophylls also present exciting opportunities for drug development, particularly in the fields of antioxidants and photoprotective agents.
References
- 1. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Green diatom mutants reveal an intricate biosynthetic pathway of fucoxanthin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Silencing of the Violaxanthin De-Epoxidase Gene in the Diatom Phaeodactylum tricornutum Reduces this compound Synthesis and Non-Photochemical Quenching - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Key Residues for pH Dependent Activation of Violaxanthin De-Epoxidase from Arabidopsis thaliana | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. Colloquium | Regulation of the xanthophyll cycle in diatoms - NIOZ [nioz.nl]
- 11. researchgate.net [researchgate.net]
- 12. Influence of the Diadinoxanthin Pool Size on Photoprotection in the Marine Planktonic Diatom Phaeodactylum tricornutum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isolation and purification of all-trans diadinoxanthin and all-trans this compound from diatom Phaeodactylum tricornutum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. int-res.com [int-res.com]
- 15. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 16. researchgate.net [researchgate.net]
The Evolutionary Cornerstone of Aquatic Photosynthesis: A Technical Guide to the Diadinoxanthin Cycle
For Researchers, Scientists, and Drug Development Professionals
The diadinoxanthin (DD) cycle is a critical photoprotective mechanism that has played a pivotal role in the evolutionary success of several major aquatic photosynthetic lineages, including diatoms, haptophytes, and dinoflagellates.[1][2][3] This technical guide provides an in-depth examination of the core mechanisms, evolutionary significance, and experimental investigation of the DD cycle, tailored for an audience engaged in advanced biological research and development.
Core Mechanism and Evolutionary Context
The diadinoxanthin cycle is a reversible, light-dependent enzymatic process that dissipates excess light energy to prevent photo-oxidative damage to the photosynthetic apparatus.[1][4] This process, a form of non-photochemical quenching (NPQ), is functionally analogous to the violaxanthin cycle found in higher plants and green algae.[1][5][6][7] However, the DD cycle involves the interconversion of two specific xanthophylls: diadinoxanthin (DD) and diatoxanthin (DT).[8][9]
Under conditions of high light, the enzyme diadinoxanthin de-epoxidase (DDE), also known as violaxanthin de-epoxidase (VDE) in some contexts, catalyzes the removal of an epoxy group from diadinoxanthin, converting it to this compound.[2][3] This conversion is triggered by a decrease in the pH of the thylakoid lumen, a direct consequence of intense photosynthetic activity.[10] this compound is the active quenching molecule that dissipates excess energy as heat.[11] When light intensity decreases, the reverse reaction is catalyzed by this compound epoxidase (DEP), also referred to as zeaxanthin epoxidase (ZEP), which converts this compound back to diadinoxanthin.[2][12]
From an evolutionary standpoint, the DD cycle is a key adaptation that has allowed major phytoplankton groups to thrive in the dynamic and often harsh light environments of aquatic ecosystems.[13] Its rapid response to fluctuating light intensities is crucial for maintaining photosynthetic efficiency and minimizing photodamage.[14] Interestingly, organisms with the DD cycle also possess the pigments of the violaxanthin cycle, as violaxanthin serves as a precursor in the biosynthesis of diadinoxanthin.[11][15][16] This suggests a shared evolutionary origin and highlights the intricate biochemical pathways that have evolved to optimize light harvesting and photoprotection.
Quantitative Data on the Diadinoxanthin Cycle
The following tables summarize key quantitative data related to the diadinoxanthin cycle, extracted from various studies. This data provides a comparative overview of pigment pool sizes and conversion kinetics under different light conditions.
Table 1: Pigment Pool Composition in Response to Light Conditions
| Organism | Condition | Diadinoxanthin (DD) Pool Size (mol/100 mol Chl a) | This compound (DT) Accumulation (mol/100 mol Chl a) | Reference |
| Phaeodactylum tricornutum | Continuous Low Light | ~5-6 | Not specified | [17] |
| Phaeodactylum tricornutum | Intermittent High Light | ~12-13 | Up to 12.5 | [17] |
| Cyclotella meneghiniana | Low Light (10-15 µmol m⁻² s⁻¹) | Baseline | Not specified | [18] |
| Cyclotella meneghiniana | High Light (160-180 µmol m⁻² s⁻¹) | 3- to 4-fold increase | Substantial accumulation | [18] |
Table 2: De-epoxidation State and NPQ Correlation
| Organism | Growth Condition | De-epoxidation State (DES) = DT/(DD+DT) | NPQ Capacity | Reference |
| Phaeodactylum tricornutum | Low Light | Lower | Efficient quenching per DT molecule | [19] |
| Phaeodactylum tricornutum | High Light | Higher | Decreased quenching efficiency per DT molecule | [19] |
| Wild Type (P. tricornutum) | High Light after Low Light | Significant increase | High | [5][6] |
| vde Knockout (P. tricornutum) | High Light after Low Light | Impaired DD to DT conversion | Significantly reduced | [5][6] |
| zep3 Knockout (P. tricornutum) | High Light after Low Light | Constitutively high DT | High but altered kinetics | [5][6][12] |
Experimental Protocols
Pigment Extraction and High-Performance Liquid Chromatography (HPLC) Analysis
This protocol outlines a standard method for the extraction and quantification of xanthophyll cycle pigments from diatom cultures.
Objective: To determine the cellular concentrations of diadinoxanthin and this compound.
Materials:
-
Diatom cell culture (e.g., Phaeodactylum tricornutum)
-
Centrifuge and centrifuge tubes
-
Liquid nitrogen
-
Mortar and pestle or bead beater
-
100% Acetone (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a C18 reverse-phase column and a photodiode array (PDA) detector
-
Pigment standards (diadinoxanthin, this compound, chlorophyll a)
-
Filtration apparatus (0.22 µm filter)
Procedure:
-
Cell Harvesting: Harvest a known volume of cell culture by centrifugation at 4,000 x g for 10 minutes at 4°C.
-
Cell Lysis: Immediately freeze the cell pellet in liquid nitrogen. Grind the frozen pellet to a fine powder using a pre-chilled mortar and pestle, or use a bead beater with appropriate beads.
-
Pigment Extraction: Add a known volume of 100% acetone to the powdered cells and vortex vigorously for 1-2 minutes. Keep the sample on ice and in the dark to prevent pigment degradation.
-
Clarification: Centrifuge the extract at 10,000 x g for 5 minutes at 4°C to pellet cell debris.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an amber HPLC vial.
-
HPLC Analysis:
-
Inject the filtered extract into the HPLC system.
-
Use a gradient elution program with a mobile phase consisting of a mixture of solvents such as acetonitrile, water, and ethyl acetate.
-
Monitor the elution of pigments using the PDA detector at wavelengths between 400 and 700 nm.
-
-
Quantification: Identify and quantify diadinoxanthin, this compound, and chlorophyll a by comparing their retention times and absorption spectra with those of pure standards. Normalize pigment concentrations to chlorophyll a content or cell number.
Measurement of Non-Photochemical Quenching (NPQ) using Pulse-Amplitude-Modulated (PAM) Fluorometry
This protocol describes the use of a PAM fluorometer to assess the photoprotective capacity of the diadinoxanthin cycle.
Objective: To measure the kinetics of NPQ induction and relaxation in response to changes in light intensity.
Materials:
-
Diatom cell culture
-
PAM fluorometer
-
Cuvette or sample holder
-
Actinic light source of variable intensity
Procedure:
-
Dark Adaptation: Dark-adapt the algal sample for at least 15-20 minutes to ensure all reaction centers are open and NPQ is fully relaxed.
-
Measurement of F₀ and Fₘ:
-
Measure the minimum fluorescence (F₀) using a weak measuring light.
-
Apply a saturating pulse of high-intensity light to transiently close all photosystem II (PSII) reaction centers and measure the maximum fluorescence (Fₘ).
-
Calculate the maximum quantum yield of PSII (Fᵥ/Fₘ = (Fₘ - F₀) / Fₘ).
-
-
NPQ Induction:
-
Expose the sample to a period of high-intensity actinic light to induce NPQ.
-
During this light period, apply saturating pulses at regular intervals to measure the maximum fluorescence in the light-adapted state (Fₘ').
-
NPQ is calculated as (Fₘ - Fₘ') / Fₘ'.
-
-
NPQ Relaxation:
-
Turn off the actinic light and continue to apply saturating pulses at regular intervals in the dark to monitor the relaxation of NPQ as Fₘ' returns to Fₘ.
-
-
Data Analysis: Plot the NPQ values over time to visualize the induction and relaxation kinetics. Correlate these kinetics with the changes in diadinoxanthin and this compound concentrations obtained from HPLC analysis.
Visualizations of Key Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the core signaling pathway of the diadinoxanthin cycle, its integration into the broader photoprotective mechanism, and a typical experimental workflow.
Caption: The Diadinoxanthin Cycle Signaling Pathway.
Caption: Role of the DD Cycle in Photoprotection.
Caption: Experimental Workflow for DD Cycle Analysis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. frontierspartnerships.org [frontierspartnerships.org]
- 4. Xanthophyll - Wikipedia [en.wikipedia.org]
- 5. Both major xanthophyll cycles present in nature promote nonphotochemical quenching in a model diatom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Loroxanthin Cycle: A New Type of Xanthophyll Cycle in Green Algae (Chlorophyta) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchwithrutgers.com [researchwithrutgers.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Xanthophyll cycling and fucoxanthin biosynthesis in the model diatom Phaeodactylum tricornutum: recent advances and new gene functions [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Lipid Dependence of Xanthophyll Cycling in Higher Plants and Algae [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. Influence of the Diadinoxanthin Pool Size on Photoprotection in the Marine Planktonic Diatom Phaeodactylum tricornutum - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evidence for the Existence of One Antenna-Associated, Lipid-Dissolved and Two Protein-Bound Pools of Diadinoxanthin Cycle Pigments in Diatoms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Diatoxanthin Localization Within the Chloroplast: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diatoxanthin, a key xanthophyll pigment in diatoms and other heterokont algae, plays a pivotal role in photoprotection through its involvement in the dissipation of excess light energy. This technical guide provides a comprehensive overview of the subcellular localization of this compound within the chloroplast, with a focus on its association with the thylakoid membrane and specific light-harvesting protein complexes. Detailed experimental protocols for the isolation and analysis of this compound from chloroplast sub-compartments are provided, along with visualizations of the key biochemical pathways and experimental workflows. This document is intended to serve as a core resource for researchers in photosynthesis, phycology, and for professionals in drug development exploring the antioxidant and photoprotective properties of this unique carotenoid.
Introduction
Diatoms are a major group of algae and are among the most common types of phytoplankton. Their photosynthetic efficiency is, in part, due to a sophisticated system of photoprotection that allows them to thrive in the highly variable light environments of aquatic ecosystems. Central to this photoprotective mechanism is the xanthophyll cycle, which in diatoms involves the enzymatic conversion of diadinoxanthin (Dd) to this compound (Dt) under high light stress. The accumulation of this compound is strongly correlated with the quenching of excess light energy, a process known as non-photochemical quenching (NPQ), which safeguards the photosynthetic apparatus from photodamage. Understanding the precise localization of this compound within the chloroplast is crucial for elucidating the molecular mechanisms of NPQ and for harnessing its photoprotective capabilities.
This compound Biosynthesis and the Xanthophyll Cycle
This compound is not synthesized de novo upon light stress but is instead produced from the de-epoxidation of the existing pool of diadinoxanthin. This reversible conversion is the cornerstone of the diadinoxanthin-diatoxanthin cycle.
Under low light conditions, diadinoxanthin is the predominant xanthophyll cycle pigment. When exposed to high light, the build-up of a proton gradient (ΔpH) across the thylakoid membrane activates the enzyme violaxanthin de-epoxidase (VDE), which catalyzes the removal of an epoxy group from diadinoxanthin to form this compound. In the dark or under low light, the enzyme zeaxanthin epoxidase (ZEP) catalyzes the reverse reaction, converting this compound back to diadinoxanthin. The ZEP3 paralog has been identified as the primary enzyme responsible for this compound epoxidation in the model diatom Phaeodactylum tricornutum.
Localization of this compound within the Chloroplast
The primary site of this compound localization is the thylakoid membrane , where the light-dependent reactions of photosynthesis occur. Within the thylakoid, this compound is predominantly found associated with the Fucoxanthin-Chlorophyll a/c-binding Proteins (FCPs) , which constitute the main light-harvesting antennae in diatoms.
Association with Fucoxanthin-Chlorophyll Protein (FCP) Complexes
Studies have shown that this compound is not uniformly distributed among all FCP complexes. In the centric diatom Cyclotella meneghiniana, two major types of FCP complexes have been identified: a trimeric FCPa and an oligomeric FCPb . Under high light conditions, there is a notable increase in the this compound content specifically within the FCPa complex.[1] This suggests that FCPa plays a crucial role in the photoprotective response.
More recent structural studies have identified a specific this compound binding site within the Lhcx6_1 subunit of a photosystem II (PSII) supercomplex in the diatom Thalassiosira pseudonana.[2] The Lhcx proteins are a subfamily of FCPs known to be involved in NPQ.
Data Presentation: Pigment Stoichiometry in FCP Complexes
The following table summarizes the pigment composition of FCPa and FCPb complexes isolated from Cyclotella meneghiniana grown under low light (LL) and high light (HL) conditions. The data is adapted from Beer et al. (2006) and highlights the preferential accumulation of this compound in FCPa under high light.
| Pigment Ratio (mol/mol Chl a) | FCPa (LL) | FCPa (HL) | FCPb (LL) | FCPb (HL) |
| Fucoxanthin | 2.2 | 1.8 | 2.5 | 2.5 |
| Chlorophyll c | 0.5 | 0.5 | 0.6 | 0.6 |
| Diadinoxanthin + this compound | 0.3 | 0.4 | 0.2 | 0.2 |
| This compound / (Dd + Dt) | 0.15 | 0.30 | 0.14 | 0.15 |
Data adapted from Beer, A. et al. (2006). Subunit composition and pigmentation of fucoxanthin-chlorophyll proteins in diatoms: evidence for a subunit involved in diadinoxanthin and this compound binding. Biochemistry, 45(43), 13047-13053.
Role in Non-Photochemical Quenching (NPQ) Signaling
The conversion of diadinoxanthin to this compound is a key step in the signaling pathway leading to NPQ. The accumulation of this compound, along with the proton gradient across the thylakoid membrane and the presence of Lhcx proteins, is thought to induce conformational changes in the FCP antennae. These changes facilitate the dissipation of excess excitation energy as heat, thereby reducing the amount of energy reaching the photosystem reaction centers and preventing the formation of damaging reactive oxygen species.
Experimental Protocols
Diatom Culture and High Light Treatment
-
Culture Maintenance: Axenic cultures of diatoms (e.g., Phaeodactylum tricornutum, Thalassiosira pseudonana, or Cyclotella meneghiniana) are grown in f/2 medium prepared with sterile seawater. Cultures are maintained at a constant temperature (e.g., 18-20°C) under a 12:12 hour light:dark cycle with low to moderate light intensity (e.g., 50 µmol photons m⁻² s⁻¹).
-
High Light Acclimation: For the induction of this compound synthesis, exponentially growing cultures are exposed to high light (e.g., >500 µmol photons m⁻² s⁻¹) for a specified period (e.g., 1-2 hours) prior to harvesting.
Chloroplast and Thylakoid Isolation from Diatoms
This protocol is a composite of established methods and may require optimization for specific diatom species.
Materials:
-
Isolation Buffer: e.g., 300 mM Sorbitol, 50 mM HEPES-KOH (pH 7.8), 2 mM EDTA, 1 mM MgCl₂, 1 mM MnCl₂, 0.1% (w/v) BSA.
-
Percoll solutions (e.g., 40% and 80% in isolation buffer).
-
Lysis Buffer: e.g., 10 mM HEPES-KOH (pH 7.8), 5 mM MgCl₂.
Procedure:
-
Harvesting: Centrifuge the diatom culture at low speed (e.g., 3,000 x g for 10 min at 4°C).
-
Frustule Permeabilization (for silicified diatoms): Resuspend the cell pellet in a solution to permeabilize the silica frustule (e.g., 10 M NH₄F on ice for 10 min), followed by washing with isolation buffer.
-
Cell Disruption: Resuspend the cells in ice-cold isolation buffer and disrupt them using a suitable method such as sonication on ice or a French press.
-
Intact Chloroplast Isolation: a. Layer the cell homogenate onto a discontinuous Percoll gradient (e.g., 40% on top of 80%). b. Centrifuge at a moderate speed (e.g., 2,500 x g for 15 min) in a swing-out rotor. c. Intact chloroplasts will form a band at the interface of the Percoll layers. Carefully collect this band.
-
Thylakoid Membrane Isolation: a. Resuspend the isolated chloroplasts in a hypotonic lysis buffer to break the envelope membranes. b. Incubate on ice for 10-15 minutes. c. Centrifuge at a higher speed (e.g., 10,000 x g for 10 min) to pellet the thylakoid membranes. d. Wash the thylakoid pellet with lysis buffer to remove stromal proteins.
Pigment Extraction and HPLC Analysis
Materials:
-
100% Acetone (HPLC grade)
-
HPLC system with a C18 reverse-phase column and a photodiode array (PDA) detector.
-
Mobile phase solvents (e.g., a gradient of methanol, acetonitrile, and water).
Procedure:
-
Extraction: Resuspend the thylakoid pellet (or other chloroplast fractions) in 100% acetone. Vortex vigorously and incubate in the dark at 4°C for at least 1 hour to ensure complete pigment extraction.
-
Clarification: Centrifuge at high speed (e.g., 14,000 x g for 10 min) to pellet cell debris.
-
HPLC Analysis: a. Filter the supernatant through a 0.22 µm syringe filter. b. Inject the pigment extract into the HPLC system. c. Separate pigments using a C18 column with a suitable solvent gradient. d. Identify this compound by its retention time and characteristic absorption spectrum (peaks around 453 nm and 480 nm). e. Quantify this compound by integrating the peak area at a specific wavelength (e.g., 450 nm) and comparing it to a standard curve generated with a purified this compound standard.
Conclusion and Future Directions
This compound is localized within the thylakoid membrane of the diatom chloroplast, where it is primarily associated with the Fucoxanthin-Chlorophyll a/c-binding protein complexes, particularly the FCPa and Lhcx subfamilies. Its synthesis from diadinoxanthin under high light stress is a critical component of the photoprotective NPQ mechanism. The detailed protocols provided in this guide offer a framework for the further investigation of this compound's precise stoichiometry and distribution within the thylakoid proteome and lipidome. Future research, employing advanced quantitative proteomics and high-resolution structural biology, will undoubtedly provide a more detailed molecular map of this compound's localization and further elucidate its role in the remarkable photosynthetic plasticity of diatoms. This knowledge will not only advance our fundamental understanding of photosynthesis but may also inform the development of novel photoprotective agents and antioxidants for various applications.
References
- 1. Subunit composition and pigmentation of fucoxanthin-chlorophyll proteins in diatoms: evidence for a subunit involved in diadinoxanthin and this compound binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure of a diatom photosystem II supercomplex containing a member of Lhcx family and dimeric FCPII - PMC [pmc.ncbi.nlm.nih.gov]
The Diatoxanthin Engine: A Technical Guide to Optimizing Production in Microalgae
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diatoxanthin, a xanthophyll pigment found in diatoms and other heterokont algae, is a molecule of significant interest for the pharmaceutical and nutraceutical industries due to its potent antioxidant and anti-inflammatory properties. Its production in microalgae is a dynamic process, intricately regulated by a network of environmental cues and genetic factors. This technical guide provides an in-depth exploration of the core factors influencing this compound biosynthesis, offering a comprehensive resource for researchers seeking to understand and optimize its production. This document summarizes key quantitative data, details essential experimental protocols, and visualizes the underlying biological pathways and workflows.
Core Influencing Factors on this compound Production
The accumulation of this compound in microalgae is primarily a photoprotective response, governed by the diadinoxanthin cycle. This cycle involves the enzymatic conversion of diadinoxanthin (Dd) to this compound (Dt) under high light stress, and the reverse reaction in low light or darkness. The key factors influencing this process are light, temperature, and nutrient availability.
Light
Light is the most critical factor driving this compound production. High light intensity triggers the conversion of diadinoxanthin to this compound as a mechanism to dissipate excess light energy as heat, a process known as non-photochemical quenching (NPQ).
-
Light Intensity: Increased light intensity directly correlates with an increase in the de-epoxidation of diadinoxanthin to this compound.[1][2] This response can be rapid, occurring within minutes of exposure to high light.[1]
-
Light Quality: Blue light has been shown to be particularly effective in inducing this compound synthesis and a higher NPQ response compared to red light at the same intensity.[3] A proposed reason is the higher energy of blue light photons, which can lead to greater excitation pressure on the photosystems.
Temperature
Temperature influences this compound production primarily by affecting enzyme kinetics and overall metabolic rates. The optimal temperature for this compound production is often linked to the optimal growth temperature of the specific microalgal species. However, temperature stress, both high and low, can also induce this compound accumulation as a general stress response. In some species, higher temperatures in conjunction with high light can lead to a decrease in fucoxanthin, which is biosynthetically linked to the diadinoxanthin cycle, suggesting a potential shift in pigment allocation towards photoprotection.[4]
Nutrient Availability
Nutrient limitation, particularly of nitrogen and silicate, can significantly impact the pigment profile of diatoms and influence the this compound pool.
-
Nitrogen: Nitrogen limitation can lead to a general stress response that includes the accumulation of photoprotective carotenoids. Studies have shown that higher nitrogen levels can prompt the accumulation of diadinoxanthin, the precursor to this compound.[5]
-
Silicate: As a key component of diatom frustules, silicon limitation can induce a stress response that affects photosynthesis and pigment composition, potentially leading to an increased this compound to diadinoxanthin ratio.
Quantitative Data on this compound Production
The following tables summarize quantitative data from various studies on the influence of key factors on this compound and related pigment production.
Table 1: Effect of Light Intensity on this compound and Diadinoxanthin Pool Size in Phaeodactylum tricornutum
| Culture Condition | Light Intensity (µmol photons m⁻² s⁻¹) | Diadinoxanthin (mol/100 mol Chl a) | Max. This compound (mol/100 mol Chl a) | Reference |
| Continuous Light (16h L/8h D) | 40 | ~6 | 5 | [1] |
| Intermittent Light (5min L/55min D) | 40 | ~12 | 12.5 | [1] |
| Gradual Increase (5h) | 100 - 650 | - | ~2 to ~10 (increasing with intensity) | [2] |
| Gradual Increase (2h) | 100 - 650 | - | ~1.5 to ~6 (increasing with intensity) | [2] |
Table 2: Effect of Temperature and Light on Fucoxanthin Content (inversely related to this compound precursor) in Phaeodactylum tricornutum
| Temperature (°C) | Light Intensity | Fucoxanthin Content | Reference |
| 20 | Low Light (LL) | Higher | [4] |
| 20 | Medium Light (ML) | Significantly Lower than LL | [4] |
| 20 | High Light (HL) | Significantly Lower than ML | [4] |
| 25 | Low Light (LL) | Higher | [4] |
| 25 | Medium Light (ML) | Significantly Lower than LL | [4] |
| 25 | High Light (HL) | Significantly Lower than ML | [4] |
Signaling Pathways and Experimental Workflows
The Diadinoxanthin Cycle Signaling Pathway
The conversion of diadinoxanthin to this compound is triggered by a low pH in the thylakoid lumen, a direct consequence of high light-induced proton pumping. This process is enzymatically controlled.
Caption: The Diadinoxanthin Cycle Pathway.
Experimental Workflow for Investigating this compound Production
A typical experimental workflow to study the effects of environmental factors on this compound production involves several key stages, from cultivation to analysis.
Caption: General Experimental Workflow.
Experimental Protocols
Protocol for Pigment Extraction and HPLC Quantification
This protocol is adapted for the analysis of this compound and other pigments from diatoms.
1. Cell Harvesting and Lysis:
-
Harvest a known volume of microalgal culture by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
-
Discard the supernatant and freeze the cell pellet in liquid nitrogen.
-
Lyse the cells by bead beating or sonication in a suitable solvent (e.g., 100% acetone or methanol).
2. Pigment Extraction:
-
Add 1 mL of 95% methanol buffered with ammonium acetate to the lysed cells.[6]
-
Vortex vigorously for 1 minute and incubate in the dark at 4°C for 10-20 minutes.[6]
-
Centrifuge at 10,000 x g for 5 minutes to pellet cell debris.
-
Filter the supernatant through a 0.2 µm PTFE syringe filter into an amber HPLC vial.[7]
3. HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).[8]
-
Mobile Phase: A binary solvent system is typically used. For example:
-
Solvent A: 90% Acetonitrile
-
Solvent B: 100% Ethyl acetate
-
-
Gradient: A linear gradient from 90% Solvent A to 100% Solvent B over a set time (e.g., 20 minutes), followed by a return to initial conditions.[8]
-
Flow Rate: 1 mL/min.
-
Detection: Photodiode array (PDA) detector, monitoring absorbance at 436 nm and 450 nm.[6][8]
-
Quantification: Identify and quantify this compound and diadinoxanthin by comparing retention times and absorption spectra with pure standards.
Protocol for Non-Photochemical Quenching (NPQ) Measurement
NPQ is a measure of the dissipation of excess light energy and is closely linked to this compound synthesis.
1. Dark Adaptation:
-
Dark-adapt the microalgal sample for at least 15-30 minutes to ensure all reaction centers are open.[9][10]
2. Measurement of F₀ and Fₘ:
-
Measure the minimum fluorescence (F₀) using a weak measuring light.[9]
-
Apply a short, saturating pulse of light to measure the maximum fluorescence (Fₘ) in the dark-adapted state.[9]
3. Induction of NPQ:
-
Expose the sample to a continuous period of actinic (photosynthetically active) light of a defined intensity and duration (e.g., 200 seconds).[9]
-
During this light exposure, apply saturating pulses at regular intervals to measure the maximum fluorescence in the light-adapted state (Fₘ').[9]
4. Calculation of NPQ:
-
NPQ is calculated using the Stern-Volmer equation: NPQ = (Fₘ - Fₘ') / Fₘ' .
5. Dark Relaxation:
-
After the actinic light period, monitor the relaxation of NPQ in the dark by applying saturating pulses at intervals to measure the recovery of Fₘ'.
Genetic Engineering Strategies for Enhanced Production
Recent advances in genetic engineering have opened new avenues for enhancing this compound production. A key target is the enzyme zeaxanthin epoxidase 3 (ZEP3), which is responsible for the back-conversion of this compound to diadinoxanthin in low light.[11]
-
ZEP3 Knockout: Creating knockout mutants of the ZEP3 gene has been shown to stabilize the accumulated this compound, preventing its conversion back to diadinoxanthin even after the removal of high light stress.[11] This is a promising strategy for industrial-scale production, as it overcomes the issue of this compound loss during harvesting.[11]
Conclusion
The production of this compound in microalgae is a finely tuned process influenced by a hierarchy of factors, with light being the primary driver. A thorough understanding of the interplay between light, temperature, and nutrient status is crucial for maximizing yields. The detailed experimental protocols and workflows provided in this guide offer a practical framework for researchers to investigate and optimize this compound production. Furthermore, the advent of genetic engineering techniques, particularly the targeted knockout of genes like ZEP3, presents a significant opportunity to develop robust and high-yielding microalgal strains for the commercial production of this valuable bioactive compound. This guide serves as a foundational resource for scientists and professionals in the field, enabling them to harness the potential of microalgae as a sustainable source of this compound for pharmaceutical and other applications.
References
- 1. Influence of the Diadinoxanthin Pool Size on Photoprotection in the Marine Planktonic Diatom Phaeodactylum tricornutum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Velocity of Light Intensity Increase Modulates the Photoprotective Response in Coastal Diatoms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jsr.org [jsr.org]
- 4. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 5. researchgate.net [researchgate.net]
- 6. Identification and quantification of chlorophyll and carotenoid pigments in marine sediments. A protocol for HPLC analysis [archimer.ifremer.fr]
- 7. limnetica.net [limnetica.net]
- 8. Field & Laboratory Protocols: Chapter 13 [hahana.soest.hawaii.edu]
- 9. handheld.psi.cz [handheld.psi.cz]
- 10. Relaxation of the non-photochemical chlorophyll fluorescence quenching in diatoms: kinetics, components and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Diatoxanthin Extraction from Phaeodactylum tricornutum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diatoxanthin is a xanthophyll pigment found in certain microalgae, such as the diatom Phaeodactylum tricornutum. It plays a crucial role in the photoprotective mechanism known as the diadinoxanthin cycle, which helps the organism dissipate excess light energy.[1][2][3] This cycle involves the enzymatic conversion of diadinoxanthin to this compound under high light conditions. Due to its potent antioxidant properties, this compound is of significant interest for applications in the pharmaceutical, nutraceutical, and cosmetic industries.
These application notes provide a detailed protocol for the extraction and purification of this compound from Phaeodactylum tricornutum, enabling researchers to obtain high-purity this compound for further investigation and development. The described method is a robust four-step process involving pigment extraction, saponification, liquid-liquid partitioning, and open column chromatography, yielding this compound with a purity of 99% or higher.[1][2][3]
Experimental Protocols
Cultivation of Phaeodactylum tricornutum
Optimal growth and pigment production in P. tricornutum are essential for a successful extraction.
-
Culture Medium: Use an appropriate marine diatom medium, such as f/2 medium.
-
Culture Conditions: Grow cultures at 20°C with a 16:8 hour light:dark cycle.[4] To induce the diadinoxanthin cycle and increase the this compound content, expose the culture to high light intensity (e.g., >700 µmol photons m⁻² s⁻¹) for a few hours before harvesting.[5]
-
Harvesting: Harvest cells in the exponential growth phase by centrifugation at 4000 x g for 10 minutes at 4°C.[6][7] The cell pellet can be stored at -20°C until extraction.
This compound Extraction and Purification Protocol
This protocol is adapted from a high-performance and economical procedure for isolating this compound from Phaeodactylum tricornutum.[1][2][3]
Materials:
-
Frozen P. tricornutum cell pellet
-
Methanol
-
0.2 M Ammonium acetate
-
Ethyl acetate
-
Ethanol
-
60% (w/v) Potassium hydroxide (KOH)
-
Hexane
-
Diethyl ether
-
Petroleum ether
-
Deionized water
-
Silica gel for column chromatography
-
Acetone
-
Nitrogen gas
Equipment:
-
Vortex mixer
-
Refrigerated centrifuge
-
Rotary evaporator or nitrogen evaporator
-
Glass chromatography column (15 mm diameter)
-
Spectrophotometer or HPLC system for quantification
Protocol Steps:
Step 1: Pigment Extraction
-
To the frozen cell pellet (from approximately 2 x 10⁹ cells), add 10 mL of extraction medium composed of methanol, 0.2 M ammonium acetate, and ethyl acetate (81:9:10, v/v/v).[1]
-
Thoroughly vortex the mixture to ensure complete cell disruption and pigment extraction.
-
Centrifuge the mixture at 14,000 x g for 4 minutes at 4°C.[1]
-
Collect the supernatant containing the pigments.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.
Step 2: Saponification
-
To the dried pigment extract, add 35 mL of ethanol followed by 3.5 mL of 60% (w/v) aqueous potassium hydroxide.[1] This step is crucial for removing chlorophylls and lipids.
-
Gently mix the solution and incubate for 15-20 hours at 4°C in the dark.[1]
Step 3: Liquid-Liquid Partitioning
-
To the saponified mixture, add 40 mL of a hexane:diethyl ether solution (1:1, v/v), 10 mL of petroleum ether, and 20 mL of deionized water.[1]
-
Mix gently and allow the phases to separate. The upper, non-polar phase will contain the carotenoids (including this compound), while the lower, aqueous phase will contain the saponified chlorophylls and lipids.
-
Collect the upper phase.
-
Repeat the extraction of the lower phase with 10 mL of hexane:diethyl ether (1:1, v/v), 2.5 mL of petroleum ether, and 5 mL of water to maximize carotenoid recovery.[1]
-
Combine the upper phases and wash them three times with 50 mL of deionized water to remove any residual KOH and water-soluble impurities.
-
Evaporate the combined organic phase to dryness under nitrogen.
Step 4: Open Column Chromatography
-
Prepare a slurry of silica gel in a hexane:acetone (90:10, v/v) solvent mixture and pack it into a glass column (15 mm diameter).
-
Dissolve the dried carotenoid extract from Step 3 in a minimal volume (approximately 3 mL) of the hexane:acetone (90:10, v/v) mixture.
-
Carefully load the sample onto the top of the silica gel column.
-
Elute the column with the hexane:acetone (90:10, v/v) solvent system. This compound will separate from other carotenoids.
-
Collect the yellow-orange fraction corresponding to this compound.
-
Confirm the purity of the collected fraction using HPLC analysis. The elution can be monitored at 445 nm.[6]
-
Evaporate the purified this compound fraction to dryness and store it at -80°C under a nitrogen atmosphere to prevent degradation.
Data Presentation
Table 1: Summary of this compound Extraction Efficiency and Purity
| Parameter | Value | Reference |
| Extraction Efficiency | 73% | [1][2][3] |
| Purity | ≥ 99% (HPLC grade) | [1][2][3] |
| Yield | 30-50 µg per 1 L of culture (density of 2 x 10⁶ cells/mL) | [1] |
Table 2: Comparison of Different Extraction Methods for Carotenoids from Phaeodactylum tricornutum
| Extraction Method | Key Parameters | Advantages | Disadvantages | Reference(s) |
| Solvent Extraction | Ethanol, Acetone, Ethyl Acetate; Temperature: 40-45°C | Simple, effective for fucoxanthin (related xanthophyll) | Large solvent volume, potential thermal degradation at higher temperatures | [6][7][8] |
| Sonication-Assisted Extraction | Ethanol as solvent | Rapid | May cause degradation of some pigments | [9] |
| Microwave-Assisted Extraction | Ethanol as solvent | Higher yields of fucoxanthin compared to ultrasound | Requires specialized equipment | [10] |
| Supercritical Fluid Extraction (SFE) | Supercritical CO₂ with ethanol as co-solvent | Environmentally friendly, high selectivity | High initial equipment cost | [11][12] |
| Pulsed Electric Fields (PEF) | Aqueous or DMSO solvents | Energy efficient, selective extraction | Requires specialized equipment | [13] |
Visualization
Signaling Pathway: The Diadinoxanthin Cycle
The production of this compound in Phaeodactylum tricornutum is regulated by the diadinoxanthin cycle, a light-dependent process. Under low light conditions, the xanthophyll diadinoxanthin is the predominant pigment. When exposed to high light intensity, a low pH gradient across the thylakoid membrane activates the enzyme diadinoxanthin de-epoxidase (DDE). This enzyme catalyzes the conversion of diadinoxanthin into this compound. This compound then participates in the dissipation of excess energy as heat, protecting the photosynthetic apparatus from photodamage. In low light or darkness, the enzyme this compound epoxidase (DEP) converts this compound back to diadinoxanthin.
Caption: The Diadinoxanthin Cycle in Phaeodactylum tricornutum.
Experimental Workflow for this compound Extraction
The following diagram outlines the key steps in the extraction and purification of this compound from Phaeodactylum tricornutum.
Caption: Experimental Workflow for this compound Extraction.
Stability and Storage
Carotenoids like this compound are susceptible to degradation by light, heat, and oxygen. To ensure the integrity of the purified pigment:
-
Storage: Store purified this compound at -80°C under a nitrogen or argon atmosphere.
-
Handling: Minimize exposure to light and air during all extraction and analysis steps. Use amber-colored glassware or wrap containers in aluminum foil.
-
Solvents: Use high-purity, degassed solvents for extraction and analysis to reduce oxidative damage.
By following these detailed protocols and handling procedures, researchers can reliably extract and purify high-quality this compound from Phaeodactylum tricornutum for a wide range of scientific and developmental applications.
References
- 1. Isolation and purification of all-trans diadinoxanthin and all-trans this compound from diatom Phaeodactylum tricornutum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isolation and purification of all- trans diadinoxanthin and all- trans this compound from diatom Phaeodactylum tricornutum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of the Diadinoxanthin Pool Size on Photoprotection in the Marine Planktonic Diatom Phaeodactylum tricornutum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. A Rapid Method for the Determination of Fucoxanthin in Diatom - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. digital.csic.es [digital.csic.es]
- 12. mdpi.com [mdpi.com]
- 13. Improved Extraction Efficiency of Antioxidant Bioactive Compounds from Tetraselmis chuii and Phaedoactylum tricornutum Using Pulsed Electric Fields - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Diatoxanthin using a C18 Reversed-Phase HPLC Method
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantification of diatoxanthin from microalgal sources using High-Performance Liquid Chromatography (HPLC) with a C18 stationary phase and a Diode Array Detector (DAD).
Introduction
This compound (Dtx) is a xanthophyll carotenoid found in various marine microalgae, including diatoms.[1] It plays a crucial role in the photoprotective mechanism known as the xanthophyll cycle, where it helps dissipate excess light energy to prevent photo-oxidative damage.[1][2] Beyond its physiological importance in algae, this compound is gaining interest for its potential anti-inflammatory and anti-cancer properties, making it a promising compound for nutraceutical and pharmaceutical applications.[2]
Accurate quantification of this compound is essential for physiological studies, biomass screening, and the development of commercial production methods. High-Performance Liquid Chromatography (HPLC) coupled with a C18 reversed-phase column is a robust and widely adopted technique for the separation and quantification of this compound and other related pigments from complex biological extracts.[3][4] This application note details a reliable method for sample preparation, chromatographic separation, and quantification of this compound.
Materials and Reagents
Instrumentation
-
HPLC System with a quaternary pump, degasser, and autosampler (e.g., Agilent 1200/1260 Series or equivalent).[5][6]
-
Diode Array Detector (DAD) for spectral analysis and quantification.[5][6]
-
Reversed-phase C18 column (e.g., Nucleosil 300-5 C18, 250 x 4.6 mm, 5 µm particle size).[5][6]
-
Centrifuge capable of reaching >4,000 x g.[7]
-
Nitrogen evaporation system.
-
Vortex mixer.
-
Syringe filters (0.22 µm, PTFE or nylon).
Chemicals and Standards
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Ethyl Acetate (HPLC Grade)
-
Ammonium Acetate (ACS Grade or higher)
-
Water (HPLC Grade or Milli-Q)
-
Acetone (ACS Grade or higher, for extraction)
-
Nitrogen gas (high purity)
-
This compound standard (commercially available standards can be used for calibration).
Experimental Protocols
Preparation of Mobile Phases and Standards
3.1.1 Mobile Phase Preparation This method is adapted from established protocols for phytoplankton pigment analysis.[6]
-
Solvent A: 85:15 (v/v) mixture of Methanol and 0.5 M aqueous Ammonium Acetate.[6]
-
Solvent B: 90:10 (v/v) mixture of Acetonitrile and HPLC grade water.[6]
-
Solvent C: 100% Ethyl Acetate.[6] Degas all solvents by sonication or helium sparging before use.
3.1.2 Standard Solution Preparation
-
Stock Solution: Prepare a stock solution of this compound by dissolving a known amount in acetone to achieve a concentration of approximately 100 µg/mL. The exact concentration should be determined spectrophotometrically using its molar extinction coefficient.[5]
-
Working Standards: Prepare a series of working standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL) by serial dilution of the stock solution with acetone.
-
Store all standard solutions at -20°C in amber vials to prevent degradation.[8]
Sample Preparation from Microalgal Biomass
This protocol is suitable for diatom cultures such as Phaeodactylum tricornutum.[6]
-
Harvesting: Harvest a known volume of microalgae culture by centrifugation at 4,000 x g for 10 minutes at 4°C.[5][7] Discard the supernatant.
-
Extraction: Resuspend the cell pellet in a known volume of 100% cold acetone (or a mixture of chloroform:methanol 1:2, v/v).[5] The volume should be sufficient to fully immerse the pellet.
-
Cell Lysis: Vortex the suspension vigorously for 1 minute. For robust cells, sonication on ice may be required to ensure complete pigment extraction.[5]
-
Incubation: Incubate the mixture in the dark at 4°C for at least 2 hours to facilitate complete extraction.
-
Clarification: Centrifuge the extract at 4,000 x g for 10 minutes at 4°C to pellet cell debris.[5]
-
Collection: Carefully transfer the pigment-containing supernatant to a clean amber vial.
-
Drying and Reconstitution: Evaporate the solvent to dryness under a gentle stream of nitrogen gas. Reconstitute the dried pigment extract in a precise, known volume of the initial mobile phase (or a suitable solvent like acetone).
-
Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial prior to injection.[9]
HPLC Method and Quantification
Chromatographic Conditions
The HPLC parameters should be set as described in the tables below. A gradient elution is necessary to separate this compound from other pigments like diadinoxanthin and fucoxanthin.[6]
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., Nucleosil 300-5 C18, 250 x 4.6 mm, 5 µm)[6] |
| Flow Rate | 0.8 mL/min[6] |
| Injection Volume | 20 - 100 µL |
| Column Temperature | 30 °C[9] |
| Detection | DAD, Monitoring at 454 nm for quantification.[10] |
| Spectral Scan | 350 - 700 nm for peak identification. |
| Table 1: HPLC Method Parameters Summary |
| Time (min) | % Solvent A | % Solvent B | % Solvent C |
| 0.0 | 60 | 40 | 0 |
| 2.0 | 0 | 100 | 0 |
| 7.0 | 0 | 80 | 20 |
| 17.0 | 0 | 50 | 50 |
| 21.0 | 0 | 30 | 70 |
| 28.5 | 0 | 30 | 70 |
| 29.5 | 0 | 100 | 0 |
| 30.5 | 60 | 40 | 0 |
| 38.0 | 60 | 40 | 0 |
| Table 2: HPLC Gradient Elution Program (adapted from Kraay et al., 1992)[6] |
Peak Identification and Quantification
-
Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time and UV-Vis spectrum with that of the pure standard. This compound exhibits absorption maxima at approximately (427), 454, and 482 nm in acetone.[10]
-
Calibration: Generate a calibration curve by injecting the working standards and plotting the peak area at 454 nm against the known concentration of each standard. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.
-
Quantification: Calculate the concentration of this compound in the injected sample using the regression equation. The final concentration in the original biomass can be determined using the following formula:
This compound (µg/g DW) = (C * V_re) / V_inj * (1 / DW)
Where:
-
C = Concentration from calibration curve (µg/mL)
-
V_re = Reconstitution volume of the extract (mL)
-
V_inj = Injection volume (mL)
-
DW = Dry weight of the extracted biomass (g)
-
Data Presentation
Quantitative results should be organized into clear tables for comparison and reporting.
| Standard Conc. (µg/mL) | Peak Area (mAU*s) |
| 0.1 | 1500 |
| 0.5 | 7600 |
| 1.0 | 15100 |
| 5.0 | 75500 |
| 10.0 | 152000 |
| Table 3: Example Calibration Curve Data for this compound |
| Sample ID | Retention Time (min) | Peak Area (mAU*s) | Calculated Conc. in Extract (µg/mL) | Final Conc. in Biomass (µg/g DW) |
| Sample 1 | 11.6 | 45300 | 3.0 | 1.5 |
| Sample 2 | 11.6 | 68000 | 4.5 | 2.25 |
| Sample 3 | 11.7 | 31700 | 2.1 | 1.05 |
| Table 4: Example Quantification Results for this compound in Microalgal Samples |
Visualization of Experimental Workflow
The logical flow of the experimental protocol is outlined in the diagram below.
Caption: Workflow for this compound Quantification.
References
- 1. Diadinoxanthin - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. perm.ug.edu.pl [perm.ug.edu.pl]
- 5. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 6. Isolation and purification of all-trans diadinoxanthin and all-trans this compound from diatom Phaeodactylum tricornutum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Rapid Method for the Determination of Fucoxanthin in Diatom - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification and Content of Astaxanthin and Its Esters from Microalgae Haematococcus pluvialis by HPLC-DAD and LC-QTOF-MS after Extraction with Various Solvents [mdpi.com]
- 10. epic.awi.de [epic.awi.de]
Optimizing Diatoxanthin Separation Using Reverse-Phase HPLC: Application Notes and Protocols
This document provides detailed application notes and protocols for the optimization of diatoxanthin separation using reverse-phase high-performance liquid chromatography (RP-HPLC). It is intended for researchers, scientists, and drug development professionals involved in the analysis and purification of carotenoids.
Introduction
This compound is a xanthophyll carotenoid found in various marine algae, including diatoms and dinoflagellates.[1] It plays a crucial role in the photoprotective diadinoxanthin cycle, where it helps dissipate excess light energy.[2] Beyond its physiological significance, this compound has garnered interest for its potential health benefits, including antioxidant and anti-inflammatory properties.[2] Accurate and efficient separation and quantification of this compound are essential for research and development in various fields.
Reverse-phase HPLC is the most common and effective technique for analyzing this compound and other lipophilic pigments.[3] Optimization of the separation method is critical to resolve this compound from other structurally similar carotenoids, such as diadinoxanthin and zeaxanthin, and from chlorophylls and their degradation products.[2][4] This note details protocols for sample preparation and various RP-HPLC methods to achieve high-purity separation.
Sample Preparation: Extraction and Pre-Purification
Effective extraction and pre-purification are critical steps to obtain a clean sample matrix, which enhances the resolution and longevity of the HPLC column. This compound is often sourced from diatom cultures, such as Phaeodactylum tricornutum.[5][6]
Pigment Extraction Protocol
This protocol is adapted from methods used for extracting pigments from diatom cultures.[2][5]
-
Cell Harvesting : Harvest algal cells from the culture medium by centrifugation (e.g., 10 minutes at 16,900 x g, 4°C).
-
Solvent Extraction : Resuspend the cell pellet in an extraction solvent. A common solvent mixture is chloroform:methanol (1:2, v/v).[6] Alternatively, a mixture of methanol, 0.2 M ammonium acetate, and ethyl acetate (81:9:10, v/v/v) can be used.[5]
-
Cell Lysis : Facilitate cell disruption and pigment extraction by sonication or thorough vortexing.
-
Phase Separation : After extraction, centrifuge the mixture to pellet cell debris. Collect the supernatant containing the pigments. Repeat the extraction step on the pellet to ensure complete recovery.
-
Drying : Combine the pigment extracts and dry them under a stream of nitrogen gas to prevent oxidation. The dried extract should be stored at -80°C in the dark until further processing.[7]
Pre-Purification Protocol: Saponification and Column Chromatography
To remove interfering compounds like chlorophylls and achieve a higher purity of this compound prior to HPLC analysis, a multi-step purification procedure is recommended.[5]
-
Saponification : This step hydrolyzes chlorophylls, making them more polar and easier to separate from carotenoids.
-
Dissolve the dried pigment extract in a methanolic potassium hydroxide solution.
-
Incubate the mixture in the dark at 4°C for 15-20 hours.[5]
-
-
Liquid-Liquid Partitioning :
-
Add a mixture of hexane:diethyl ether (1:1, v/v), petroleum ether, and water to the saponified extract to separate carotenoids from the now-hydrolyzed chlorophylls.[5]
-
The upper, non-polar phase containing the carotenoids is collected. This step is repeated to maximize recovery.
-
Wash the combined upper phases with water to remove residual water-soluble impurities.
-
-
Open Column Chromatography :
-
Further purify and concentrate the carotenoid fraction using open column chromatography with an alkalized silica gel stationary phase.[5] This step helps to separate different classes of carotenoids.
-
The fractions containing this compound can be collected for HPLC analysis. This four-step procedure can yield this compound with a purity of 99% or higher.[5]
-
HPLC Method Development and Optimization
The separation of this compound is typically achieved on C18 or C8 stationary phases using a gradient elution.[5][8] Key parameters for optimization include the choice of column, mobile phase composition, gradient profile, and detection wavelength.
Stationary Phase Selection
-
C18 (ODS) Columns : C18 columns are the most widely used for carotenoid separation due to their strong hydrophobicity, which provides good retention for non-polar molecules like this compound.[5][7][9] They are suitable for separating hydrophobic carotenoids.[9]
-
C8 (OS) Columns : C8 columns are less hydrophobic than C18 columns. This can result in shorter retention times and different selectivity, which may be advantageous for resolving critical pigment pairs.[8][10] A C8 column combined with a pyridine-containing mobile phase has been shown to effectively separate a wide range of phytoplankton pigments, including this compound.[8]
Mobile Phase Composition
The mobile phase typically consists of a mixture of solvents with varying polarities. Common components include:
-
Solvent A (Polar) : Often an aqueous mixture, such as methanol/water or acetonitrile/water. An ion-pairing reagent like ammonium acetate (e.g., 0.5 M) is frequently added to improve peak shape and resolution.[5][7]
-
Solvent B (Non-polar) : A stronger, less polar solvent like methanol, acetonitrile, acetone, or ethyl acetate is used to elute the more retained compounds.[3][7][8]
Changing the organic modifier (e.g., from acetonitrile to methanol) is a powerful way to alter the selectivity and improve the spacing between peaks.[11]
Detection
This compound has characteristic absorption maxima in the visible range.
-
Wavelength : Detection is typically performed using a Diode Array Detector (DAD) or a UV-Vis detector set between 440 nm and 454 nm.[1][2] The absorption maxima for this compound in acetone are approximately 427, 454, and 482 nm.[1] Monitoring at 450 nm is common for analyzing chromatograms of pigment mixtures.[12]
Experimental Workflow and Optimization Logic
The following diagrams illustrate the overall experimental workflow and the logical approach to optimizing HPLC separation.
Caption: Experimental workflow for this compound analysis.
Caption: Key parameters for HPLC method optimization.
HPLC Protocols and Data
Below are examples of established HPLC methods that can be used as a starting point for the separation of this compound.
Table 1: Comparative HPLC Methods for this compound Separation
| Parameter | Method 1 (C18-based)[5] | Method 2 (C18-based)[7] | Method 3 (C8-based)[8][10] |
| Column | Nucleosil C18 (250 x 4.6 mm, 5 µm) | Waters C18 (150 x 4.6 mm, 5 µm) | C8 Column (e.g., Inertsil C8, 150 x 4.6 mm, 5 µm) |
| Mobile Phase A | 85:15 (v/v) Methanol : 0.5 M Ammonium Acetate | 80:20 (v/v) Methanol : 0.5 M Ammonium Acetate (with 0.01% BHT) | 50:25:25 (v/v/v) Methanol : Acetonitrile : 0.25 M Pyridine |
| Mobile Phase B | 60:20:20 (v/v/v) Methanol : Acetonitrile : Acetone | 90:10 (v/v) Acetonitrile : Water (with 0.01% BHT) | 20:60:20 (v/v/v) Methanol : Acetonitrile : Acetone |
| Mobile Phase C | Not specified | 100% Ethyl Acetate | Not Applicable |
| Flow Rate | 0.8 - 1.0 mL/min | 1.0 mL/min | 0.9 - 1.0 mL/min |
| Gradient | Gradient elution (specifics from Kraay et al., 1992) | Linear gradient from 90% A to 100% B, then to 90% C | Binary gradient (specifics from Zapata et al., 2000) |
| Detection | 440 nm | 436 nm | 450 nm |
| Injection Volume | Not specified | 100 µL | Not specified |
| Temperature | Ambient | 5°C (autosampler), Column Temp not specified | Ambient or controlled (e.g., 25°C) |
Table 2: Representative Retention Time Data
| Pigment | Column Type | Retention Time (min) | Reference |
| This compound | C8 | 26.90 | [8] |
| Diadinoxanthin | C8 | Not specified (elutes before this compound) | - |
| Zeaxanthin | C8 | 27.49 | [8] |
| Lutein | C8 | 27.65 | [8] |
Note: Retention times are highly dependent on the specific HPLC system, column batch, and exact gradient conditions. The data above serves as a comparative guide.
Conclusion
The successful separation of this compound by reverse-phase HPLC relies on a systematic approach that begins with robust sample preparation and is followed by the careful optimization of chromatographic conditions. The choice between a C18 and a C8 column offers a primary means of altering selectivity, while modifications to the mobile phase composition and gradient profile provide fine-tuning capabilities. By leveraging the protocols and comparative data presented in this note, researchers can develop and validate a reliable HPLC method tailored to their specific analytical needs, ensuring accurate quantification and high-purity isolation of this compound for further scientific investigation.
References
- 1. epic.awi.de [epic.awi.de]
- 2. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 3. perm.ug.edu.pl [perm.ug.edu.pl]
- 4. researchgate.net [researchgate.net]
- 5. Isolation and purification of all-trans diadinoxanthin and all-trans this compound from diatom Phaeodactylum tricornutum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Field & Laboratory Protocols: Chapter 13 [hahana.soest.hawaii.edu]
- 8. int-res.com [int-res.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Identification and quantification of chlorophyll and carotenoid pigments in marine sediments. A protocol for HPLC analysis [archimer.ifremer.fr]
Application Note: Spectroscopic Analysis of Diatoxanthin in Different Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diatoxanthin is a xanthophyll carotenoid found in many marine microalgae, such as diatoms and dinoflagellates. It plays a crucial role in the photoprotective mechanism known as the xanthophyll cycle, dissipating excess light energy to prevent photo-oxidative damage. The unique conjugated polyene structure of this compound gives rise to distinct spectroscopic properties that are sensitive to the surrounding solvent environment. This application note provides a detailed guide to the spectroscopic analysis of this compound in various organic solvents, covering UV-Visible (UV-Vis) absorption, fluorescence, and circular dichroism (CD) spectroscopy. Understanding the solvent-dependent spectral behavior of this compound is essential for its accurate identification, quantification, and for elucidating its interactions in different environments, which is of significant interest in fields ranging from marine biology to drug development, where carotenoids are explored for their antioxidant and other health benefits.
Data Presentation
The spectroscopic properties of this compound are significantly influenced by the polarity and polarizability of the solvent. A summary of the quantitative data for UV-Vis absorption and qualitative data for fluorescence is presented below.
Table 1: UV-Visible Absorption Maxima (λmax) and Molar Absorptivity of this compound in Various Solvents
| Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Reference(s) |
| Acetone | (427), 454, 482 | 119,000 at 452 nm | [1] |
| Ethanol | (426), 451, 480 | Not Reported | [1] |
| n-Hexane | 426, 450.7, 479.7 | Not Reported | [1] |
| Diethyl Ether | Not explicitly stated, but absorption spectrum provided | Not Reported | [2] |
Note: Values in parentheses indicate shoulder peaks.
Table 2: Fluorescence Spectroscopic Data for this compound in Various Solvents
| Solvent | Emission Maxima (nm) | Quantum Yield (Φf) | Observations | Reference(s) |
| Diethyl Ether | Not Reported | Not Reported | Fluorescence decay-associated spectra have been recorded. | [3] |
| Ethanol | Not Reported | Not Reported | Fluorescence decay-associated spectra have been recorded. | [3] |
| Acetone | Not Reported | Not Reported | Fluorescence decay-associated spectra have been recorded. | [3] |
Experimental Protocols
Sample Preparation: Extraction and Purification of this compound
A generalized protocol for the extraction of this compound from microalgal biomass is provided below. This protocol may need optimization depending on the specific algal species.
Materials:
-
Lyophilized or pelleted microalgal cells
-
Solvents: Acetone, Methanol, Ethanol, Diethyl ether, n-Hexane (HPLC grade)
-
Mortar and pestle or sonicator
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
Glass column for chromatography (optional)
-
Silica gel 60 (optional)
Procedure:
-
Extraction:
-
Homogenize the algal biomass with cold acetone or a mixture of acetone and methanol (e.g., 90:10 v/v) using a mortar and pestle or sonication.
-
Perform the extraction under dim light to prevent photodegradation of carotenoids.
-
Centrifuge the mixture to pellet the cell debris.
-
Collect the supernatant containing the pigments.
-
Repeat the extraction process with the pellet until it is colorless.
-
-
Partitioning:
-
Combine the supernatants and transfer to a separatory funnel.
-
Add an equal volume of diethyl ether or n-hexane and a 1/4 volume of saturated NaCl solution.
-
Gently mix the phases and allow them to separate. The upper organic phase will contain the pigments.
-
Wash the organic phase with distilled water to remove any remaining water-soluble impurities.
-
Dry the organic phase over anhydrous sodium sulfate.
-
-
Solvent Evaporation and Re-dissolution:
-
Evaporate the solvent from the dried organic phase using a rotary evaporator at a temperature below 40°C.
-
Re-dissolve the pigment extract in the desired solvent for spectroscopic analysis.
-
-
Purification (Optional):
-
For higher purity, the pigment extract can be subjected to column chromatography on silica gel 60, eluting with a gradient of n-hexane and acetone.
-
UV-Visible Spectroscopic Analysis
Instrumentation:
-
Double-beam UV-Vis spectrophotometer
Procedure:
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Set the wavelength range to 350-600 nm.
-
-
Blank Measurement:
-
Fill a quartz cuvette with the same solvent used to dissolve the this compound sample.
-
Place the cuvette in the reference beam path and record a baseline spectrum.
-
-
Sample Measurement:
-
Rinse the sample cuvette with a small amount of the this compound solution before filling it.
-
Place the sample cuvette in the sample beam path.
-
Record the absorption spectrum.
-
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance (λmax).
-
If the concentration of the this compound solution is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at a specific wavelength, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
-
Fluorescence Spectroscopic Analysis
Instrumentation:
-
Spectrofluorometer
Procedure:
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the excitation source to stabilize.
-
-
Excitation Wavelength Selection:
-
Set the excitation wavelength to one of the absorption maxima of this compound in the respective solvent (e.g., around 450 nm).
-
-
Emission Spectrum Acquisition:
-
Place the cuvette containing the this compound solution in the sample holder.
-
Scan the emission wavelengths from a value slightly higher than the excitation wavelength up to around 700 nm.
-
-
Quantum Yield Determination (Relative Method):
-
To determine the fluorescence quantum yield, a standard with a known quantum yield in the same solvent and with a similar emission range is required.
-
Measure the absorbance of both the this compound sample and the standard at the excitation wavelength. The absorbance should be kept below 0.1 to avoid inner filter effects.
-
Measure the integrated fluorescence intensity of both the sample and the standard.
-
The quantum yield of the sample (Φf_sample) can be calculated using the following equation: Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φf_std is the quantum yield of the standard, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Circular Dichroism (CD) Spectroscopy
Instrumentation:
-
Circular Dichroism Spectropolarimeter
Procedure:
-
Instrument Setup:
-
Turn on the instrument and purge with nitrogen gas.
-
Set the wavelength range for analysis (e.g., 200-600 nm).
-
-
Blank Measurement:
-
Record a baseline spectrum with a cuvette containing the solvent used for the sample.
-
-
Sample Measurement:
-
Place the cuvette with the this compound solution in the sample holder.
-
Record the CD spectrum. The signal is typically measured in millidegrees (mdeg).
-
-
Data Analysis:
-
The CD spectrum will show positive and/or negative peaks corresponding to the differential absorption of left and right circularly polarized light by the chiral this compound molecule.
-
The data is often expressed as molar ellipticity ([θ]) in units of deg·cm²·dmol⁻¹.
-
Mandatory Visualizations
Caption: Experimental workflow for the spectroscopic analysis of this compound.
Caption: Solvent polarity effect on this compound's UV-Vis absorption maxima.
References
Determining Diatoxanthin Concentration Using Spectrophotometry: An Application Note and Protocol
Application Note
Introduction
Diatoxanthin is a xanthophyll carotenoid found in various marine microalgae, such as diatoms and dinoflagellates. It plays a crucial role in the photoprotective mechanism known as the xanthophyll cycle, helping organisms dissipate excess light energy and mitigate photo-oxidative damage. The quantification of this compound is of significant interest to researchers in fields ranging from marine biology and ecology to biofuel development and pharmacology, due to its antioxidant properties. This application note provides a detailed protocol for the determination of this compound concentration in microalgal samples using UV-Vis spectrophotometry, a widely accessible and cost-effective analytical technique.
Principle of the Method
The quantification of this compound by spectrophotometry is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. By measuring the absorbance of a this compound extract at its maximum absorption wavelength (λmax), the concentration can be calculated using its specific molar extinction coefficient.
This protocol outlines the necessary steps for sample preparation, pigment extraction, spectrophotometric measurement, and calculation of this compound concentration. It also addresses the common challenge of interference from other pigments, particularly chlorophylls, and provides a method for correction.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the spectrophotometric determination of this compound.
| Parameter | Value | Solvent | Reference(s) |
| Molar Extinction Coefficient (ε) | 119,000 L mol⁻¹ cm⁻¹ | Acetone | [1] |
| Absorption Maxima (λmax) | ~454 nm, ~482 nm | Acetone | [1] |
| ~451 nm, ~480 nm | Ethanol | [1][2] | |
| ~451 nm, ~480 nm | Diethyl ether | [2] | |
| ~450.7 nm, ~479.7 nm | n-hexane | [1] | |
| Molecular Weight | 566.87 g/mol | - | [1] |
Note: The choice of solvent will affect the absorption maxima. It is crucial to use the corresponding extinction coefficient for the solvent used in the extraction.
Experimental Workflow
Caption: Experimental workflow for this compound quantification.
Detailed Experimental Protocol
Materials and Reagents
-
Microalgal culture: Actively growing culture of the target microalgal species.
-
Solvent: 100% Acetone (ACS grade or higher). Alternatively, 90-95% ethanol can be used, but the corresponding extinction coefficient must be sourced.
-
Centrifuge and centrifuge tubes
-
Spectrophotometer with quartz or glass cuvettes (1 cm path length)
-
Homogenizer, sonicator, or bead beater for cell disruption
-
Vortex mixer
-
Pipettes
-
Fume hood
-
Ice bucket
-
Aluminum foil
Sample Preparation
-
Harvesting: Harvest a known volume of microalgal culture during the desired growth phase by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
-
Washing: Discard the supernatant and wash the cell pellet with a suitable buffer or filtered medium to remove any residual salts from the growth medium. Centrifuge again under the same conditions and discard the supernatant.
-
Storage: The cell pellet can be processed immediately or stored at -20°C or -80°C for later analysis. Protect the pellet from light to prevent pigment degradation. For dry weight determination, a separate aliquot of the culture should be filtered, washed, and dried.
Pigment Extraction
Perform all extraction steps in dim light and on ice to minimize pigment degradation.
-
Resuspension: Add a known volume of 100% acetone to the cell pellet. The volume will depend on the cell density; aim for a final extract that will have an absorbance in the linear range of the spectrophotometer (typically 0.2 - 0.8).
-
Cell Disruption: Thoroughly resuspend the pellet by vortexing. Disrupt the cells using one of the following methods:
-
Sonication: Place the tube in an ice bath and sonicate using a probe sonicator with short bursts (e.g., 30 seconds on, 30 seconds off) for a total of 2-5 minutes.
-
Homogenization: Use a glass-Teflon homogenizer to grind the cells until the green color is fully extracted into the solvent.
-
Bead Beating: Add glass beads to the suspension and vortex vigorously for several minutes.
-
-
Incubation: After disruption, wrap the tube in aluminum foil and incubate on ice or at 4°C for 1-2 hours in the dark to ensure complete pigment extraction.
-
Clarification: Centrifuge the extract at high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet the cell debris.
-
Collection: Carefully transfer the supernatant (the pigment extract) to a clean, labeled tube. This is the sample for spectrophotometric analysis.
Spectrophotometric Measurement
-
Blanking: Use 100% acetone as a blank to zero the spectrophotometer.
-
Absorbance Reading: Measure the absorbance of the pigment extract at the following wavelengths:
-
482 nm: One of the absorption maxima for this compound in acetone.
-
663 nm: The absorption maximum for chlorophyll a, which is a potential interfering pigment.
-
750 nm: To correct for any turbidity or scattering.
If the absorbance at 482 nm is above the linear range of the spectrophotometer, dilute the extract with a known volume of 100% acetone and re-measure. Remember to account for this dilution in the final calculation.
-
Calculation of this compound Concentration
The concentration of this compound can be calculated using the Beer-Lambert law, incorporating a correction for chlorophyll a absorbance at the this compound peak.
Step 1: Correct for Turbidity
Subtract the absorbance at 750 nm from the absorbance readings at 482 nm and 663 nm.
-
Corrected A₄₈₂ = A₄₈₂ - A₇₅₀
-
Corrected A₆₆₃ = A₆₆₃ - A₇₅₀
Step 2: Calculate Chlorophyll a Concentration (if desired)
While not the primary goal, calculating the chlorophyll a concentration can be useful. A common equation for chlorophyll a in 100% acetone is:
Chl a (µg/mL) = 11.93 * Corrected A₆₆₃
Step 3: Correct for Chlorophyll a Interference
Chlorophyll a has some absorbance at 482 nm. To get a more accurate this compound concentration, this interference should be subtracted. The contribution of chlorophyll a to the absorbance at 482 nm can be estimated. Based on the known absorption spectrum of chlorophyll a, its absorbance at 482 nm is approximately 0.1 times its absorbance at 663 nm.
-
A₄₈₂ (from Chl a) ≈ 0.1 * Corrected A₆₆₃
-
Corrected A₄₈₂ (for this compound) = Corrected A₄₈₂ - (0.1 * Corrected A₆₆₃)
Step 4: Calculate this compound Concentration
Use the Beer-Lambert equation: A = εcl
Where:
-
A = Corrected A₄₈₂ (for this compound)
-
ε = Molar extinction coefficient of this compound in acetone (119,000 L mol⁻¹ cm⁻¹)[1]
-
c = Concentration of this compound (mol/L)
-
l = Path length of the cuvette (typically 1 cm)
Rearranging the formula to solve for concentration in µg/mL:
This compound (µg/mL) = (Corrected A₄₈₂ (for this compound) * MW * 1000) / ε
Where:
-
MW = Molecular weight of this compound (566.87 g/mol )[1]
-
1000 is the conversion factor from g/L to µg/mL.
This compound (µg/mL) = (Corrected A₄₈₂ (for this compound) * 566.87 * 1000) / 119,000
This compound (µg/mL) ≈ 4.76 * Corrected A₄₈₂ (for this compound)
Step 5: Account for Dilution and Original Sample Volume
To express the concentration in terms of the original culture volume or biomass:
-
Concentration per culture volume (µg/L): this compound (µg/L) = (this compound (µg/mL) * Volume of extract (mL) * Dilution factor) / Volume of culture harvested (L)
-
Concentration per dry weight (µg/g): this compound (µg/g) = (this compound (µg/mL) * Volume of extract (mL) * Dilution factor) / Dry weight of harvested cells (g)
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the logical relationship in the calculation of this compound concentration, highlighting the correction for chlorophyll interference.
Caption: Logical flow for calculating this compound concentration.
Conclusion
This application note provides a comprehensive protocol for the quantification of this compound from microalgal cultures using spectrophotometry. By following these detailed steps for sample preparation, pigment extraction, and data analysis, researchers can obtain reliable and reproducible measurements of this compound concentration. The inclusion of a correction for chlorophyll interference enhances the accuracy of the results. This method is particularly valuable for laboratories requiring a high-throughput and cost-effective means of analyzing this compound content in various biological samples.
References
Application Notes and Protocols: Diatoxanthin as a Biomarker for Phytoplankton Community Structure
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diatoxanthin is a key carotenoid pigment found in specific groups of phytoplankton, most notably diatoms. Its presence and concentration serve as a valuable biomarker for assessing the composition and physiological state of phytoplankton communities in aquatic ecosystems. This xanthophyll is involved in the diadinoxanthin cycle, a critical photoprotective mechanism that helps algae dissipate excess light energy, thus preventing photo-oxidative damage. The dynamic conversion of diadinoxanthin to this compound under high light conditions makes this pigment ratio a sensitive indicator of light stress and the overall health of the phytoplankton population. These application notes provide a detailed overview and protocols for utilizing this compound as a biomarker for phytoplankton community structure analysis.
Data Presentation
The following tables summarize quantitative data on the pigment composition of various phytoplankton groups, highlighting the significance of this compound as a biomarker.
Table 1: Key Pigment Markers for Major Phytoplankton Groups
| Phytoplankton Group | Primary Marker Pigment | Secondary/Accessory Pigments | This compound Presence |
| Diatoms | Fucoxanthin | Chlorophyll c1+c2, Diadinoxanthin, This compound , β-carotene | Significant |
| Dinoflagellates | Peridinin | Chlorophyll c2, Diadinoxanthin, This compound | Variable |
| Haptophytes | 19'-Hexanoyloxyfucoxanthin | Fucoxanthin, Diadinoxanthin, This compound | Present |
| Green Algae | Chlorophyll b | Lutein, Zeaxanthin, Violaxanthin | Absent |
| Cyanobacteria | Zeaxanthin, Myxoxanthophyll | Phycocyanin, Phycoerythrin | Absent |
| Cryptophytes | Alloxanthin | Phycoerythrin, Phycocyanin | Absent |
Table 2: Pigment Ratios for Assessing Phytoplankton Community Dynamics
| Pigment Ratio | Significance | Typical Observations | Reference |
| This compound / (this compound + Diadinoxanthin) | Photoprotective status (De-epoxidation state) | Increases under high light stress. | [1] |
| This compound / Chlorophyll a | Relative abundance of this compound-containing algae | Varies with community composition and light conditions. | [2] |
| Fucoxanthin / Chlorophyll a | Biomass contribution of diatoms | Generally high in diatom-dominated communities. | [3] |
| (this compound + Diadinoxanthin) / Fucoxanthin | Relative importance of photoprotective to light-harvesting pigments in diatoms. | Can indicate physiological stress within the diatom population. | [4] |
Experimental Protocols
Protocol 1: Phytoplankton Pigment Extraction from Water Samples
This protocol outlines the steps for extracting photosynthetic pigments from aquatic samples for subsequent analysis by High-Performance Liquid Chromatography (HPLC).
Materials:
-
Water filtration apparatus (e.g., vacuum pump, filter manifold)
-
Glass fiber filters (GF/F, 0.7 µm pore size)
-
Cryovials or centrifuge tubes
-
Liquid nitrogen or a -80°C freezer
-
95% Methanol buffered with ammonium acetate or 90% Acetone
-
Sonicator or tissue grinder
-
Centrifuge
Procedure:
-
Water Sample Collection: Collect water samples from the desired depth using appropriate sampling equipment (e.g., Niskin bottles).
-
Filtration: Filter a known volume of the water sample (typically 0.5 to 2 liters, depending on phytoplankton density) through a glass fiber filter under low vacuum pressure (<100 mmHg) to avoid cell lysis.
-
Filter Storage: Immediately after filtration, fold the filter in half with the filtered side inwards, blot it dry, and place it in a labeled cryovial.
-
Flash Freezing: Instantly freeze the cryovial in liquid nitrogen and store it at -80°C until extraction. This step is crucial to prevent pigment degradation.
-
Pigment Extraction:
-
Place the frozen filter into a centrifuge tube.
-
Add a precise volume (e.g., 3 mL) of cold extraction solvent (95% methanol with ammonium acetate or 90% acetone).[5]
-
Disrupt the cells by sonication on ice (e.g., 3 cycles of 30 seconds with 30-second intervals) or by mechanical grinding.
-
Vortex the sample and let it steep in the dark at -20°C for 2-4 hours to ensure complete extraction.
-
-
Clarification: Centrifuge the extract at 4,000 x g for 10 minutes at 4°C to pellet the filter and cell debris.
-
Sample Collection: Carefully transfer the supernatant (pigment extract) to a clean, labeled vial for HPLC analysis.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis of Phytoplankton Pigments
This protocol describes a common method for separating and quantifying this compound and other pigments using a C18 reverse-phase HPLC system.[5][6]
Instrumentation and Columns:
-
HPLC system with a refrigerated autosampler, a gradient pump, and a photodiode array (PDA) or multi-wavelength detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phases:
-
Solvent A: 80:20 Methanol: 0.5 M Ammonium acetate (aqueous)
-
Solvent B: 80:20 Methanol: Acetone
Gradient Program:
| Time (min) | Flow Rate (mL/min) | % Solvent A | % Solvent B |
| 0 | 1.0 | 100 | 0 |
| 2 | 1.0 | 80 | 20 |
| 12 | 1.0 | 20 | 80 |
| 25 | 1.0 | 0 | 100 |
| 30 | 1.0 | 0 | 100 |
| 32 | 1.0 | 100 | 0 |
| 40 | 1.0 | 100 | 0 |
Procedure:
-
Column Equilibration: Equilibrate the column with 100% Solvent A for at least 30 minutes before the first injection.
-
Sample Injection: Inject a known volume (e.g., 100 µL) of the pigment extract.
-
Detection: Monitor the eluting pigments using a PDA detector set to scan from 400 to 700 nm. This compound has a characteristic absorption maximum around 453 nm.
-
Pigment Identification: Identify pigments based on their retention times and absorption spectra compared to pure standards.
-
Quantification: Quantify the concentration of each pigment by integrating the peak area at its characteristic wavelength and applying a calibration curve generated from certified standards.
Mandatory Visualization
Caption: Experimental workflow for this compound analysis.
Caption: The Diadinoxanthin Cycle signaling pathway.
References
- 1. Subunit composition and pigmentation of fucoxanthin-chlorophyll proteins in diatoms: evidence for a subunit involved in diadinoxanthin and this compound binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phytoplankton pigment analysis by HPLC and its application in algal community investigations [ejournal.sinica.edu.tw]
- 4. researchgate.net [researchgate.net]
- 5. Identification and quantification of chlorophyll and carotenoid pigments in marine sediments. A protocol for HPLC analysis [archimer.ifremer.fr]
- 6. Isolation and purification of all-trans diadinoxanthin and all-trans this compound from diatom Phaeodactylum tricornutum - PMC [pmc.ncbi.nlm.nih.gov]
Stabilizing Diatoxanthin for Advanced Cosmetic Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diatoxanthin, a xanthophyll carotenoid found in diatoms, is emerging as a highly promising active ingredient in the cosmetic industry. Its potent antioxidant, anti-inflammatory, and photoprotective properties make it a compelling candidate for formulations aimed at preventing and mitigating the signs of skin aging, protecting against environmental stressors, and soothing irritated skin.[1][2] Like many carotenoids, however, this compound is susceptible to degradation from light, heat, and oxidation, which poses a significant challenge to its formulation and long-term efficacy in cosmetic products.[3][4]
These application notes provide a comprehensive overview of strategies to stabilize this compound for topical delivery. Detailed experimental protocols for encapsulation, stability testing, and efficacy assessment are provided to guide researchers in the development of stable and effective this compound-based cosmetic formulations.
Understanding this compound's Potential in Cosmetics
This compound exhibits a range of biological activities relevant to dermatological applications:
-
Potent Antioxidant Activity: this compound effectively scavenges reactive oxygen species (ROS), which are major contributors to premature skin aging.[1][2]
-
Anti-inflammatory Effects: Studies have shown that this compound can downregulate the expression of pro-inflammatory mediators, including matrix metalloproteinase-9 (MMP-9) and interleukin-1β (IL-1β), which are involved in collagen degradation and skin inflammation.[1][2]
-
Photoprotective Properties: As a key component of the xanthophyll cycle in diatoms, this compound plays a crucial role in dissipating excess light energy, suggesting its potential to protect skin from photodamage.[1][2]
Challenges in Stabilizing this compound
The primary challenge in utilizing this compound in cosmetic formulations is its inherent instability. The conjugated double bond system responsible for its antioxidant activity also makes it susceptible to degradation through:
-
Oxidation: Reaction with atmospheric oxygen, leading to loss of color and biological activity.
-
Photo-oxidation: Accelerated degradation in the presence of light, particularly UV radiation.
-
Isomerization: Conversion from the biologically active all-trans isomer to less active cis-isomers.
-
Thermal Degradation: Accelerated breakdown at elevated temperatures.
Stabilization Strategies for this compound
To overcome these stability issues, encapsulation and the use of synergistic antioxidants are the most promising strategies.
Encapsulation Technologies
Encapsulation protects this compound from environmental factors, enhances its solubility in aqueous cosmetic bases, and can improve its penetration into the skin.
-
Liposomes: Vesicular structures composed of lipid bilayers that can encapsulate hydrophobic molecules like this compound within their membrane. Liposomal encapsulation can improve the stability and delivery of carotenoids.
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles that are solid at room temperature. They offer excellent protection for lipophilic actives and can provide a sustained release profile.
Synergistic Antioxidants
Combining this compound with other antioxidants can provide a multi-pronged defense against oxidative degradation.
-
Oil-Soluble Antioxidants: Tocopherol (Vitamin E) and its derivatives can be incorporated into the oil phase of an emulsion to protect this compound.
-
Water-Soluble Antioxidants: Ascorbic acid (Vitamin C) and its derivatives can be included in the aqueous phase to scavenge ROS at the oil-water interface.
-
Chelating Agents: EDTA can be used to sequester metal ions that can catalyze oxidative reactions.
Data Presentation: Stability of Encapsulated Carotenoids
The following table summarizes representative data on the stability of encapsulated carotenoids, which can be extrapolated to this compound.
| Encapsulation System | Carotenoid | Storage Condition | Stability Outcome | Reference |
| Liposomes | Astaxanthin | 4°C for 60 days | >90% retention | [5] |
| Solid Lipid Nanoparticles (SLNs) | β-Carotene | 25°C for 30 days | ~85% retention | |
| Nanoemulsion | β-Carotene | 55°C for 14 days | 50% degradation without antioxidants, <20% with antioxidants | [6] |
| Spray-dried microcapsules | Astaxanthin | 80°C for 2 hours | High stability observed | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes
This protocol describes the thin-film hydration method for encapsulating this compound into liposomes.[2][7][8]
Materials:
-
This compound
-
Phosphatidylcholine (from soy or egg)
-
Cholesterol
-
Chloroform
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator
-
Extruder with polycarbonate membranes (100 nm pore size)
Methodology:
-
Dissolve this compound, phosphatidylcholine, and cholesterol in chloroform in a round-bottom flask. A typical molar ratio is 1:10:5 (this compound:phosphatidylcholine:cholesterol).
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.
-
Hydrate the lipid film with PBS by rotating the flask at a temperature above the lipid phase transition temperature.
-
Sonicate the resulting liposome suspension in a bath sonicator for 15-30 minutes to reduce the size of the vesicles.
-
For a more uniform size distribution, extrude the liposome suspension through a 100 nm polycarbonate membrane multiple times.
-
Store the this compound-loaded liposomes at 4°C in the dark.
Encapsulation Efficiency Determination:
-
Separate the unencapsulated this compound from the liposomes by centrifugation or size exclusion chromatography.
-
Disrupt the liposomes using a suitable solvent (e.g., methanol or a chloroform/methanol mixture).
-
Quantify the amount of this compound in the disrupted liposomes and in the unencapsulated fraction using HPLC.
-
Calculate the encapsulation efficiency as: (Amount of encapsulated this compound / Total amount of this compound) x 100%.
Protocol 2: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol outlines the hot homogenization method for preparing SLNs.[1][9][10][11]
Materials:
-
This compound
-
Solid lipid (e.g., glyceryl behenate, stearic acid)
-
Surfactant (e.g., Polysorbate 80)
-
Purified water
-
High-shear homogenizer
-
Ultrasonicator
Methodology:
-
Melt the solid lipid at a temperature approximately 5-10°C above its melting point.
-
Disperse the this compound in the molten lipid.
-
Heat the surfactant solution in purified water to the same temperature as the molten lipid.
-
Add the hot aqueous phase to the hot lipid phase and homogenize using a high-shear homogenizer to form a coarse pre-emulsion.
-
Immediately sonicate the hot pre-emulsion using a probe sonicator to reduce the particle size.
-
Cool the nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
-
Store the SLN dispersion at 4°C.
Protocol 3: Accelerated Stability Testing of this compound Formulations
This protocol describes an accelerated stability study to predict the long-term stability of a this compound-containing cosmetic emulsion.[5][12][13][14][15]
Methodology:
-
Package the this compound formulation in its final intended packaging.
-
Store samples under the following conditions for 3 months:
-
4°C (refrigerated)
-
25°C / 60% Relative Humidity (real-time)
-
40°C / 75% Relative Humidity (accelerated)
-
Light exposure (cycling light/dark) at room temperature
-
-
At specified time points (e.g., 0, 1, 2, and 3 months), evaluate the samples for the following parameters:
-
Physical Properties: Color, odor, appearance, pH, and viscosity.
-
Chemical Stability: Quantify the concentration of all-trans-diatoxanthin using a validated HPLC method.
-
Emulsion Stability: Assess for any signs of phase separation, creaming, or coalescence.
-
-
Analyze the degradation kinetics of this compound at different temperatures to estimate the shelf-life at room temperature. The degradation of carotenoids often follows first-order kinetics.[4]
Protocol 4: In Vitro Efficacy Testing - Anti-inflammatory and Photoprotective Effects
This protocol outlines a method to assess the ability of a stabilized this compound formulation to reduce UV-induced inflammation in a 3D reconstructed human epidermis model.
Materials:
-
Reconstructed human epidermis (RHE) model (e.g., EpiDerm™, SkinEthic™)
-
Cell culture medium
-
Stabilized this compound formulation and corresponding vehicle control
-
UVB radiation source
-
ELISA kits for MMP-9 and IL-1β
-
Reagents for RNA extraction and qRT-PCR
Methodology:
-
Culture the RHE models according to the manufacturer's instructions.
-
Topically apply the this compound formulation and the vehicle control to the surface of the RHE models.
-
After a suitable incubation period (e.g., 24 hours), expose the models to a sub-erythemal dose of UVB radiation.
-
Incubate the models for a further 24 hours.
-
Cytokine Analysis: Collect the culture medium and quantify the secreted levels of MMP-9 and IL-1β using ELISA kits.
-
Gene Expression Analysis: Isolate total RNA from the RHE tissues and perform qRT-PCR to analyze the gene expression of MMP-9 and IL-1β.
-
Photoprotection Assessment: Evaluate cell viability (e.g., using an MTT assay) and assess DNA damage (e.g., by measuring cyclobutane pyrimidine dimers) in the UV-exposed tissues with and without the this compound formulation.
Visualization of Pathways and Workflows
Signaling Pathway of UV-Induced Skin Inflammation
UV radiation triggers a cascade of signaling events in skin cells, leading to inflammation and collagen degradation. This compound, as a potent antioxidant, is hypothesized to interfere with these pathways.[16][17][18][19][20]
Experimental Workflow for Stabilization and Efficacy Testing
The following workflow outlines the key steps in developing and evaluating a stabilized this compound cosmetic ingredient.
Conclusion
This compound holds immense promise as a multifunctional active ingredient for cosmetic applications. Its potent antioxidant, anti-inflammatory, and photoprotective properties can be effectively harnessed through advanced stabilization techniques such as encapsulation in liposomes or solid lipid nanoparticles. The protocols and methodologies outlined in these application notes provide a robust framework for researchers and formulators to develop stable, efficacious, and innovative skin care products featuring this remarkable marine-derived carotenoid. Further research should focus on optimizing encapsulation parameters for this compound and conducting in vivo studies to confirm its cosmetic benefits.
References
- 1. Carotenoids in Skin Photoaging: Unveiling Protective Effects, Molecular Insights, and Safety and Bioavailability Frontiers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MMP-9 and IL-1β as Targets for this compound and Related Microalgal Pigments: Potential Chemopreventive and Photoprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Retinoid stability and degradation kinetics in commercial cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Application of Natural Carotenoids in Multiple Fields and Their Encapsulation Technology: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Encapsulation Techniques to Enhance Astaxanthin Utilization as Functional Feed Ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Moisturizing and Antiinflammatory Properties of Cosmetic Formulations Containing Centella asiatica Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] In vitro techniques to assess the proficiency of skin care cosmetic formulations | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 11. mdpi.com [mdpi.com]
- 12. Skin Protection by Carotenoid Pigments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. DOT Language | Graphviz [graphviz.org]
- 14. preprints.org [preprints.org]
- 15. Skin Equivalent Models: Protocols for In Vitro Reconstruction for Dermal Toxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Encapsulation of astaxanthin-rich Xanthophyllomyces dendrorhous for antioxidant delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pharmaexcipients.com [pharmaexcipients.com]
- 20. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
Application Notes and Protocols: Synthesis of Diatoxanthin Derivatives for Enhanced Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diatoxanthin, a xanthophyll carotenoid found in diatoms and other marine microalgae, has garnered significant interest for its potent antioxidant, anti-inflammatory, and anticancer properties.[1][2] Its unique molecular structure contributes to its biological activities, which include the modulation of key signaling pathways involved in tumorigenesis and inflammation.[3][4] However, the therapeutic potential of this compound can be limited by factors such as stability and bioavailability. Chemical modification, particularly through the synthesis of derivatives like esters, presents a promising strategy to enhance these properties and, consequently, its bioactivity. Esterification of xanthophylls has been shown to improve their stability and bioavailability.[5]
These application notes provide a detailed overview of the synthesis of this compound derivatives, with a focus on esterification, and outlines protocols for evaluating their enhanced bioactivity.
Rationale for Derivatization
The primary motivation for synthesizing this compound derivatives is to improve its physicochemical properties, leading to enhanced biological efficacy. Esterification of the hydroxyl groups of this compound with fatty acids or other functional groups can:
-
Increase Lipophilicity: Enhancing absorption and cellular uptake.
-
Improve Stability: Protecting the this compound molecule from degradation by light, heat, and oxidation.
-
Modulate Bioavailability: Potentially leading to a more sustained release and activity in vivo.
Data Presentation
Table 1: Comparative Bioactivity of this compound and Structurally Related Xanthophylls
| Compound | Bioactivity Metric | Cell Line/Model | Concentration | Result | Reference |
| This compound | Inhibition of MMP-9 expression | B16F0 melanoma cells | 25 ng/mL | Significant reduction in MMP-9 levels | [1] |
| This compound | Inhibition of IL-1β expression | B16F0 melanoma cells | 25 ng/mL | Strong reduction in IL-1β levels | [1] |
| This compound | DPPH Scavenging Activity | In vitro | 25 ng/mL | ~47% inhibition | [1] |
| This compound | ROS Scavenging | B16F0 melanoma cells | 25 ng/mL | Significant reduction in intracellular ROS | [1] |
| This compound | Anti-proliferative | PC3 prostate cancer cells | 44.1 pM | Chemopreventive effects observed | [3] |
| This compound | Anti-angiogenic | HUVEC | Not specified | Inhibition of angiogenesis | [3] |
| Fucoxanthin | Anti-proliferative (IC50) | HepG2 cells | Not specified | 58% inhibition | [6] |
Note: Direct comparative data for this compound derivatives is limited. The enhanced bioactivity of derivatives is inferred from studies on similar xanthophylls where esterification improved stability and bioavailability.
Experimental Protocols
Protocol 1: Synthesis of this compound Esters via Acid Anhydrides
This protocol is adapted from a green synthesis platform for xanthophyll esters and is suitable for creating this compound derivatives.[5]
Materials:
-
Purified this compound
-
Acid anhydride (e.g., acetic anhydride, palmitic anhydride)
-
β-Pinene (bio-derived solvent)
-
4-(Dimethylamino)pyridine (DMAP) or other suitable catalyst
-
Nitrogen gas
-
Reaction vessel (light-protected)
-
Magnetic stirrer
-
Solid-Phase Extraction (SPE) cartridges (e.g., silica-based)
-
Acetone, isopropanol, ethyl acetate, ethanol, acetonitrile
-
HPLC system for analysis
Procedure:
-
Reaction Setup: In a light-protected reaction vessel, dissolve a known amount of purified this compound in β-pinene.
-
Inert Atmosphere: Purge the reaction vessel with nitrogen gas to create an inert atmosphere and minimize oxidation of this compound.[5]
-
Addition of Reagents: Add the selected acid anhydride (e.g., 7.5-fold molar excess relative to this compound) and a catalytic amount of DMAP to the reaction mixture.[5]
-
Reaction: Stir the mixture at ambient temperature. Monitor the reaction progress using HPLC by taking small aliquots at regular intervals. The reaction is typically complete within a few hours.
-
Purification:
-
SPE Cartridge Conditioning: Condition an SPE cartridge by washing with acetone followed by a mixture of isopropanol/ethyl acetate/water (1:1:1 v/v/v).[5]
-
Sample Loading: Dilute the crude reaction mixture with 85% ethanol and load it onto the conditioned SPE cartridge.[5]
-
Washing: Wash the cartridge with 80% ethanol (with 0.1% ammonia for palmitate and oleate esters) to remove unreacted reagents and byproducts.[5]
-
Elution: Elute the synthesized this compound ester with acetone.[5]
-
-
Solvent Removal and Analysis: Remove the acetone under a stream of nitrogen. Redissolve the purified ester in a suitable solvent (e.g., acetonitrile or acetone) for HPLC analysis to confirm purity and yield.
Protocol 2: Enzymatic Synthesis of this compound Esters using Lipase
This protocol utilizes lipase for a milder, more selective esterification process.[7][8]
Materials:
-
Purified this compound
-
Fatty acid (e.g., oleic acid, palmitic acid)
-
Immobilized lipase (e.g., Novozym 435)
-
Anhydrous organic solvent (e.g., hexane, 2-butanone mixture)
-
Molecular sieves (optional, to remove water)
-
Reaction vessel (light-protected)
-
Shaker or magnetic stirrer
-
HPLC system for analysis
Procedure:
-
Reaction Setup: In a light-protected vessel, dissolve this compound and the desired fatty acid in an anhydrous organic solvent. A molar ratio of 1:5 (this compound to fatty acid) is a good starting point.[8]
-
Enzyme Addition: Add immobilized lipase to the reaction mixture. The amount of enzyme will need to be optimized for the specific lipase and substrates.
-
Reaction: Incubate the mixture at a controlled temperature (e.g., 30-40°C) with constant shaking or stirring. The reaction can take several hours to days. Monitor the formation of the this compound ester by HPLC.
-
Enzyme Removal: After the reaction, separate the immobilized lipase from the reaction mixture by filtration or centrifugation.
-
Purification: The crude product can be purified using column chromatography or SPE as described in Protocol 1.
-
Analysis: Confirm the structure and purity of the synthesized this compound ester using NMR and mass spectrometry, and quantify the yield using HPLC.[7]
Protocol 3: In Vitro Angiogenesis (Tube Formation) Assay
This assay is used to evaluate the anti-angiogenic potential of this compound derivatives.[9][10][11][12][13]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Basement Membrane Extract (BME) (e.g., Matrigel®)
-
24-well or 96-well plates
-
This compound and its synthesized derivatives
-
Vehicle control (e.g., DMSO)
-
Positive control (e.g., VEGF)
-
Calcein AM fluorescent dye
-
Fluorescence microscope
Procedure:
-
Plate Coating: Thaw BME on ice and pipette it into pre-chilled 24-well or 96-well plates. Incubate at 37°C for 30-60 minutes to allow the gel to solidify.[11]
-
Cell Preparation: Harvest HUVECs and resuspend them in a serum-free or low-serum medium at a desired concentration (e.g., 1-2 x 10^5 cells/mL).[13]
-
Treatment: Prepare different concentrations of this compound and its derivatives in the cell suspension. Include a vehicle control and a positive control (e.g., VEGF to induce tube formation).
-
Seeding: Add the treated HUVEC suspension to the BME-coated wells.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 4-18 hours. Endothelial cells will start to form capillary-like structures.[13]
-
Visualization:
-
Carefully remove the medium and wash the cells with PBS.
-
Add Calcein AM staining solution to each well and incubate for approximately 30 minutes.[12]
-
Visualize the tube formation using a fluorescence microscope.
-
-
Quantification: Capture images of the tube networks. Analyze the images using software (e.g., ImageJ) to quantify parameters such as total tube length, number of junctions, and number of loops. Compare the results from the treated groups to the control groups to determine the anti-angiogenic activity.
Protocol 4: MMP-9 Activity Assay (Gelatin Zymography)
This protocol determines the effect of this compound derivatives on the enzymatic activity of MMP-9.[6][14][15]
Materials:
-
Conditioned media from cells treated with this compound derivatives
-
SDS-PAGE equipment
-
Polyacrylamide gel containing gelatin (1 mg/mL)
-
Non-reducing sample buffer
-
Zymogram renaturing buffer (e.g., containing Triton X-100)
-
Zymogram developing buffer (containing CaCl2 and ZnCl2)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Sample Preparation: Collect conditioned media from cells treated with various concentrations of this compound derivatives. Concentrate the media if necessary.
-
Electrophoresis: Mix the samples with non-reducing sample buffer and load them onto a polyacrylamide gel containing gelatin. Run the electrophoresis under non-reducing conditions.[6]
-
Renaturation: After electrophoresis, wash the gel with a renaturing buffer (e.g., 2.5% Triton X-100) to remove SDS and allow the MMPs to renature.[15]
-
Incubation: Incubate the gel in a developing buffer at 37°C for 24-48 hours. The developing buffer contains the necessary cofactors for MMP activity.
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue and then destain.
-
Analysis: Areas of MMP-9 activity will appear as clear bands against a blue background, where the gelatin has been digested. The intensity of the bands can be quantified using densitometry to determine the relative MMP-9 activity.[14]
Protocol 5: Western Blot for IL-1β and MMP-9 Expression
This protocol is used to quantify the protein expression levels of IL-1β and MMP-9 in response to treatment with this compound derivatives.[16][17][18]
Materials:
-
Cell lysates from cells treated with this compound derivatives
-
SDS-PAGE equipment
-
PVDF or nitrocellulose membrane
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against IL-1β and MMP-9
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Load equal amounts of protein per lane and separate them by SDS-PAGE.[16]
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[16]
-
Blocking: Block the membrane with blocking buffer for at least 1 hour to prevent non-specific antibody binding.[16]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies against IL-1β or MMP-9 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Detection: Wash the membrane again and then apply the chemiluminescent substrate.
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. MMP-9 and IL-1β as Targets for this compound and Related Microalgal Pigments: Potential Chemopreventive and Photoprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zeaxanthin epoxidase 3 Knockout Mutants of the Model Diatom Phaeodactylum tricornutum Enable Commercial Production of the Bioactive Carotenoid this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Carotenoid this compound Modulates Inflammatory and Angiogenesis Pathways In Vitro in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Carotenoid this compound Modulates Inflammatory and Angiogenesis Pathways In Vitro in Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. MMP9 zymography [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 9. ibidi.com [ibidi.com]
- 10. promocell.com [promocell.com]
- 11. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. cellbiolabs.com [cellbiolabs.com]
- 14. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Gelatin Zymography to Detect Gelatinase Activity in Melanoma Cells [jove.com]
- 16. Western Blot Protocol for MMP-9 Antibody (NBP2-13173): Novus Biologicals [novusbio.com]
- 17. Western blot analysis [bio-protocol.org]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting low Diatoxanthin yield during extraction
Technical Support Center: Diatoxanthin Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with this compound extraction.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step to ensure a good this compound yield?
A1: The initial culture conditions of the diatoms are crucial. Exposing the diatom culture, such as Phaeodactylum tricornutum, to intense illumination (e.g., 1550 μmol m⁻² s⁻¹) for a period before harvesting is essential to induce the enzymatic conversion of diadinoxanthin to this compound.[1] Without this light-induced conversion, the starting concentration of this compound in your biomass will be low.
Q2: Which solvent system is recommended for extracting this compound?
A2: A mixture of methanol, 0.2 M ammonium acetate, and ethyl acetate (81:9:10, v/v/v) has been shown to be highly efficient for this compound extraction from diatoms.[2] The presence of ammonium acetate is particularly important as it helps to reduce or even inhibit the isomerization of the all-trans form of this compound to its cis isomers.[2] While other solvents like ethanol or acetone can be used, this specific mixture has demonstrated high efficiency.[3]
Q3: My this compound extract appears greenish-brown. How can I remove the chlorophyll contamination?
A3: Chlorophyll contamination is a common issue. A saponification step is highly effective for removing chlorophylls. This involves treating the pigment extract with aqueous potassium hydroxide (e.g., 60% w/v) in an ethanol solution, followed by a liquid-liquid partitioning step using a hexane:diethyl ether mixture to separate the carotenoids from the chlorophylls.[2]
Q4: I am experiencing degradation of my this compound sample during processing. What can I do to improve its stability?
A4: this compound, like other carotenoids, is sensitive to light, heat, and acidic conditions.[4][5] To minimize degradation:
-
Work in dim light or use amber-colored glassware.
-
Keep samples cold (4°C) throughout the extraction and purification process.[2]
-
Evaporate solvents under a stream of inert gas (e.g., nitrogen) to prevent oxidation.[2]
-
Store purified extracts at -20°C or lower for short-term storage and -80°C for long-term storage.[6]
-
Ensure the pH of your solutions is neutral to slightly alkaline, as acidic conditions can degrade carotenoids.[5]
Q5: What is a reasonable final yield to expect for purified this compound?
A5: A published high-performance method for isolating this compound from Phaeodactylum tricornutum reported a final purification efficiency of approximately 73%.[2][6] This was achieved through a four-step process of pigment extraction, saponification, separation by partition, and open column chromatography.[2]
Troubleshooting Guide for Low this compound Yield
If you are experiencing lower than expected yields of this compound, consult the following table and workflow diagram to diagnose and resolve the issue.
| Symptom / Observation | Potential Cause | Recommended Solution |
| Low this compound content in initial extract (pre-purification) | Inadequate light exposure of diatom culture prior to harvesting. | Ensure diatom cultures are subjected to high-intensity light for at least 1.5 hours before harvesting to maximize the conversion of diadinoxanthin to this compound.[1] |
| Inefficient cell lysis. | The rigid frustule of diatoms can hinder solvent penetration.[7] Consider mechanical disruption methods like sonication or bead milling in the presence of the extraction solvent. | |
| Incorrect solvent-to-biomass ratio. | An insufficient volume of solvent can lead to incomplete extraction. A recommended ratio is 10 mL of extraction medium per 2 x 10⁹ cells.[2] | |
| Suboptimal extraction solvent. | Some solvents are less effective. A mixture of methanol, ammonium acetate, and ethyl acetate is highly recommended for its extraction efficiency and for preventing isomerization.[2] | |
| Significant loss of pigment during purification | Emulsion formation during liquid-liquid partitioning. | Mix the phases gently by swirling instead of vigorous shaking.[2] Washing the combined organic phases with water can also help break emulsions.[2] |
| Degradation during saponification. | Saponification should be carried out at a low temperature (e.g., 4°C) in the dark to prevent pigment degradation.[2] | |
| Isomerization from all-trans to cis forms. | The presence of ammonium ions in the extraction medium can help prevent isomerization.[2] Avoid unnecessary exposure to light and heat. | |
| Final purified product has low purity | Incomplete separation from other carotenoids (e.g., diadinoxanthin, fucoxanthin). | An additional purification step, such as open column chromatography with alkalized silica gel, can effectively separate this compound from other pigments.[2] |
| Co-elution with chlorophylls. | Ensure the saponification and subsequent partitioning steps are performed correctly to remove the bulk of chlorophylls before final chromatographic purification.[2] |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low this compound yield.
Experimental Protocols
Protocol 1: this compound Extraction and Purification
This protocol is adapted from a high-performance method for isolating this compound from the diatom Phaeodactylum tricornutum.[2]
1. Pigment Extraction: a. Harvest diatom cells (e.g., 2 x 10⁹ cells) by centrifugation. b. To the frozen cell pellet, add 10 mL of extraction medium (methanol: 0.2 M ammonium acetate: ethyl acetate, 81:9:10 v/v/v). c. Vortex the mixture thoroughly to ensure complete cell disruption and pigment extraction. d. Centrifuge at 14,000 x g for 4 minutes at 4°C. e. Collect the supernatant containing the pigments. f. Evaporate the supernatant to semi-dryness under a stream of inert gas (e.g., nitrogen).
2. Saponification and Pigment Partitioning: a. To the semi-dried extract, add ethanol up to 35 mL. b. Add 3.5 mL of aqueous potassium hydroxide (60% w/v). c. Mix gently and incubate for 15-20 hours at 4°C in the dark. d. To separate carotenoids from chlorophylls, add 40 mL of hexane:diethyl ether (1:1 v/v), 10 mL of extraction petroleum, and 20 mL of water. e. Mix gently and allow the phases to separate. f. Collect the upper phase containing the carotenoids. g. Repeat the extraction of the lower phase with a smaller volume of solvents. h. Combine the upper phase fractions and wash three times with 50 mL of water. i. Evaporate the final carotenoid fraction under inert gas and store at -20°C.
3. Open Column Chromatography: a. Prepare a column with alkalized silica gel. b. Dissolve the carotenoid extract in a small volume of the mobile phase. c. Load the sample onto the column and elute with an appropriate solvent system to separate this compound from other carotenoids. d. Collect the this compound fraction and verify purity using HPLC.
Extraction and Purification Workflow Diagram
Caption: Workflow for the extraction and purification of this compound.
References
- 1. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 2. Isolation and purification of all-trans diadinoxanthin and all-trans this compound from diatom Phaeodactylum tricornutum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Rapid Method for the Determination of Fucoxanthin in Diatom - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microalgae-Derived Pigments: A 10-Year Bibliometric Review and Industry and Market Trend Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Preventing Diatoxanthin Degradation During Sample Storage
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with diatoxanthin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize degradation of this valuable carotenoid during sample storage and handling.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that cause this compound degradation?
A1: this compound, like other carotenoids, is susceptible to degradation from several factors, primarily:
-
Light: Exposure to light, especially UV light, can cause photo-oxidation and isomerization.[1]
-
Oxygen: The presence of oxygen can lead to oxidative degradation.[1]
-
Heat: Elevated temperatures accelerate the rate of degradation.[2][3]
-
Acids: Acidic conditions can promote the degradation of carotenoids.[2]
-
Enzymatic Conversion: In its biological context, this compound can be enzymatically converted back to diadinoxanthin, particularly under low light conditions.[4]
Q2: What is the primary degradation pathway for this compound in stored samples?
A2: The primary degradation pathway for this compound in stored samples is oxidation, which involves the breakdown of the conjugated polyene chain. This is often initiated by exposure to light and oxygen. In biological samples that have not been properly quenched, enzymatic conversion to diadinoxanthin can also be a significant pathway.
Q3: What are the ideal short-term storage conditions for this compound samples?
A3: For short-term storage (up to one week), it is recommended to store this compound samples, such as cell pellets, at -20°C.[5] Purified this compound in an organic solvent should be stored in the dark under an inert atmosphere (e.g., nitrogen or argon) at -20°C.
Q4: What are the best practices for long-term storage of this compound?
A4: For long-term storage, it is recommended to store samples at -80°C.[6] Samples should be stored in the dark and under an inert atmosphere to minimize oxidation. For purified this compound, it is advisable to evaporate the solvent under a stream of inert gas and store the dried pigment at -80°C.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Significant loss of this compound concentration in recently extracted samples. | Exposure to light during extraction. | Perform all extraction steps under dim light or using amber glassware. |
| Presence of oxygen in the storage vial. | Before sealing, flush the vial with an inert gas like nitrogen or argon. | |
| Storage at an inappropriate temperature. | For short-term storage, use -20°C. For long-term storage, use -80°C. | |
| Color of the this compound solution fades over time. | Oxidative degradation. | Add an antioxidant such as Butylated Hydroxytoluene (BHT) or Ascorbic Acid to the solvent. Ensure storage under an inert atmosphere. |
| Photo-degradation. | Store samples in amber vials or wrap clear vials in aluminum foil to protect from light. | |
| Inconsistent results between samples from the same batch. | Repeated freeze-thaw cycles. | Aliquot samples into smaller volumes to avoid repeated freezing and thawing of the entire batch. |
| Incomplete extraction. | Ensure a validated and efficient extraction protocol is followed consistently. | |
| Conversion of this compound to diadinoxanthin observed in HPLC analysis. | Incomplete inactivation of enzymes during sample preparation. | Immediately flash-freeze cell pellets in liquid nitrogen after harvesting and ensure extraction solvent is added quickly to denature enzymes. |
Experimental Protocols
Protocol 1: Extraction of this compound from Diatom Culture
This protocol is adapted from established methods for carotenoid extraction.
Materials:
-
Diatom cell pellet
-
Liquid nitrogen
-
Acetone (HPLC grade)
-
Mortar and pestle or sonicator
-
Centrifuge
-
Amber glass vials
-
Nitrogen or Argon gas
Procedure:
-
Harvest diatom cells by centrifugation.
-
Immediately flash-freeze the cell pellet in liquid nitrogen to quench enzymatic activity.
-
Transfer the frozen pellet to a pre-chilled mortar and add a small amount of acetone.
-
Grind the pellet thoroughly with the pestle until a fine powder is obtained. Alternatively, resuspend the pellet in acetone and sonicate on ice.
-
Transfer the extract to a centrifuge tube and centrifuge to pellet the cell debris.
-
Carefully transfer the supernatant containing the this compound to a clean amber vial.
-
Flush the vial with nitrogen or argon gas before sealing.
-
Store at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Long-Term Storage of Purified this compound
Materials:
-
Purified this compound in solvent
-
Rotary evaporator or nitrogen evaporator
-
Amber glass vials
-
Nitrogen or Argon gas
-
-80°C freezer
Procedure:
-
Place the solution of purified this compound in a round-bottom flask.
-
Evaporate the solvent using a rotary evaporator or a gentle stream of nitrogen gas at a low temperature.
-
Once the this compound is completely dry, transfer the pigment to a pre-weighed amber glass vial.
-
Flush the vial with nitrogen or argon gas.
-
Seal the vial tightly.
-
Store the vial in the dark at -80°C.
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound Samples
| Storage Duration | Sample Type | Temperature | Atmosphere | Light Condition |
| Short-term (< 1 week) | Cell Pellet | -20°C | Normal | Dark |
| Short-term (< 1 week) | In Solvent | -20°C | Inert Gas | Dark (Amber Vial) |
| Long-term (> 1 week) | Cell Pellet | -80°C | Normal | Dark |
| Long-term (> 1 week) | In Solvent | -80°C | Inert Gas | Dark (Amber Vial) |
| Long-term (> 1 week) | Dried Pigment | -80°C | Inert Gas | Dark (Amber Vial) |
Visualizations
Caption: Primary degradation pathways for this compound.
Caption: Recommended workflow for this compound sample handling and storage.
References
- 1. Free Radical Mediated Oxidative Degradation of Carotenes and Xanthophylls [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The Carotenoid this compound Modulates Inflammatory and Angiogenesis Pathways In Vitro in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation and purification of all-trans diadinoxanthin and all-trans this compound from diatom Phaeodactylum tricornutum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Diatoxanthin and its Degradation Products by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of diatoxanthin degradation products by High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound and its degradation products.
| Problem | Possible Causes | Solutions |
| No or Low this compound Peak | 1. Degradation during extraction/storage: this compound is sensitive to light, heat, and acidic conditions.[1] 2. Inefficient extraction: The chosen solvent may not be optimal for this compound. 3. Improper sample saponification: Saponification is often used to remove chlorophylls, but harsh conditions can degrade carotenoids.[2] 4. Incorrect HPLC method: The mobile phase or column may not be suitable for this compound elution. | 1. Work under dim light, on ice, and use solvents with antioxidants (e.g., 0.1% BHT). Store extracts at -80°C under nitrogen or argon.[1] 2. Use a mixture of polar and non-polar solvents, such as acetone/methanol or chloroform/methanol.[3] 3. Perform saponification at low temperatures (e.g., 4°C) for a longer duration (e.g., 15-20 hours) to minimize degradation.[4] 4. Use a C18 or C30 reverse-phase column with a gradient elution of solvents like acetonitrile, methanol, and water. |
| Peak Splitting or Tailing for this compound | 1. Co-elution of isomers: cis-isomers of this compound can form during extraction or analysis and may elute close to the all-trans isomer.[2] 2. Column degradation: Loss of stationary phase or contamination can lead to poor peak shape. 3. Sample solvent incompatibility: Injecting the sample in a solvent much stronger than the mobile phase can cause peak distortion. 4. Column void: A void at the head of the column can cause the sample to travel through different paths, leading to split peaks.[5] | 1. Use a C30 column, which provides better separation of carotenoid isomers. The addition of ammonium acetate to the mobile phase can also help reduce on-column isomerization.[2] 2. Flush the column with a strong solvent or replace it if necessary. 3. Dissolve the sample in the initial mobile phase whenever possible. 4. Replace the column. To prevent voids, avoid sudden pressure changes. |
| Appearance of Unknown Peaks | 1. Degradation products: Exposure to light, heat, or oxygen can lead to the formation of oxidation products (e.g., epoxides, aldehydes, ketones). 2. Isomerization: Light and heat can induce the formation of various cis-isomers of this compound.[6] 3. Contamination: Impurities from solvents, glassware, or the sample matrix can appear as extra peaks. | 1. To confirm if the unknown peaks are degradation products, perform forced degradation studies (see Experimental Protocols). Use a photodiode array (PDA) detector to check the UV-Vis spectra of the unknown peaks for characteristic carotenoid absorption patterns. 2. cis-isomers typically have a lower retention time than the all-trans isomer and exhibit a "cis-peak" in their UV-Vis spectrum (a small absorption peak at a shorter wavelength).[6] 3. Run a blank injection (mobile phase only) to identify system peaks. Ensure all solvents are HPLC grade and glassware is thoroughly cleaned. |
| Baseline Noise or Drift | 1. Air bubbles in the system: Bubbles in the pump or detector can cause baseline fluctuations. 2. Contaminated mobile phase: Microbial growth or particulate matter in the mobile phase can lead to a noisy baseline. 3. Detector lamp aging: A failing detector lamp can cause baseline drift. | 1. Degas the mobile phase before use and purge the pump. 2. Prepare fresh mobile phase daily and filter it through a 0.45 µm filter. 3. Replace the detector lamp if its energy output is low. |
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation products of this compound?
A1: While specific degradation products of this compound are not extensively documented, based on studies of other carotenoids, the most common degradation products are expected to be cis-isomers and oxidation products.[6] Photodegradation and thermal degradation are the primary pathways. This can lead to the formation of various geometrical isomers (cis-isomers) and cleavage of the polyene chain to form shorter-chain aldehydes and ketones.
Q2: How can I prevent the degradation of this compound during my experiments?
A2: To minimize degradation, it is crucial to protect your samples from light, heat, and oxygen. Work under dim or red light, keep samples on ice, and use degassed solvents. Adding an antioxidant like butylated hydroxytoluene (BHT) at a concentration of 0.1% to your solvents can also help prevent oxidation.[7] For long-term storage, samples should be kept at -80°C under an inert atmosphere (e.g., nitrogen or argon).
Q3: What is the best type of HPLC column for separating this compound and its degradation products?
A3: A C30 reverse-phase column is generally recommended for the separation of carotenoids and their isomers.[6] The polymeric C30 stationary phase provides better shape selectivity for long, rigid molecules like carotenoids, allowing for the separation of geometrical isomers that may not be resolved on a standard C18 column.
Q4: How can I confirm the identity of this compound and its degradation products?
A4: Identification can be achieved using a combination of techniques:
-
Retention Time: Compare the retention time of your peak with that of a purified this compound standard.
-
UV-Vis Spectroscopy: Use a photodiode array (PDA) detector to obtain the UV-Vis spectrum of the peak. This compound has a characteristic spectrum with absorption maxima around 427, 454, and 482 nm in acetone.[8] Degradation products may show a hypsochromic (blue) shift in their absorption maxima.
-
Mass Spectrometry (MS): HPLC-MS can provide molecular weight and fragmentation information to confirm the identity of this compound and help elucidate the structure of its degradation products. The protonated molecule [M+H]⁺ for this compound would be expected at m/z 567.8.
Q5: What is the diadinoxanthin cycle and how does it relate to this compound degradation?
A5: The diadinoxanthin cycle is a photoprotective process in diatoms and other algae where the xanthophyll diadinoxanthin is converted to this compound under high light conditions.[2][9] This is an enzymatic de-epoxidation reaction. In low light, this compound is converted back to diadinoxanthin. This is an interconversion, not degradation in the sense of breaking down into smaller molecules. However, the presence of diadinoxanthin in your sample can be a source of confusion, and the conditions that favor the conversion to this compound (high light) can also promote its degradation.
Experimental Protocols
Detailed Methodology for HPLC Analysis of this compound
This protocol provides a general framework for the analysis of this compound and its degradation products. Optimization may be required based on the specific instrumentation and sample matrix.
1. Sample Preparation (from microalgae)
-
Extraction:
-
Harvest microalgal cells by centrifugation (e.g., 5000 x g for 10 min at 4°C).
-
Extract the pigments from the cell pellet using a solvent mixture such as 100% acetone or a 2:1 mixture of chloroform:methanol.[3] Perform the extraction on ice and under dim light.
-
Sonicate or vortex the mixture to ensure complete extraction.
-
Centrifuge to pellet the cell debris and collect the supernatant containing the pigments.
-
-
Saponification (Optional, to remove chlorophylls):
-
To the pigment extract, add an equal volume of 10% methanolic KOH.
-
Incubate the mixture in the dark at 4°C for 15-20 hours.[4]
-
Neutralize the mixture with a suitable acid (e.g., dilute HCl) to pH ~7.
-
Partition the carotenoids into a non-polar solvent like diethyl ether or hexane. Wash the organic phase with water to remove residual salts and methanol.
-
-
Final Preparation:
-
Dry the organic phase under a stream of nitrogen gas.
-
Reconstitute the dried pigment extract in the initial mobile phase for HPLC analysis.
-
2. HPLC-PDA Method
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, and photodiode array (PDA) detector.
-
Column: C30 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
Gradient Elution:
-
A typical gradient might be:
-
0 min: 60% A, 40% B
-
2 min: 100% B
-
7 min: 80% B, 20% C
-
17 min: 50% B, 50% C
-
21 min: 30% B, 70% C
-
28.5 min: 30% B, 70% C
-
29.5 min: 100% B
-
30.5 min: 60% A, 40% B[2]
-
-
-
Flow Rate: 0.8 - 1.0 mL/min
-
Column Temperature: 25-30°C
-
Detection: Monitor at 450 nm and collect spectra from 250-700 nm.
3. Forced Degradation Studies (to identify potential degradation products)
-
Photodegradation: Expose a solution of this compound to a light source (e.g., UV lamp or natural sunlight) for a defined period.
-
Thermal Degradation: Incubate a solution of this compound at an elevated temperature (e.g., 60°C) in the dark.
-
Acid/Base Hydrolysis: Treat a solution of this compound with a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH).
-
Oxidative Degradation: Treat a solution of this compound with a mild oxidizing agent (e.g., 3% H₂O₂).
For each condition, take time points and analyze the samples by HPLC-PDA-MS to identify and characterize any new peaks that appear.
Quantitative Data
Table 1: Chromatographic and Spectroscopic Data for this compound and Related Compounds
| Compound | Typical Retention Time (min) on C30 | UV-Vis Absorption Maxima (λmax, nm) in Ethanol | Expected [M+H]⁺ (m/z) |
| all-trans-Diatoxanthin | ~11-13 | 426, 451, 480[10] | 567.4 |
| cis-Isomers of this compound | Shorter than all-trans isomer | Hypsochromic shift (to shorter wavelengths) and a "cis-peak" around 330-360 nm | 567.4 |
| all-trans-Diadinoxanthin | ~9-11 | 424, 446, 476[8] | 583.4 |
Visualizations
Caption: Experimental workflow for the identification of this compound degradation products.
Caption: Potential degradation pathways of this compound.
References
- 1. Impact of Thermal Processing on the Nutrients, Phytochemicals, and Metal Contaminants in Edible Algae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation and purification of all-trans diadinoxanthin and all-trans this compound from diatom Phaeodactylum tricornutum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Excited-State Dynamics of All the Mono-cis and the Major Di-cis Isomers of β-Apo-8′-Carotenal as Revealed by Femtosecond Time-Resolved Transient Absorption Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mass Spectrometry-Based Metabolomics Combined with Quantitative Analysis of the Microalgal Diatom (Chaetoceros calcitrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. epic.awi.de [epic.awi.de]
- 9. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 10. researchgate.net [researchgate.net]
minimizing Diatoxanthin isomerization during purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing diatoxanthin isomerization during purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound isomerization and degradation during purification?
A1: this compound is a carotenoid with a conjugated polyene chain, making it susceptible to instability.[1] The primary factors that can induce isomerization (conversion from the biologically active all-trans form to cis isomers) and degradation are:
-
Light: Exposure to light, especially high-intensity and UV light, can provide the energy to overcome the activation barrier for isomerization.[1][2]
-
Heat: Elevated temperatures increase the rate of isomerization and degradation.[1][2] Thermal degradation can become significant at temperatures above 40°C.[3][4]
-
Acids: Acidic conditions can catalyze the isomerization of carotenoids.[1][2] Specifically, 5,6-epoxides can rearrange to 5,8-epoxides under weakly acidic conditions.[1]
-
Oxygen: The presence of oxygen can lead to oxidation of the polyene chain, causing degradation of the molecule.[1][5]
Q2: What is the diadinoxanthin cycle, and how does it impact this compound purification?
A2: The diadinoxanthin cycle is a photoprotective mechanism in diatoms involving the enzymatic conversion of diadinoxanthin (Ddx) to this compound (Dtx) under high light conditions.[1][6][7][8] This reaction is catalyzed by the enzyme diadinoxanthin de-epoxidase (VDE).[6] In low light or darkness, the reverse reaction occurs, converting this compound back to diadinoxanthin, catalyzed by zeaxanthin epoxidase (ZEP).[1][6]
This cycle is crucial to consider during purification because the light conditions during diatom cultivation and harvesting will determine the initial concentration of this compound in the biomass.[9][10] To maximize the yield of this compound, cells should be exposed to high light intensity before harvesting.[9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of this compound | Insufficient light exposure during diatom cultivation. | Expose the diatom culture to high-intensity white light (e.g., 1250 μmol photons m⁻² s⁻¹) for a controlled period (e.g., 2 hours) before harvesting to maximize the conversion of diadinoxanthin to this compound.[9] |
| Inefficient pigment extraction. | Use an optimized extraction medium, such as a mixture of methanol, ammonium acetate, and ethyl acetate, which has been shown to have high efficiency for this compound extraction.[9] Ensure the correct ratio of solvent volume to cell number (e.g., 10 mL per 2 x 10⁹ cells).[9] | |
| Presence of cis-isomers in the final product | Exposure to light, heat, or acidic conditions during purification. | - Work in a dimly lit environment or use amber glassware to protect the sample from light.[3] - Maintain low temperatures throughout the purification process (e.g., 4°C for centrifugation and storage).[9][11] - Avoid acidic conditions. The use of ammonium acetate in the extraction medium can help inhibit isomerization.[9] |
| Contamination with other pigments (e.g., chlorophylls, fucoxanthin, zeaxanthin) | Incomplete separation during chromatography. | - Perform a saponification step to remove chlorophylls and fucoxanthin.[9] - Utilize a multi-step purification protocol including partitioning and open column chromatography with a suitable adsorbent like modified silica gel.[9][12] - Optimize the mobile phase gradient during chromatography to achieve better separation. |
| Formation of zeaxanthin during pre-harvest light exposure. | Avoid prolonged exposure to very high light intensities during cultivation, as this can lead to the formation of zeaxanthin, which is difficult to remove during purification.[9] | |
| Degradation of this compound during storage | Improper storage conditions (exposure to oxygen, light, and/or high temperatures). | Store the purified this compound at low temperatures (-20°C or ideally -80°C) under an inert atmosphere (e.g., argon or nitrogen) in an amber vial to protect it from oxygen and light.[5][11][13] |
Experimental Protocols
Protocol for Minimizing this compound Isomerization During Purification from Phaeodactylum tricornutum
This protocol is adapted from a high-performance and economical procedure for this compound purification.[9][11][14]
1. Diatom Cultivation and Harvesting:
-
Cultivate Phaeodactylum tricornutum under medium light intensity (e.g., 100 μmol photons m⁻² s⁻¹) with a 16/8 h day/night photoperiod to achieve a high diadinoxanthin level.[9]
-
To induce the conversion to this compound, expose the culture to high-intensity white light (1250 μmol photons m⁻² s⁻¹) for no more than 2 hours before harvesting.[9]
-
Harvest the cells by centrifugation at 8000×g for 5 minutes at 4°C.[11]
-
Immediately freeze the cell pellet in liquid nitrogen and store it at -20°C for no longer than one week.[9][11]
2. Pigment Extraction:
-
Extract pigments from the frozen cell pellet using an extraction medium composed of methanol, ammonium acetate, and ethyl acetate.[9] This mixture is efficient for this compound extraction and helps inhibit isomerization.[9]
-
Use a ratio of 10 mL of extraction medium per 2 x 10⁹ cells.[9]
-
Perform the extraction at a low temperature.
3. Saponification and Partitioning:
-
To remove chlorophylls and fucoxanthin, perform saponification by adding a 60% aqueous potassium hydroxide solution to the pigment extract and mixing gently for 15-20 hours at 4°C.[9][11]
-
Separate the carotenoids from the saponified chlorophylls by liquid-liquid partitioning using a mixture of hexane:diethyl ether (1:1 v/v), petroleum ether, and water.[9]
-
Collect the upper phase containing the carotenoids. Wash the combined carotenoid fractions with water, applying gentle swirling to avoid emulsion formation.[9]
-
Evaporate the solvent under an inert gas atmosphere and store the carotenoid extract at -20°C for no more than one month.[9][11]
4. Open Column Chromatography:
-
Use a modified silica gel (silica-9, with a basic pH) as the stationary phase to prevent pigment degradation.[9]
-
Apply the carotenoid extract to the column and elute with a gradient of hexane and acetone.[9]
-
Collect the fractions containing this compound. The purity can be assessed by HPLC.
The overall efficiency for obtaining this compound with a purity of 99% or more using this method is approximately 73%.[11][14]
Visualizations
Caption: Workflow for this compound purification with minimized isomerization.
Caption: Factors leading to this compound isomerization and degradation.
References
- 1. Photosynthetic Pigments in Diatoms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isomerization of carotenoids in photosynthesis and metabolic adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. archimer.ifremer.fr [archimer.ifremer.fr]
- 4. Balancing yield and stability: optimizing leaf pigment extraction to minimize chlorophyll degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are the storage conditions for natural carotene oil suspension? - Blog [sld-carotene.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Isolation and purification of all-trans diadinoxanthin and all-trans this compound from diatom Phaeodactylum tricornutum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 13. researchgate.net [researchgate.net]
- 14. Isolation and purification of all- trans diadinoxanthin and all- trans this compound from diatom Phaeodactylum tricornutum - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing light conditions for increased Diatoxanthin production in diatoms
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize light conditions for increased diatoxanthin production in diatoms.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in diatoms?
A1: this compound (Dt) is a xanthophyll pigment that plays a crucial role in the photoprotection of diatoms.[1][2][3] It is involved in the diadinoxanthin (Dd) cycle, which helps dissipate excess light energy as heat, thereby preventing photo-oxidative damage to the photosynthetic apparatus under high light conditions.[1][4] This process is a form of non-photochemical quenching (NPQ).[1][5]
Q2: How is this compound produced in diatoms?
A2: this compound is synthesized from diadinoxanthin through an enzymatic de-epoxidation reaction catalyzed by the enzyme diadinoxanthin de-epoxidase (VDE).[4] This conversion is triggered by high light stress, which leads to a decrease in the pH of the thylakoid lumen, activating VDE.[2][5] The reverse reaction, the epoxidation of this compound back to diadinoxanthin, is catalyzed by the enzyme zeaxanthin epoxidase (ZEP) in low light or darkness.[4][6]
Q3: What are the primary factors influencing this compound production?
A3: The primary environmental factor influencing this compound production is light. Specifically, high light intensity is the main trigger for the conversion of diadinoxanthin to this compound.[1][7] Light spectrum also plays a role, with studies indicating that blue light is particularly effective at inducing the xanthophyll cycle and increasing the this compound pool.[5][7][8]
Q4: Can this compound production be enhanced through specific cultivation strategies?
A4: Yes. One effective strategy is to cultivate diatoms under intermittent light, which has been shown to double the pool size of diadinoxanthin, the precursor to this compound, without significantly affecting other photosynthetic parameters.[1] Another approach involves a two-phase cultivation system where diatoms are first grown to a high cell density under optimal growth conditions and then transferred to high light conditions to induce this compound production.[9]
Q5: Are there genetic engineering strategies to improve this compound yield and stability?
A5: Yes, genetic engineering has shown promise. Knocking out the gene encoding for zeaxanthin epoxidase 3 (ZEP3), the enzyme responsible for converting this compound back to diadinoxanthin, has been successful in the model diatom Phaeodactylum tricornutum.[6] This mutation stabilizes the high-light accumulated this compound for several hours after the cells are returned to low light, which is a significant advantage for large-scale production and harvesting.[5][6]
Troubleshooting Guide
Issue 1: Low or no detectable this compound production after high light exposure.
| Possible Cause | Troubleshooting Step |
| Insufficient Light Intensity | Ensure the light intensity is high enough to induce a photoprotective response. Light intensities ranging from 700 to 1250 µmol photons m⁻² s⁻¹ have been used successfully.[10] |
| Inappropriate Light Spectrum | While white light is effective, blue light has been shown to be a strong activator of the xanthophyll cycle.[5][7] Consider supplementing with or switching to a blue light source (e.g., 470 nm). |
| Short Exposure Time | The conversion of diadinoxanthin to this compound is rapid, but sufficient time is needed for accumulation. Exposure times of at least 2 hours to high light are recommended.[6][10] |
| Sub-optimal Physiological State of Cells | Ensure the diatom culture is in the exponential growth phase and healthy before inducing high light stress. Stressed or senescent cultures may have a compromised photoprotective capacity. |
| Incorrect Pigment Extraction or Analysis | Review your pigment extraction protocol to ensure complete extraction. Use a validated HPLC method for accurate quantification of this compound.[10][11][12] |
Issue 2: this compound concentration decreases rapidly after removal from high light.
| Possible Cause | Troubleshooting Step |
| Enzymatic Back-Conversion | The conversion of this compound back to diadinoxanthin in low light or darkness is a natural process catalyzed by zeaxanthin epoxidase.[4][6] |
| Harvesting Conditions | Minimize the time between harvesting and extraction. If possible, harvest the cells directly under high light or process them immediately to prevent back-conversion. |
| Genetic Limitation | For stable this compound accumulation, consider using a genetically modified strain, such as a zep3 knockout mutant, which blocks the back-conversion to diadinoxanthin.[6] |
Issue 3: Inconsistent this compound yields between experiments.
| Possible Cause | Troubleshooting Step |
| Variable Culture Conditions | Standardize all culture parameters including media composition, temperature, photoperiod, and initial cell density to ensure reproducibility. |
| Fluctuations in Light Intensity | Regularly measure and calibrate your light source to ensure consistent and accurate light delivery to the cultures. |
| Differences in Cell Density at Induction | High cell densities can lead to self-shading, reducing the effective light exposure per cell. Induce high light stress at a consistent and optimal cell density. |
Quantitative Data Summary
Table 1: Effect of Light Intensity on Xanthophyll Pigment Ratios in Diatoms
| Diatom Species | Growth Irradiance (µmol m⁻²s⁻¹) | (Diadinoxanthin + this compound) / Chlorophyll a Ratio |
| Phaeodactylum tricornutum | 90 | 0.05 |
| 750 | 0.275 | |
| Chaetoceros gracilis | 90 | 0.08 |
| 750 | 0.44 | |
| Thalassiosira weissflogii | 90 | 0.12 |
| 750 | 0.66 |
Data synthesized from a study on the relationship between light absorption and xanthophyll-cycle pigments.[13]
Table 2: Pigment Content in Phaeodactylum tricornutum under Different Light Spectra
| Light Condition | Diadinoxanthin (fg cell⁻¹) | This compound (fg cell⁻¹) |
| Low White Light | 10 | Not Detected |
| High White Light | 8 | 12 |
| Low Blue Light | 15 | Not Detected |
| High Blue Light | 12 | 18 |
Illustrative data based on findings that blue light enhances the xanthophyll cycle pool.[8]
Experimental Protocols
Protocol 1: Induction of this compound Production in Phaeodactylum tricornutum
-
Culture Preparation: Grow Phaeodactylum tricornutum in f/2-Si medium at 15°C under a 16:8 h light:dark photoperiod with a light intensity of 100 µmol photons m⁻² s⁻¹.[10] Maintain the culture in the exponential growth phase.
-
Inoculation: A day before the experiment, inoculate fresh medium to achieve a cell density of approximately 2 x 10⁶ cells mL⁻¹.[10]
-
High Light Induction: To induce this compound production, expose the culture to high-intensity white light of 1250 µmol photons m⁻² s⁻¹ for 2 hours.[10]
-
Harvesting: Immediately after the high light treatment, harvest the cells by centrifugation at 4000 x g for 10 minutes at 4°C.
-
Sample Storage: Freeze the cell pellet immediately in liquid nitrogen and store at -80°C until pigment extraction.
Protocol 2: Pigment Extraction and Quantification
-
Extraction Solvent: Prepare an extraction solvent of methanol, ammonium acetate, and ethyl acetate. The presence of ammonium acetate helps to prevent the isomerization of carotenoids.[10]
-
Extraction Procedure: Resuspend the frozen cell pellet in the extraction solvent. A recommended ratio is 10 mL of solvent per 2 x 10⁹ cells.[10]
-
Cell Lysis: Disrupt the cells using a bead beater or sonicator on ice to ensure complete extraction.
-
Clarification: Centrifuge the extract at 10,000 x g for 5 minutes to pellet cell debris.
-
HPLC Analysis: Filter the supernatant through a 0.22 µm filter and inject it into an HPLC system equipped with a C18 column for pigment separation and quantification. A spectrophotometric method can be used for high-throughput screening, but HPLC is recommended for accurate quantification.[11][12][14]
Visualizations
Caption: The Diadinoxanthin Cycle in Diatoms.
Caption: Experimental Workflow for this compound Production.
Caption: Troubleshooting Logic for Low this compound Yield.
References
- 1. Influence of the Diadinoxanthin Pool Size on Photoprotection in the Marine Planktonic Diatom Phaeodactylum tricornutum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Zeaxanthin epoxidase 3 Knockout Mutants of the Model Diatom Phaeodactylum tricornutum Enable Commercial Production of the Bioactive Carotenoid this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spectral Radiation Dependent Photoprotective Mechanism in the Diatom Pseudo-nitzschia multistriata - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photosynthetic Pigments in Diatoms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 10. Isolation and purification of all-trans diadinoxanthin and all-trans this compound from diatom Phaeodactylum tricornutum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Rapid Method for the Determination of Fucoxanthin in Diatom [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A Rapid Method for the Determination of Fucoxanthin in Diatom - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming matrix effects in Diatoxanthin quantification from complex samples
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the quantification of diatoxanthin in complex samples, with a focus on overcoming matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact this compound quantification?
A1: Matrix effects are the alteration of an analyte's signal response due to the presence of other co-extracted components in the sample matrix.[1] This phenomenon can lead to either signal suppression or enhancement, causing inaccurate quantification of this compound.[2][3] In liquid chromatography-mass spectrometry (LC-MS), these effects primarily occur during the ionization process in the MS source, where co-eluting matrix components interfere with the ionization efficiency of the target analyte.[4][5] The complexity of biological and environmental samples makes them particularly susceptible to these effects, which can compromise the accuracy, linearity, and reproducibility of the analysis.[3][4]
Q2: How can I detect and quantify the extent of matrix effects in my samples?
A2: The most common method to assess matrix effects is to compare the signal response of an analyte in a pure solvent standard to its response in a sample extract spiked with the same concentration of the analyte (post-extraction spike).[2] The matrix effect (ME) can be calculated using the following formula:
ME (%) = (Peak Area in Spiked Extract / Peak Area in Solvent Standard) x 100
A value below 100% indicates signal suppression, while a value above 100% indicates signal enhancement.[1] Values greater than 20% in either direction (i.e., <80% or >120%) typically signify that corrective actions are needed.[6] An alternative qualitative method is the post-column infusion technique, which helps identify regions in the chromatogram where suppression or enhancement occurs.[7]
Q3: What are the most effective strategies to minimize or eliminate matrix effects?
A3: A multi-pronged approach combining sample preparation, chromatographic optimization, and corrective calibration is the most effective strategy.[8]
-
Sample Preparation: The goal is to remove interfering matrix components before analysis. Solid-Phase Extraction (SPE) is a highly effective cleanup technique for lipophilic marine toxins like this compound.[9][10] Polymeric SPE sorbents, such as Oasis HLB, have been shown to provide good recoveries and significant reduction of matrix effects.[9][11]
-
Chromatographic Optimization: Adjusting liquid chromatography (LC) conditions can separate this compound from co-eluting matrix components. This can involve modifying the mobile phase composition, gradient, or switching to a different column chemistry.[7][8] For instance, using an alkaline mobile phase in combination with SPE has been shown to substantially reduce matrix effects for some marine toxins.[9]
-
Corrective Calibration: When matrix effects cannot be completely eliminated, their impact can be compensated for by using matrix-matched calibration curves or the standard addition method.[1] Isotope-labeled internal standards are also an excellent way to correct for matrix effects, though they can be expensive.
Q4: When should I use a matrix-matched calibration curve versus a standard solvent calibration curve?
A4: A standard solvent calibration curve is appropriate only when matrix effects are negligible (e.g., between 91% and 119% signal response).[12] If your validation experiments show significant matrix effects, a matrix-matched calibration curve is necessary for accurate quantification.[1] This involves preparing your calibration standards in a blank matrix extract that is representative of your actual samples. This approach helps to ensure that the calibration standards and the samples experience the same degree of signal suppression or enhancement.[1] To make this process more feasible when analyzing multiple sample types, a single representative matrix-matched curve (e.g., from mussels) may be applicable to other similar species, but this must be validated.[1]
Quantitative Data Summary
The following tables summarize typical quantitative results for recovery and matrix effects when analyzing lipophilic marine toxins using methods designed to mitigate interference.
Table 1: Solid-Phase Extraction (SPE) Performance for Lipophilic Marine Toxins
| Parameter | Sorbent Type | LC Mobile Phase | Result | Reference |
| Recovery | Polymeric | N/A | ~90% | [9] |
| Matrix Effect | Polymeric | Alkaline | Reduced to <15% | [9] |
| Matrix Effect | Polymeric | Acidic | ~30% remaining | [9] |
| Matrix Effect | C18 | Ammonia-based | -9% to +19% | [12] |
Table 2: Observed Matrix Effects in Shellfish Samples for Various Toxins
| Analyte Group | Matrix | Matrix Effect Observation | Reference |
| Okadaic Acid (OA) | Mussels (Fresh) | Strong Suppression (<50%) | [5] |
| OA Group | Ascidians | Requires species-specific matrix-matched calibration | [1] |
| AZA-1, YTX, PTX-2 | Mussels (Fresh) | Minimal Effect (75% - 110%) | [5] |
| DTX1 | Bivalves | Significant Ion Suppression | [1] |
Experimental Protocols
Protocol 1: General Sample Extraction from Shellfish Tissue
This protocol is a general guideline for extracting this compound and other lipophilic toxins from shellfish.
-
Homogenization: Weigh approximately 2 grams of homogenized shellfish tissue into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of methanol. Vortex vigorously for 2-3 minutes.
-
Centrifugation: Centrifuge the sample at 4000 x g for 10 minutes at 4°C.
-
Collection: Carefully decant the methanol supernatant into a clean tube.
-
Re-extraction: Repeat the extraction process (steps 2-4) on the remaining pellet and combine the supernatants.
-
Filtration: Filter the combined supernatant through a 0.20 µm membrane filter prior to SPE cleanup or LC-MS/MS analysis.[11]
Protocol 2: Solid-Phase Extraction (SPE) Cleanup for Matrix Removal
This protocol uses a polymeric reversed-phase cartridge (e.g., Oasis HLB) to clean the sample extract.[11]
-
Conditioning: Condition the SPE cartridge (e.g., 3cc, 60 mg) by passing 3 mL of methanol, followed by 3 mL of deionized water. Do not allow the cartridge to go dry.
-
Loading: Load the filtered methanolic extract from Protocol 1 onto the conditioned cartridge.
-
Washing: Wash the cartridge with 5 mL of a water:methanol (3:1, v/v) solution to remove polar interferences.
-
Elution: Elute the this compound and other lipophilic toxins with two successive aliquots:
-
2.5 mL of methanol.
-
2.5 mL of methanol containing 5% ammonia.
-
-
Drying: Evaporate the combined eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 1-2 mL) of a water:methanol (1:1, v/v) solution for LC-MS/MS analysis.[11]
Protocol 3: Representative LC-MS/MS Parameters
These are typical starting parameters for the analysis of this compound. Method optimization is essential.
-
LC System: UHPLC or HPLC system.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, <2 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium formate.[11]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid and 2 mM ammonium formate.[11]
-
Gradient: A typical gradient would start at ~50% B, increase to 95-100% B over several minutes, hold, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 5 - 10 µL.
-
MS System: Triple quadrupole or high-resolution mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), typically in positive mode for this compound.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for triple quadrupole systems.
Visualized Workflows and Logic
References
- 1. Assessment of the matrix effect in quantifying lipophilic toxins in seafood - CROATIAN VETERINARY JOURNAL [veterinarska-stanica-journal.hr]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitation Overcoming Matrix Effects of Lipophilic Toxins in Mytilus galloprovincialis by Liquid Chromatography-Full Scan High Resolution Mass Spectrometry Analysis (LC-HR-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Matrix effects demystified: Strategies for resolving challenges in analytical separations of complex samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solid phase extraction for removal of matrix effects in lipophilic marine toxin analysis by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Optimization and Validation of a High Throughput UHPLC-MS/MS Method for Determination of the EU Regulated Lipophilic Marine Toxins and Occurrence in Fresh and Processed Shellfish [mdpi.com]
improving the resolution of Diatoxanthin and fucoxanthin in HPLC
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the resolution of diatoxanthin and fucoxanthin in High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide: Poor Resolution of this compound and Fucoxanthin
Poor resolution between this compound and fucoxanthin is a common issue in HPLC analysis, often leading to inaccurate quantification. This guide provides a systematic approach to troubleshoot and resolve this problem.
Question: What are the primary causes of poor resolution or co-elution of this compound and fucoxanthin?
Answer: The primary reasons for inadequate separation of this compound and fucoxanthin include:
-
Suboptimal Stationary Phase: The choice of HPLC column is critical. While C18 columns are widely used for reversed-phase chromatography, they may not provide sufficient selectivity for structurally similar carotenoids.[1][2] C30 columns, often referred to as "carotenoid columns," offer enhanced shape selectivity for long-chain, hydrophobic molecules and are generally better suited for separating carotenoid isomers.[1][3][4]
-
Inappropriate Mobile Phase Composition: The mobile phase composition, including the organic solvents and their ratios, significantly impacts the differential migration of analytes along the column. An incorrect solvent system can lead to overlapping peaks.
-
Isocratic vs. Gradient Elution: Isocratic elution (constant mobile phase composition) may not be effective in separating complex mixtures of carotenoids with varying polarities. Gradient elution, where the mobile phase strength is increased over time, is often necessary to achieve baseline separation.
-
Inadequate Temperature Control: Column temperature affects solvent viscosity and the interaction between the analytes and the stationary phase. Inconsistent or suboptimal temperatures can lead to peak broadening and shifts in retention times.[5] For most carotenoids, an optimal separation is achieved around 23 ± 1°C.[5]
-
Sample Overload: Injecting too concentrated a sample can lead to broad, asymmetric peaks and a loss of resolution.
Question: How can I improve the separation of this compound and fucoxanthin on my HPLC system?
Answer: To enhance the resolution, consider the following troubleshooting steps, starting with the most impactful changes:
Step 1: Optimize the Stationary Phase
If you are using a C18 column and experiencing co-elution, switching to a C30 column is highly recommended. C30 columns provide better shape selectivity for carotenoids and their isomers.[1][3][4]
Step 2: Adjust the Mobile Phase
-
Solvent Selection: A common mobile phase for carotenoid separation involves a mixture of methanol (MeOH), methyl tert-butyl ether (MTBE), and water.[3] Acetonitrile (ACN) is also frequently used.[6]
-
Gradient Elution: Implement a gradient elution program. Start with a higher proportion of the weaker solvent (e.g., methanol/water) and gradually increase the proportion of the stronger solvent (e.g., MTBE or ethyl acetate). This will help to separate early-eluting polar compounds from the more retained non-polar carotenoids.
-
Mobile Phase Modifiers: The addition of small amounts of modifiers like triethylamine or ammonium acetate can improve peak shape by masking residual silanol groups on the stationary phase.[5]
Step 3: Control the Column Temperature
Maintain a stable and optimized column temperature. While temperatures around 23°C are often optimal, it is recommended to evaluate a range (e.g., 18-30°C) to determine the best condition for your specific separation.[5] Avoid temperatures above 35°C to prevent carotenoid isomerization.[7]
Step 4: Optimize Injection Volume and Sample Concentration
Reduce the injection volume or dilute the sample to avoid column overload. This will help to maintain sharp, symmetrical peaks.
Logical Workflow for Troubleshooting Poor Resolution
Caption: A decision-making workflow for troubleshooting poor HPLC resolution.
Frequently Asked Questions (FAQs)
Q1: Which HPLC column is better for this compound and fucoxanthin separation, C18 or C30?
A1: A C30 column is generally superior for separating this compound and fucoxanthin.[1][3] The longer alkyl chains of the C30 stationary phase provide greater shape selectivity, which is crucial for resolving structurally similar carotenoid isomers.[4][8] While C18 columns can be used, they often result in co-elution or poor resolution of these compounds.[1]
Q2: What is a good starting mobile phase and gradient for separating these carotenoids?
A2: A good starting point is a ternary gradient system consisting of methanol, methyl tert-butyl ether (MTBE), and water. A typical gradient might start with a high percentage of methanol/water and gradually increase the percentage of MTBE over the course of the run. For example, a gradient from 81:15:4 (MeOH/MTBE/water) to 6:90:4 over 90 minutes has been shown to be effective for a wide range of carotenoids.[3]
Q3: How does temperature affect the separation, and what is the optimal temperature?
A3: Column temperature influences retention times and selectivity. For many carotenoids, an optimal separation is achieved at a controlled temperature of around 23 ± 1°C.[5] It is important to avoid excessively high temperatures (e.g., above 35°C) as this can cause the degradation or isomerization of the carotenoids.[7] However, the effect of temperature should be empirically tested for your specific method and analytes.
Q4: Can I use a UV-Vis detector for the analysis of this compound and fucoxanthin? What is the best wavelength?
A4: Yes, a UV-Vis or photodiode array (PDA) detector is commonly used for carotenoid analysis. The optimal detection wavelength for both this compound and fucoxanthin is in the range of 445-450 nm, which corresponds to their maximum absorbance.[6]
Q5: My peaks are still not fully resolved after trying the above steps. What else can I do?
A5: If resolution is still an issue, you can try the following:
-
Decrease the flow rate: This can increase the interaction time with the stationary phase and improve separation, although it will lengthen the run time.
-
Increase the column length: A longer column provides more theoretical plates and thus better resolving power.
-
Use a smaller particle size column: Columns with smaller particles (e.g., sub-2 µm for UHPLC) offer higher efficiency and resolution.
-
Consider two-dimensional LC (2D-LC): For highly complex samples, 2D-LC can provide a significant increase in peak capacity and resolving power.[2]
Data Summary
Table 1: Comparison of C18 and C30 Columns for Carotenoid Separation
| Feature | C18 Column | C30 Column | Reference(s) |
| Stationary Phase | Octadecylsilane | Triacontylsilane | [1] |
| Selectivity | Good for general reversed-phase separations. | Excellent shape selectivity for hydrophobic, long-chain isomers. | [4][8] |
| Resolution of Isomers | Often poor for geometrical isomers. | Superior resolution of carotenoid isomers. | [1][3] |
| Typical Application | Broad range of small molecules. | Carotenoids, steroids, lipids. | [4] |
Recommended Experimental Protocol
This protocol provides a starting point for the separation of this compound and fucoxanthin using a C30 column.
1. Instrumentation
-
HPLC or UHPLC system with a gradient pump, autosampler, column thermostat, and a PDA or UV-Vis detector.
2. Chromatographic Conditions
-
Column: C30 "Carotenoid" column (e.g., YMC Carotenoid, Thermo Scientific Acclaim C30), 3 µm particle size, 4.6 x 250 mm.
-
Mobile Phase A: Methanol : Water (95:5, v/v)
-
Mobile Phase B: Methyl tert-butyl ether (MTBE)
-
Gradient Program:
-
0-10 min: 10% B
-
10-40 min: 10% to 70% B (linear gradient)
-
40-45 min: 70% B (isocratic)
-
45-50 min: 70% to 10% B (linear gradient)
-
50-60 min: 10% B (isocratic - column re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 23°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 449 nm
3. Sample Preparation
-
Extract pigments from the sample matrix using a suitable solvent (e.g., acetone, ethanol, or a mixture of chloroform and methanol).[9]
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase composition (or a compatible solvent like MTBE/methanol).
-
Filter the sample through a 0.22 µm syringe filter before injection.
Experimental Workflow Diagram
Caption: A flowchart of the recommended HPLC experimental protocol.
References
- 1. A rapid and sensitive method for determination of carotenoids in plant tissues by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Is a single column separation sufficient for carotenoid analysis? : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. researchgate.net [researchgate.net]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. ukm.my [ukm.my]
- 8. lcms.cz [lcms.cz]
- 9. ruj.uj.edu.pl [ruj.uj.edu.pl]
addressing co-elution of chlorophylls with Diatoxanthin in chromatography
Welcome to our technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges in the chromatographic analysis of chlorophylls and diatoxanthin, with a specific focus on resolving co-elution issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of co-elution between chlorophylls and this compound in reverse-phase HPLC?
A1: Co-elution of chlorophylls (particularly chlorophyll a) and this compound can occur due to several factors:
-
Similar Polarity: Both chlorophylls and xanthophylls like this compound possess nonpolar characteristics, leading to similar retention times on C18 or C8 columns.
-
Inadequate Mobile Phase Strength: An improperly optimized mobile phase gradient may not provide sufficient selectivity to separate these pigments.
-
Column Overload: Injecting a sample that is too concentrated can lead to peak broadening and overlap.[1]
-
Poor Column Efficiency: An old or poorly packed column will have reduced resolving power.
Q2: How can I confirm if I have a co-elution problem?
A2: Several methods can help you detect co-elution:
-
Peak Shape Analysis: Look for non-symmetrical peaks, such as those with shoulders or tailing.[2] A shoulder on a peak is a strong indicator of a co-eluting compound.[2]
-
Diode Array Detector (DAD) Analysis: A DAD allows for the assessment of peak purity.[2] By comparing the UV-Vis spectra across the peak, you can determine if it consists of a single compound.[2] If the spectra differ from the upslope to the downslope of the peak, co-elution is likely.[2]
-
Mass Spectrometry (MS): If your HPLC is coupled to a mass spectrometer, you can analyze the mass spectra across the peak to identify the presence of multiple compounds.[2]
Q3: What initial steps can I take to improve the separation of this compound and chlorophylls?
A3: Start with simple adjustments to your existing method:
-
Modify the Mobile Phase Gradient: Adjusting the gradient slope or the composition of your mobile phase solvents can significantly impact selectivity. For reverse-phase HPLC, weakening the mobile phase (e.g., reducing the percentage of the organic component) will increase retention times and may improve separation.[3]
-
Adjust the Flow Rate: Lowering the flow rate can sometimes enhance resolution by increasing the interaction time of the analytes with the stationary phase.[1]
-
Change the Column Temperature: Lowering the column temperature can increase retention and potentially improve peak resolution.[1] Conversely, increasing the temperature can sometimes alter selectivity and improve separation, but be mindful of pigment degradation at higher temperatures.[3]
Troubleshooting Guides
Guide 1: Optimizing Your HPLC Method for Pigment Separation
This guide provides a systematic approach to resolving co-elution of this compound and chlorophylls by modifying your HPLC method parameters.
Problem: Poor resolution between this compound and chlorophyll a peaks.
Workflow for Method Optimization:
Caption: Workflow for HPLC method optimization to resolve co-eluting peaks.
Detailed Steps:
-
Adjust Mobile Phase Gradient: A common starting point is to make the gradient shallower around the elution time of the target compounds. This increases the separation time between peaks.
-
Change Mobile Phase Composition: The choice of organic modifier can significantly alter selectivity. If you are using methanol, try switching to acetonitrile or a combination of the two.[2] Some methods also incorporate modifiers like pyridine or ammonium acetate to improve the separation of chlorophylls.[4][5]
-
Modify Column Temperature: Systematically vary the column temperature (e.g., in 5°C increments) to see if it improves resolution.[1]
-
Change Stationary Phase: If modifying the mobile phase is insufficient, changing the column chemistry is a powerful tool.[3] A column with a different stationary phase (e.g., C8 instead of C18, or a phenyl-hexyl column) will offer different selectivities.[5]
Guide 2: Sample Preparation to Minimize Chlorophyll Interference
This guide focuses on pre-chromatographic steps to reduce the amount of chlorophyll in your sample, thereby simplifying the chromatographic separation.
Problem: High concentrations of chlorophylls are obscuring the this compound peak.
Workflow for Sample Preparation:
Caption: Sample preparation workflow to reduce chlorophyll interference.
Detailed Steps:
-
Pigment Extraction: Extract pigments from your sample using an appropriate solvent like acetone or methanol.[4][6] All procedures should be carried out under subdued light to prevent pigment degradation.[4]
-
Saponification (Optional): This chemical process converts chlorophylls into more polar chlorophyllins, which can then be more easily separated from the less polar carotenoids. A gentle saponification can be performed by adding a solution of potassium hydroxide in methanol and incubating at a low temperature.
-
Liquid-Liquid Partitioning: After saponification, or directly after extraction, perform a liquid-liquid partitioning. By adding a non-polar solvent (like a hexane:diethyl ether mixture) and water, the less polar carotenoids (including this compound) will preferentially move to the non-polar phase, while the more polar chlorophyllins and other interfering compounds will remain in the aqueous phase.[7]
Experimental Protocols
Protocol 1: Reverse-Phase HPLC for Pigment Analysis
This protocol is a general method for the separation of phytoplankton pigments and can be adapted to improve the resolution of this compound and chlorophylls.
Materials:
-
HPLC system with a quaternary pump, refrigerated autosampler, thermostatted column compartment, and a photodiode array detector (DAD).[8]
-
Reversed-phase C8 or C18 column (e.g., 150 x 4.6 mm, 3.5 or 5 µm particle size).[4][8]
-
Solvent A: 70:30 Methanol: 28mM aqueous tetrabutylammonium acetate (pH 6.5).[8]
-
Solvent B: Methanol.[8]
-
Sample extract in a suitable solvent (e.g., acetone).
Procedure:
-
Column Equilibration: Equilibrate the column with the initial mobile phase conditions for at least 15-20 minutes.
-
Injection: Inject 10-100 µL of the sample extract.[4] The injection volume should be optimized to avoid column overload.[1]
-
Gradient Elution: The following is an example of a gradient program. This should be optimized for your specific column and instrument.
Time (min) % Solvent A % Solvent B Flow Rate (mL/min) 0 95 5 1.0 25 5 95 1.0 30 5 95 1.0 31 95 5 1.0 | 40 | 95 | 5 | 1.0 |
-
Detection: Monitor the elution of pigments using the DAD at wavelengths of 450 nm for carotenoids and 665 nm for chlorophylls.[8] Acquire full spectra for each peak to aid in identification and purity assessment.
Quantitative Data Summary
The following table provides typical retention times for selected pigments using a C8 column and a methanol/aqueous tetrabutylammonium acetate gradient. Note that these times can vary significantly depending on the specific HPLC system, column, and exact gradient conditions.
| Pigment | Abbreviation | Typical Retention Time (min) |
| Chlorophyll c | Chl c | ~5-7 |
| Peridinin | Peri | ~10-12 |
| Fucoxanthin | Fuco | ~15-17 |
| Diadinoxanthin | Diadino | ~20-22 |
| This compound | Diato | ~23-25 |
| Lutein | Lut | ~24-26 |
| Zeaxanthin | Zea | ~25-27 |
| Chlorophyll b | Chl b | ~28-30 |
| Chlorophyll a | Chl a | ~29-31 |
| β-Carotene | β-Car | ~35-38 |
Data compiled from typical pigment elution profiles. Actual retention times are method-dependent.
References
- 1. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 2. youtube.com [youtube.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Field & Laboratory Protocols: Chapter 13 [hahana.soest.hawaii.edu]
- 5. researchgate.net [researchgate.net]
- 6. Identification and quantification of chlorophyll and carotenoid pigments in marine sediments. A protocol for HPLC analysis [archimer.ifremer.fr]
- 7. Isolation and purification of all-trans diadinoxanthin and all-trans this compound from diatom Phaeodactylum tricornutum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. seabass.gsfc.nasa.gov [seabass.gsfc.nasa.gov]
Technical Support Center: Enhancing the Stability of Diatoxanthin in Solution
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide comprehensive guidance on enhancing the stability of diatoxanthin in solution for long-term experiments.
This compound, a xanthophyll carotenoid found in diatoms and other marine microalgae, is a molecule of increasing interest for its potential therapeutic properties, including its role in photoprotection and as a modulator of inflammatory and angiogenesis pathways.[1][2] However, like many carotenoids, this compound is susceptible to degradation, which can impact the reproducibility and validity of experimental results. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you maintain the integrity of your this compound solutions.
Troubleshooting Guide
This section addresses common issues encountered when working with this compound solutions, their potential causes, and recommended actions.
| Issue | Potential Cause | Recommended Action |
| Fading of the yellow-orange color of the solution | Degradation of the this compound molecule due to exposure to light, heat, or oxygen. | 1. Minimize Light Exposure: Store solutions in amber glass vials or wrap containers in aluminum foil. Conduct experimental manipulations in a dimly lit environment or under red light. 2. Control Temperature: Store stock solutions at -80°C for long-term stability. For working solutions, keep them on ice and away from heat sources. 3. Exclude Oxygen: Use degassed solvents for preparing solutions. Before sealing vials, flush the headspace with an inert gas like nitrogen or argon. |
| Precipitation or crystallization of this compound | Poor solubility in the chosen solvent or solvent evaporation. | 1. Optimize Solvent Choice: For stock solutions, use high-purity, peroxide-free organic solvents in which this compound is readily soluble, such as tetrahydrofuran (THF), chloroform, or acetone. For aqueous experimental systems, consider using a co-solvent like ethanol or creating a microemulsion. 2. Ensure Proper Sealing: Use vials with tight-fitting caps (e.g., screw caps with PTFE septa) to prevent solvent evaporation, especially for volatile organic solvents. |
| Inconsistent experimental results | Degradation of this compound leading to a lower effective concentration. | 1. Prepare Fresh Solutions: Whenever feasible, prepare fresh working solutions from a frozen stock solution immediately before use. 2. Quantify Concentration Regularly: Use UV-Vis spectrophotometry or HPLC to verify the concentration of your solution before each experiment. |
| Appearance of new peaks in HPLC chromatograms | Formation of degradation products (e.g., isomers, oxidation products). | 1. Implement Stabilization Strategies: Incorporate an antioxidant, such as Butylated Hydroxytoluene (BHT), into your stock solution. 2. Optimize Storage Conditions: Strictly adhere to storage guidelines regarding temperature, light, and oxygen exclusion. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for dissolving this compound?
Q2: How should I store my this compound stock solution for long-term stability?
A2: For long-term storage, this compound stock solutions should be stored at -80°C in amber glass vials to protect from light. To prevent oxidation, the headspace of the vial should be flushed with an inert gas (e.g., nitrogen or argon) before sealing. Aliquoting the stock solution into smaller, single-use vials is also recommended to avoid repeated freeze-thaw cycles.[3]
Q3: Can I use antioxidants to improve the stability of my this compound solution?
A3: Yes, adding an antioxidant can significantly improve the stability of carotenoid solutions.[5] Butylated Hydroxytoluene (BHT) is a commonly used antioxidant for this purpose. A final concentration of 0.025% to 0.1% (w/v) BHT in the stock solution is often effective. For example, studies on β-carotene stability showed that 0.025% BHT reduced the rate of degradation during storage.[5]
Q4: How can I determine the concentration of my this compound solution?
A4: The concentration of a this compound solution can be determined using UV-Vis spectrophotometry. This compound in acetone exhibits absorption maxima at approximately 427, 454, and 482 nm. The concentration can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance at the λmax (454 nm), ε is the molar extinction coefficient, b is the path length of the cuvette (typically 1 cm), and c is the concentration. The specific extinction coefficient (E1% 1cm) for this compound in acetone at 452 nm is 2100.
Q5: What are the main factors that cause this compound to degrade?
A5: The primary factors that contribute to the degradation of this compound are:
-
Light: Exposure to light, especially UV light, can cause photo-oxidation and isomerization.[5]
-
Oxygen: The presence of oxygen can lead to oxidative cleavage of the polyene chain.
-
Heat: Elevated temperatures accelerate the rate of degradation.[6][7]
-
Acids: Acidic conditions can also promote degradation.
Quantitative Data Summary
While specific quantitative data for this compound is limited, the following tables summarize relevant data for this compound and other related carotenoids to provide a basis for experimental design.
Table 1: Spectroscopic Properties of this compound
| Property | Value | Solvent | Reference |
| Absorption Maxima (λmax) | (427), 454, 482 nm | Acetone | |
| (426), 451, 480 nm | Hexane | ||
| Specific Extinction Coefficient (E1% 1cm) | 2100 | Acetone (at 452 nm) | |
| Molar Extinction Coefficient (ε) | 119 x 10³ L mol⁻¹ cm⁻¹ | Acetone (at 452 nm) |
Table 2: Comparative Stability of Carotenoids Under Different Storage Conditions (Extrapolated Data)
| Carotenoid | Solvent/Matrix | Storage Conditions | Half-life / Degradation | Reference |
| Astaxanthin | Acetone | Room Temperature, Light | ~18 days | [6] |
| Astaxanthin | Acetone | Room Temperature, Dark | ~22 days | [6] |
| Astaxanthin | Acetone | 4°C, Dark | ~26 days | [6] |
| β-Carotene | Encapsulated | 4°C | Stable for at least 413 days | [7] |
| β-Carotene | Encapsulated | 21°C | 8-12 months | [7] |
| β-Carotene | Encapsulated | 30°C | 3-4 months | [7] |
| β-Carotene | Encapsulated | 37°C | 1.5-2 months | [7] |
Note: The stability of this compound is expected to be similar to or slightly less than other xanthophylls like astaxanthin under comparable conditions. This data should be used as a guideline, and stability should be empirically determined for your specific experimental setup.
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution
Materials:
-
Crystalline this compound
-
High-purity, peroxide-free tetrahydrofuran (THF) or ethanol (ACS grade or higher)
-
Butylated Hydroxytoluene (BHT)
-
Amber glass vials with PTFE-lined screw caps
-
Inert gas (Nitrogen or Argon)
-
Vortex mixer
-
Analytical balance
-
UV-Vis spectrophotometer
Procedure:
-
Solvent Preparation: If using BHT, prepare a 0.1% (w/v) BHT solution in your chosen solvent (THF or ethanol).
-
Weighing this compound: Accurately weigh a small amount of crystalline this compound (e.g., 1 mg) in a tared amber glass vial. Perform this step in a dimly lit area.
-
Dissolution: Add the appropriate volume of the BHT-containing solvent to the vial to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Mixing: Tightly cap the vial and vortex thoroughly until the this compound is completely dissolved.
-
Inert Gas Purge: Gently flush the headspace of the vial with nitrogen or argon gas for 30-60 seconds to displace oxygen.
-
Sealing and Storage: Immediately seal the vial tightly. Wrap the vial in parafilm for extra security against air leakage and solvent evaporation. Store the stock solution at -80°C.
-
Concentration Verification: Before the first use, thaw an aliquot and determine the precise concentration using a UV-Vis spectrophotometer as described in the FAQs.
Protocol 2: Monitoring the Stability of this compound Solution Over Time
Materials:
-
Prepared this compound stock solution
-
Amber glass vials
-
UV-Vis spectrophotometer or HPLC system with a C18 or C30 column and a photodiode array (PDA) detector
-
Appropriate solvents for dilution and HPLC mobile phase
Procedure:
-
Sample Preparation: Prepare several small aliquots of the this compound working solution in amber vials.
-
Storage Conditions: Store the vials under the desired experimental conditions (e.g., specific temperature, light exposure). Include a control set stored under ideal conditions (-80°C, dark, inert atmosphere).
-
Time Points: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48, 72 hours and weekly thereafter), remove one vial from each condition for analysis.
-
Analysis:
-
UV-Vis Spectrophotometry: Dilute the sample appropriately and measure the absorbance at the λmax (e.g., 454 nm in acetone).
-
HPLC Analysis: Inject the sample into the HPLC system to separate this compound from any potential degradation products.
-
-
Data Analysis:
-
Plot the concentration of this compound (calculated from absorbance or HPLC peak area) as a function of time for each condition.
-
Determine the degradation kinetics by fitting the data to zero-order (concentration vs. time) or first-order (ln(concentration) vs. time) kinetic models.
-
Calculate the degradation rate constant (k) and the half-life (t½) of this compound under each condition.
-
Visualizations
Caption: Experimental workflow for preparing and validating the stability of this compound solutions.
Caption: Downstream signaling pathways of this compound in cancer cells.[2][8][9]
References
- 1. The marine xanthophyll this compound as ferroptosis inducer in MDAMB231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Carotenoid this compound Modulates Inflammatory and Angiogenesis Pathways In Vitro in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The stability of beta-carotene under different laboratory conditions [air.unimi.it]
- 6. myfoodresearch.com [myfoodresearch.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
validation of Diatoxanthin extraction efficiency from different algal species
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the extraction of diatoxanthin from various algal species.
Troubleshooting Guide
This guide addresses specific issues that may arise during the this compound extraction process.
Question: Why is my this compound yield lower than expected?
Answer:
Low this compound yield can be attributed to several factors, ranging from the initial algal culture conditions to the specifics of the extraction protocol. Consider the following potential causes and solutions:
-
Suboptimal Algal Growth Conditions: The concentration of this compound is highly dependent on the physiological state of the algae. Diatoms, a primary source of this compound, increase its production under high light stress as a photoprotective mechanism.[1][2]
-
Solution: To induce this compound production, expose the algal culture to high light intensity (e.g., 1250 μmol photons m⁻² s⁻¹) for a short period (e.g., up to 2 hours) before harvesting.[1] Be aware that prolonged exposure can lead to the formation of other pigments like zeaxanthin, which may complicate purification.[1]
-
-
Inefficient Cell Disruption: Diatoms possess rigid silica frustules that can prevent solvents from effectively reaching the intracellular pigments.[3]
-
Solution: Implement a robust cell disruption method before solvent extraction. Common techniques include:
-
Freeze-drying (Lyophilization): This is a gentle but effective method.
-
Bead Beating: Vigorous agitation with small glass or silica beads can mechanically break the cell walls.
-
Sonication: High-frequency sound waves can disrupt cells, but care must be taken to avoid overheating, which can degrade pigments.
-
Homogenization: High-pressure homogenization is also an effective mechanical method.
-
-
-
Inappropriate Solvent Choice: The polarity and type of solvent used significantly impact extraction efficiency.
-
Pigment Degradation: this compound, like other carotenoids, is sensitive to light, heat, oxygen, and extreme pH.
-
Solution: Conduct all extraction steps in low light or darkness. Use foil to cover flasks and tubes. Perform extractions at low temperatures (e.g., 4°C) and consider working under an inert gas atmosphere (e.g., nitrogen) to minimize oxidation.[1]
-
Question: My final this compound extract is impure. What are the likely contaminants?
Answer:
Contamination in the final extract is common and usually consists of other pigments with similar chemical properties.
-
Chlorophylls: These are the most abundant pigments in algae and are often co-extracted.
-
Solution: A saponification step (alkaline hydrolysis) can be used to remove chlorophylls and lipids. This process makes them water-soluble, allowing for their separation from the more hydrophobic carotenoids like this compound through liquid-liquid partitioning.[1]
-
-
Other Carotenoids: Pigments from related xanthophyll cycles, such as the violaxanthin cycle (violaxanthin, antheraxanthin, zeaxanthin), can be present, especially if the algal culture conditions were not tightly controlled.[1][2] Fucoxanthin is another major carotenoid in diatoms that will be co-extracted.
Frequently Asked Questions (FAQs)
Q1: What is a reliable method for extracting and purifying this compound from diatoms?
A1: A proven four-step method for obtaining high-purity this compound from the diatom Phaeodactylum tricornutum involves:
-
Total Pigment Extraction: Harvesting the cells and extracting the pigments using an appropriate solvent mixture.
-
Saponification: Removing chlorophylls and lipids using an alkaline solution.
-
Liquid-Liquid Partitioning: Separating the carotenoid fraction from the saponified chlorophylls.
-
Open Column Chromatography: Purifying this compound from other carotenoids. This procedure can yield this compound with a purity of 99% or more.[1][5]
Q2: Which algal species are good sources of this compound?
A2: this compound is a key pigment in the diadinoxanthin cycle, which is characteristic of diatoms (Bacillariophyta).[1][2] Therefore, various diatom species are potential sources. Phaeodactylum tricornutum is a well-studied model organism for this compound production and purification.[1][5]
Q3: How can I quantify the amount of this compound in my extract?
A3: High-Performance Liquid Chromatography (HPLC) is the standard method for accurately identifying and quantifying this compound. The pigment profile is determined by comparing the retention times and absorption spectra of the peaks in your sample to those of a known this compound standard.
Q4: Are there advanced extraction techniques that can improve efficiency?
A4: Yes, several modern techniques can enhance extraction efficiency, often reducing solvent consumption and extraction time. These include:
-
Pressurized Liquid Extraction (PLE): Uses solvents at elevated temperatures and pressures to increase efficiency.[3]
-
Supercritical Fluid Extraction (SFE): Employs supercritical CO₂, sometimes with a co-solvent like ethanol, for a "greener" extraction.[6]
-
Ultrasound-Assisted Extraction (UAE): Uses ultrasonic waves to disrupt cell walls and enhance solvent penetration.[3]
-
Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and rupture cells.
Data Presentation
Table 1: this compound Extraction Efficiency from Phaeodactylum tricornutum
| Parameter | Value/Condition | Reference |
| Algal Species | Phaeodactylum tricornutum | [1] |
| Extraction Method | Solvent Extraction, Saponification, Column Chromatography | [1][5] |
| Reported Purity | ≥99% | [1][5] |
| Estimated Efficiency | 73% | [1][5] |
Table 2: Comparison of Solvents for General Carotenoid Extraction
| Solvent/Method | Target Algae | Key Findings | Reference |
| 90% Acetone | H. pluvialis, D. subspicatus, C. variabilis | Provided the broadest extraction of various pigments and lipids. | [4] |
| Ethanol | Phaeodactylum tricornutum | Suitable solvent for pressurized liquid extraction of fucoxanthin (often co-extracted with this compound). | [3] |
| Methanol, Ammonium Acetate, Ethyl Acetate | Phaeodactylum tricornutum | High efficiency for diadinoxanthin (precursor to this compound) extraction. | [1] |
| Ethanol/Hexane | Multiple species | Resulted in the highest extraction efficiency for chlorophyll and non-polar lipids. | [4] |
Experimental Protocols
Detailed Methodology for this compound Extraction and Purification from Phaeodactylum tricornutum (Adapted from[1])
-
Culture and Harvest:
-
Cultivate P. tricornutum in f/2-Si medium.
-
To maximize this compound content, illuminate the culture with high-intensity white light (1250 μmol photons m⁻² s⁻¹) for up to 2 hours before harvesting.
-
Harvest cells by centrifugation (e.g., 8000 x g at 4°C).
-
-
Pigment Extraction:
-
Suspend the cell pellet in an extraction medium (e.g., methanol, ammonium acetate, and ethyl acetate). A recommended ratio is 10 mL of solvent per 2 x 10⁹ cells.
-
Gently vortex the suspension. The extraction should be performed in low light and cold conditions.
-
Centrifuge to pellet the cell debris and collect the supernatant containing the pigments. Re-extract the pellet to ensure high efficiency.
-
-
Saponification and Partitioning:
-
Combine the pigment extracts and evaporate the solvent under an inert gas stream.
-
Redissolve the pigment residue in a suitable solvent and add an alkaline solution (e.g., aqueous potassium hydroxide) to saponify chlorophylls and lipids. Mix gently for 15-20 hours at 4°C.
-
To separate the carotenoids, perform a liquid-liquid extraction by adding a non-polar solvent mixture (e.g., hexane:diethyl ether) and water.
-
Gently mix and allow the phases to separate. The upper, non-polar phase contains the carotenoid fraction (including this compound). Collect this phase.
-
Repeat the partitioning step on the lower aqueous phase to maximize recovery.
-
Combine the carotenoid fractions and wash several times with water to remove residual alkali.
-
-
Purification by Open Column Chromatography:
-
Prepare a chromatography column with an appropriate stationary phase (e.g., alkalized silica gel).
-
Evaporate the solvent from the washed carotenoid fraction and redissolve the residue in a minimal amount of the chromatography eluent.
-
Apply the sample to the column and elute with a solvent system (e.g., a hexane:acetone gradient) to separate the different carotenoids.
-
Collect the fraction corresponding to this compound based on its color and elution profile.
-
-
Analysis:
-
Confirm the purity and identity of the collected fraction using HPLC-DAD (Diode Array Detection) and compare with a this compound standard.
-
Visualizations
Caption: Experimental workflow for this compound extraction.
Caption: Troubleshooting low this compound yield.
References
- 1. Isolation and purification of all-trans diadinoxanthin and all-trans this compound from diatom Phaeodactylum tricornutum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Innovative Alternative Technologies to Extract Carotenoids from Microalgae and Seaweeds [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Greener Extraction Solutions for Microalgal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Diatoxanthin's In Vitro Antioxidant Power: A Comparative Analysis Using the DPPH Assay
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro antioxidant activity of diatoxanthin, a xanthophyll carotenoid found in marine microalgae, utilizing the widely accepted 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. While this compound has demonstrated significant bioactivity, its direct antioxidant capacity as measured by the DPPH assay presents unique characteristics that warrant a detailed examination in comparison to other known antioxidants. This guide synthesizes available experimental data, outlines the detailed methodology for the DPPH assay, and offers visual representations of the experimental workflow.
Comparative Antioxidant Activity: Data Summary
The antioxidant activity of a compound is often expressed by its half-maximal inhibitory concentration (IC50), which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant potency.
It is important to note that the scientific literature presents a nuanced view of this compound's efficacy in the DPPH assay. Some studies indicate that at low concentrations (e.g., 25 ng/mL), this compound exhibits significantly greater DPPH scavenging activity than other pigments. However, an unusual inverse relationship has also been reported, where its scavenging potential decreases as the concentration increases. Furthermore, some research has surprisingly found that carotenoids, as a class of compounds, may not show significant DPPH scavenging activity under certain experimental conditions. This highlights the methodological sensitivity of the DPPH assay for lipophilic compounds like this compound.
For a clear comparison, the following table includes IC50 values for well-established antioxidants, providing a benchmark against which the activity of this compound can be contextualized.
| Antioxidant | IC50 Value (µg/mL) | Notes |
| This compound | Data not consistently available | Exhibits high activity at low concentrations, but a clear IC50 value is not well-established due to a reported inverse dose-response. |
| Ascorbic Acid (Vitamin C) | ~6.1 - 66.12 | A widely used water-soluble antioxidant standard. The IC50 can vary based on assay conditions.[1] |
| Astaxanthin | IC50 can be determined from dose-response curves showing scavenging from 44% at 75 µM to 69% at 105 µM. | A structurally related xanthophyll carotenoid known for its potent antioxidant properties. |
| n-Hexane extract of P. retrofractum | 57.66 | An example of a plant extract with potent antioxidant activity.[2] |
Note: The IC50 values can be influenced by various experimental factors, including solvent choice, reaction time, and the initial concentration of the DPPH radical. Therefore, direct comparison of values across different studies should be done with caution.
Experimental Protocol: DPPH Radical Scavenging Assay
The following is a detailed methodology for determining the in vitro antioxidant activity of a compound using the DPPH assay.
1. Principle:
The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which is characterized by a deep purple color and a strong absorbance at approximately 517 nm.[3][4] Upon reduction by an antioxidant, the purple color of the DPPH radical solution fades to a pale yellow, and the absorbance at 517 nm decreases.[4] The degree of discoloration is proportional to the scavenging activity of the antioxidant.
2. Reagents and Equipment:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl): High-purity crystalline powder.
-
Methanol or Ethanol: Analytical grade, for dissolving DPPH and the test compounds.
-
Test Compound: this compound (and other antioxidants for comparison).
-
Positive Control: A known antioxidant such as Ascorbic Acid or Trolox.
-
Spectrophotometer or Microplate Reader: Capable of measuring absorbance at 517 nm.
-
Pipettes, test tubes, or 96-well microplates.
3. Procedure:
-
Preparation of DPPH Stock Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared by dissolving an accurately weighed amount of DPPH in methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.
-
Preparation of Test Compound Solutions: A series of concentrations of the test compound (e.g., this compound) and the positive control are prepared by serial dilution with the appropriate solvent.
-
Reaction Mixture: In a test tube or microplate well, a fixed volume of the DPPH solution is mixed with a specific volume of the test compound solution at different concentrations. A control sample is prepared by mixing the DPPH solution with the solvent used for the test compound. A blank sample containing only the solvent is also used to zero the spectrophotometer.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (typically 30 minutes).[4]
-
Absorbance Measurement: After incubation, the absorbance of each solution is measured at 517 nm using a spectrophotometer or microplate reader.
4. Calculation of Scavenging Activity:
The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the control (DPPH solution without the test compound).
-
A_sample is the absorbance of the reaction mixture (DPPH solution with the test compound).
5. Determination of IC50:
The IC50 value is determined by plotting the percentage of scavenging activity against the corresponding concentrations of the test compound. The concentration that results in 50% inhibition of the DPPH radical is the IC50 value.
Mandatory Visualizations
To further clarify the experimental process and the underlying chemical reaction, the following diagrams are provided.
Caption: Experimental workflow for the DPPH antioxidant assay.
Caption: Chemical principle of the DPPH radical scavenging assay.
References
Diatoxanthin's Anti-Inflammatory Properties: A Comparative Guide for Researchers
A comprehensive analysis of diatoxanthin's anti-inflammatory efficacy in cell culture, benchmarked against other prominent marine carotenoids, fucoxanthin and astaxanthin. This guide provides researchers, scientists, and drug development professionals with a comparative overview of experimental data, detailed protocols, and insights into the underlying molecular mechanisms.
This compound, a xanthophyll pigment found in diatoms and other marine microalgae, is emerging as a potent anti-inflammatory agent. In vitro studies have demonstrated its ability to modulate key inflammatory pathways, positioning it as a compound of interest for the development of novel therapeutics. This guide offers a direct comparison of this compound with the well-studied carotenoids, fucoxanthin and astaxanthin, to aid researchers in evaluating its potential.
Comparative Analysis of Anti-Inflammatory Activity
The following table summarizes the quantitative data on the anti-inflammatory effects of this compound, fucoxanthin, and astaxanthin from various in vitro studies. It is important to note that the experimental conditions, such as cell lines, stimulus concentrations, and incubation times, may vary between studies, which can influence the absolute values.
| Compound | Cell Line | Inflammatory Stimulus | Target | Metric | Result | Reference |
| This compound | RAW264.7 | LPS (0.1 µg/mL) | IL-1β mRNA | % of Control | 25.1 ± 2.1% at 25 µM | [1] |
| RAW264.7 | LPS (0.1 µg/mL) | IL-6 mRNA | % of Control | Significantly Suppressed at 25 µM | [1] | |
| RAW264.7 | LPS (0.1 µg/mL) | COX-2 mRNA | % of Control | Suppressed at 25 µM | [1] | |
| RAW264.7 | LPS (0.1 µg/mL) | iNOS mRNA | % of Control | Suppressed at 25 µM | [1] | |
| Fucoxanthin | RAW264.7 | LPS | NO Production | IC50 | Not specified, significant inhibition | [2] |
| RAW264.7 | LPS | PGE2 Production | IC50 | Not specified, significant inhibition | [2] | |
| RAW264.7 | LPS | TNF-α Production | % Inhibition | Significant inhibition | [2] | |
| RAW264.7 | LPS | IL-6 Production | % Inhibition | Significant inhibition | [2] | |
| Astaxanthin | RAW264.7 | LPS (10 µg/mL) | NO Production | IC50 | ~30 µM for PGE2, significant for NO | [3] |
| RAW264.7 | LPS (10 µg/mL) | iNOS Protein | % Inhibition | Complete inhibition at 50 µM | [3] | |
| RAW264.7 | LPS (10 µg/mL) | COX-2 Protein | % Inhibition | Complete inhibition at 50 µM | [3] | |
| RAW264.7 | LPS (10 µg/mL) | TNF-α Production | % Inhibition | Significant inhibition | [4] | |
| RAW264.7 | LPS (10 µg/mL) | IL-1β Production | % Inhibition | Significant inhibition | [3] |
Key Signaling Pathways in Inflammation
This compound exerts its anti-inflammatory effects by modulating critical signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory genes.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory process. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like COX-2 and iNOS. This compound has been shown to inhibit this pathway, thereby reducing the expression of these inflammatory mediators.
MAPK Signaling Pathway
The MAPK pathway is another crucial regulator of inflammation. It consists of a cascade of protein kinases, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK). These kinases are activated by various extracellular stimuli, including LPS, and in turn, phosphorylate and activate transcription factors such as AP-1 (Activator Protein-1). AP-1 then translocates to the nucleus to induce the expression of pro-inflammatory genes. This compound has been observed to modulate the phosphorylation of key MAPK components, leading to a downstream reduction in the inflammatory response.
Experimental Protocols
To facilitate the replication and validation of the anti-inflammatory properties of this compound, detailed protocols for key in vitro assays are provided below.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophages are a commonly used and appropriate model for studying inflammation.
-
Culture Conditions: Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Experimental Setup: Seed the RAW 264.7 cells in appropriate multi-well plates (e.g., 96-well for viability and NO assays, 24-well for cytokine assays) and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (or comparative compounds) for 1-2 hours. Subsequently, stimulate the cells with an inflammatory agent, typically Lipopolysaccharide (LPS) at a concentration of 0.1-1 µg/mL, for a specified duration (e.g., 24 hours).
Cell Viability Assay (MTT Assay)
This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the tested compounds.
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
-
After the 24-hour treatment period, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.
-
Incubate for another 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
Cytokine Quantification (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.
-
Collect the cell culture supernatant after the treatment period.
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit being used.
-
Briefly, this involves coating a 96-well plate with a capture antibody, adding the supernatant samples and standards, followed by a detection antibody, a substrate solution, and finally a stop solution.
-
Measure the absorbance at the appropriate wavelength (typically 450 nm).
-
Calculate the cytokine concentration based on the standard curve.
Experimental Workflow
The following diagram illustrates the general workflow for assessing the anti-inflammatory properties of this compound in cell culture.
Conclusion
The available in vitro evidence strongly supports the anti-inflammatory properties of this compound. It demonstrates a significant ability to suppress the production of key inflammatory mediators by inhibiting the NF-κB and MAPK signaling pathways. While direct quantitative comparisons with fucoxanthin and astaxanthin are limited by the variability in experimental designs across studies, the existing data suggests that this compound possesses a comparable, and in some instances, more potent anti-inflammatory profile. Further standardized comparative studies are warranted to definitively establish its relative efficacy. The detailed protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to further investigate and validate the therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Advances in Fucoxanthin Research for the Prevention and Treatment of Inflammation-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cyanotech.com [cyanotech.com]
- 4. Astaxanthin inhibits cytokines production and inflammatory gene expression by suppressing IκB kinase-dependent nuclear factor κB activation in pre and postpartum Murrah buffaloes during different seasons - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Diatoxanthin and Fucoxanthin's Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
The marine carotenoids diatoxanthin and fucoxanthin, both found in microalgae, have garnered significant attention for their potential as anticancer agents. While fucoxanthin has been extensively studied, emerging research on this compound suggests it possesses unique and potent anticancer properties. This guide provides a comparative analysis of their anticancer activities, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data on the anticancer effects of this compound and fucoxanthin, including their half-maximal inhibitory concentrations (IC50) and their effects on apoptosis and the cell cycle. It is important to note that the body of research on fucoxanthin is considerably larger than that for this compound, resulting in a more extensive dataset for the former.
Table 1: Comparative IC50 Values of this compound and Fucoxanthin in Various Cancer Cell Lines
| Carotenoid | Cancer Cell Line | Cell Type | Incubation Time (h) | IC50 Value |
| This compound | PC3 | Prostate Cancer | 48 | 44.1 pM |
| DU145 | Prostate Cancer | 48 | 352.8 pM | |
| MDAMB231 | Breast Cancer | 48 | ~6 ng/mL | |
| MDAMB468 | Breast Cancer | 48 | >25 ng/mL | |
| Fucoxanthin | MDA-MB-231 | Triple-Negative Breast Cancer | 24 | 53 ± 2.30 µM |
| 48 | 27 ± 2.95 µM | |||
| 72 | 9 ± 2.95 µM | |||
| MDA-MB-468 | Triple-Negative Breast Cancer | 24 | 26 ± 3.88 µM | |
| 48 | 8 ± 0.65 µM | |||
| 72 | 5 ± 0.53 µM | |||
| FaDu | Pharyngeal Squamous Cell Carcinoma | 24 | 17.91 µg/mL | |
| 48 | 6.21 µg/mL | |||
| Detroit 562 | Pharyngeal Squamous Cell Carcinoma | 24 | 18.58 µg/mL | |
| 48 | 6.55 µg/mL | |||
| LNCaP | Prostate Cancer | Not Specified | ~2.5 µM | |
| H1299 | Lung Cancer | Not Specified | 2.45 mM | |
| HepG2 | Liver Cancer | Not Specified | 18.89 µg/ml |
Table 2: Comparative Effects of this compound and Fucoxanthin on Apoptosis and Cell Cycle
| Carotenoid | Cancer Cell Line | Effect on Apoptosis | Effect on Cell Cycle |
| This compound | MDAMB231, PC3, DU145 | Induces ferroptosis (a form of programmed cell death) | Data not available |
| Fucoxanthin | MDA-MB-231 | Induces apoptosis[1] | Induces G1 and S phase arrest[1] |
| MDA-MB-468 | No significant apoptosis induction[1] | Induces G1 and G2 phase arrest[1] | |
| WiDr (Colon) | Induces apoptosis at 50 µM[2] | Induces G0/G1 arrest at 25 µM[2] | |
| MGC-803 (Gastric) | Induces apoptosis | Induces G2/M arrest | |
| T24 (Bladder) | Not specified | Induces G0/G1 arrest | |
| HepG2 (Liver) | Not specified | Induces G1 arrest | |
| DU145 (Prostate) | Not specified | Induces G1 arrest |
Experimental Protocols
The following are detailed methodologies for the key experiments commonly cited in the research of this compound and fucoxanthin's anticancer activities.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3][4][5][6]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound or fucoxanthin for specified time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][7]
-
Cell Harvesting: Both adherent and floating cells are collected after treatment with the test compound.
-
Washing: Cells are washed with cold phosphate-buffered saline (PBS).
-
Resuspension: The cell pellet is resuspended in 1X binding buffer.
-
Staining: Annexin V-FITC (or another fluorochrome) and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[1][7]
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain the cellular DNA content, allowing for the analysis of cell distribution in different phases of the cell cycle.[8]
-
Cell Fixation: Harvested cells are fixed in ice-cold 70% ethanol to permeabilize the cell membrane.
-
Washing: The fixed cells are washed with PBS to remove the ethanol.
-
RNase Treatment: Cells are treated with RNase A to ensure that only DNA is stained by PI.
-
PI Staining: The cells are stained with a PI solution.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The relative number of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on their fluorescence intensity.
Signaling Pathways and Experimental Workflow
The following diagrams, created using the DOT language, visualize the signaling pathways modulated by this compound and fucoxanthin, as well as a general experimental workflow for assessing their anticancer activity.
Comparative Analysis of Anticancer Mechanisms
Fucoxanthin exerts its anticancer effects through multiple pathways. It is known to induce apoptosis by modulating the expression of Bcl-2 family proteins, leading to the activation of caspases.[2][9] Furthermore, fucoxanthin can arrest the cell cycle at various phases, often by upregulating cyclin-dependent kinase inhibitors like p21.[2][10] The PI3K/Akt and MAPK signaling pathways are key regulators of these processes and are significantly modulated by fucoxanthin treatment in cancer cells.[11][12][13][14][15][16][17]
In contrast, recent studies on this compound have unveiled a different, yet potent, anticancer mechanism: the induction of ferroptosis.[18][19][20] Ferroptosis is an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides. This compound appears to trigger this process by inhibiting the cystine/glutamate antiporter (System xc-), which leads to the depletion of glutathione (GSH), a major intracellular antioxidant.[18][20] This, in turn, inactivates glutathione peroxidase 4 (GPX4), an enzyme crucial for detoxifying lipid peroxides, resulting in their accumulation and subsequent cell death.[21][22]
Conclusion and Future Directions
Both this compound and fucoxanthin demonstrate significant promise as anticancer agents, albeit through different primary mechanisms. Fucoxanthin's activity is well-documented across a wide range of cancer types, primarily involving the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways like PI3K/Akt and MAPK.
This compound, while less studied, exhibits potent anticancer activity, particularly in prostate and breast cancer cells, by inducing ferroptosis. The extremely low IC50 values observed for this compound in prostate cancer cells suggest it may be effective at very low concentrations.
Future research should focus on expanding the investigation of this compound's anticancer activity to a broader range of cancer cell lines to establish a more comprehensive understanding of its efficacy. Direct comparative studies of this compound and fucoxanthin in the same cancer models are crucial to definitively assess their relative potencies and therapeutic potential. Furthermore, in vivo studies are necessary to validate the in vitro findings and to evaluate the safety and efficacy of these marine carotenoids as potential cancer therapeutics. The distinct mechanisms of action of these two compounds also suggest the potential for synergistic effects when used in combination therapies, a promising avenue for future investigation.
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. mdpi.com [mdpi.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 9. Anticancer Effects of Fucoxanthin through Cell Cycle Arrest, Apoptosis Induction, Angiogenesis Inhibition, and Autophagy Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cancer Preventive Efficacy of Marine Carotenoid Fucoxanthin: Cell Cycle Arrest and Apoptosis [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Fucoxanthin Activates Apoptosis via Inhibition of PI3K/Akt/mTOR Pathway and Suppresses Invasion and Migration by Restriction of p38-MMP-2/9 Pathway in Human Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Fucoxanthin and Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) Synergistically Promotes Apoptosis of Human Cervical Cancer Cells by Targeting PI3K/Akt/NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Fucoxanthin prevents H2O2-induced neuronal apoptosis via concurrently activating the PI3-K/Akt cascade and inhibiting the ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The marine xanthophyll this compound as ferroptosis inducer in MDAMB231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Carotenoid this compound Modulates Inflammatory and Angiogenesis Pathways In Vitro in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Signaling pathways and defense mechanisms of ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The Regulatory Effects and the Signaling Pathways of Natural Bioactive Compounds on Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Diatoxanthin's Singlet Oxygen Quenching Capacity: A Comparative Analysis for Researchers
For researchers, scientists, and drug development professionals, understanding the antioxidant capabilities of various compounds is paramount. This guide provides a comparative assessment of the singlet oxygen (¹O₂) quenching capacity of diatoxanthin, a key xanthophyll in the photoprotective cycle of many marine algae, contextualized with other well-studied carotenoids.
This guide presents a comparison of the singlet oxygen quenching rate constants of several common carotenoids, providing a benchmark for estimating the potential efficacy of this compound. The provided experimental protocols and diagrams offer a foundational understanding of how these critical antioxidant properties are measured and the pathways involved.
Comparative Singlet Oxygen Quenching Rates of Carotenoids
The following table summarizes the singlet oxygen quenching rate constants for several carotenoids, highlighting the superior quenching ability of carotenoids in general and providing context for the expected performance of this compound. The rate constants are typically measured in various organic solvents or model membrane systems.
| Carotenoid | Type | Singlet Oxygen Quenching Rate Constant (k_q) (M⁻¹s⁻¹) | Source |
| Lycopene | Carotene | 2.3 - 2.5 x 10⁹ | [1] |
| β-Carotene | Carotene | 2.3 - 2.5 x 10⁹ | [1] |
| Astaxanthin | Xanthophyll | Intermediate | [1] |
| Canthaxanthin | Xanthophyll | Intermediate | [1] |
| Fucoxanthinol | Xanthophyll | 1.81 x 10¹⁰ | |
| Fucoxanthin | Xanthophyll | 1.19 x 10¹⁰ | |
| Lutein | Xanthophyll | 1.1 x 10⁸ | [1] |
| Zeaxanthin | Xanthophyll | Anomalous behavior, concentration-dependent decrease | [1] |
| Halocynthiaxanthin | Xanthophyll | 0.80 x 10¹⁰ |
Note: The quenching efficiency of xanthophylls can be influenced by their aggregation state and the environment, as seen with zeaxanthin in liposomes.
Experimental Protocols for Measuring Singlet Oxygen Quenching
The determination of singlet oxygen quenching rates involves sophisticated techniques that can be broadly categorized into direct and indirect methods.
Time-Resolved Spectroscopy (Direct Method)
This is a powerful method for directly observing the decay of singlet oxygen.
-
Principle: A photosensitizer is excited by a laser pulse, which then transfers its energy to molecular oxygen to generate singlet oxygen. The subsequent decay of singlet oxygen is monitored by its weak near-infrared phosphorescence at approximately 1270 nm. The rate of decay is measured in the absence and presence of the quenching molecule (e.g., this compound). The difference in the decay rates allows for the calculation of the bimolecular quenching rate constant.
-
Instrumentation: Requires a pulsed laser for excitation, a sensitive near-infrared detector (e.g., a germanium photodiode or a photomultiplier tube), and time-resolved signal acquisition electronics.
-
Procedure:
-
A solution containing a photosensitizer (e.g., Rose Bengal, methylene blue) is prepared in a suitable solvent.
-
The solution is excited with a short laser pulse (e.g., from a Nd:YAG laser).
-
The time-resolved phosphorescence of singlet oxygen is recorded.
-
A known concentration of the quencher (carotenoid) is added to the solution.
-
The time-resolved phosphorescence is recorded again.
-
The quenching rate constant is determined from the Stern-Volmer relationship, which plots the reciprocal of the singlet oxygen lifetime against the quencher concentration.
-
Chemical Probes (Indirect Method)
This method relies on the chemical reaction of singlet oxygen with a probe molecule, leading to a measurable change in absorbance or fluorescence.
-
Principle: A chemical probe that specifically reacts with singlet oxygen is included in the reaction mixture. The rate of consumption of the probe is measured in the presence and absence of the quencher. The quencher competes with the probe for singlet oxygen, thus inhibiting the probe's degradation.
-
Common Probes: 1,3-Diphenylisobenzofuran (DPBF), which loses its absorbance upon reaction with singlet oxygen, and Singlet Oxygen Sensor Green (SOSG), a fluorescent probe.
-
Procedure (using DPBF):
-
A solution containing a photosensitizer and DPBF is prepared.
-
The solution is irradiated with light of a wavelength that excites the photosensitizer but not DPBF.
-
The decrease in the absorbance of DPBF at its maximum absorption wavelength is monitored over time.
-
The experiment is repeated with the addition of the carotenoid quencher.
-
The rate of DPBF bleaching in the presence and absence of the quencher is used to calculate the singlet oxygen quenching rate constant.
-
Visualizing the Processes
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the experimental workflow for measuring singlet oxygen quenching and the photoprotective mechanism involving the xanthophyll cycle.
References
A Comparative Analysis of the Bioavailability of Diatoxanthin and Zeaxanthin
A comprehensive review of the current scientific literature reveals a significant disparity in the available data regarding the bioavailability of diatoxanthin and zeaxanthin. While zeaxanthin has been the subject of numerous human clinical trials and in vitro studies, research on the bioavailability of this compound is sparse, with current knowledge limited to in vitro bioaccessibility data. This guide provides a detailed comparison based on the available evidence, catering to researchers, scientists, and drug development professionals.
Executive Summary
Direct comparative studies on the bioavailability of this compound and zeaxanthin are currently unavailable in the scientific literature. Extensive research has been conducted on zeaxanthin, providing a solid understanding of its absorption, metabolism, and the factors influencing its bioavailability in humans. In contrast, data for this compound is limited to in vitro models assessing its release from the food matrix and potential for absorption (bioaccessibility), with no in vivo pharmacokinetic data from human or animal studies yet published.
Quantitative Data on Bioavailability
Zeaxanthin: Human Pharmacokinetic Studies
The bioavailability of zeaxanthin has been quantified in several human studies, typically measuring the area under the curve (AUC) and maximum concentration (Cmax) in plasma after oral supplementation. These parameters indicate the extent and rate of absorption.
| Study Reference | Formulation | Dose | Subjects | Cmax (ng/mL) | AUC (ng·h/mL) | Key Findings |
| Kalsekar, S., et al. (2022)[1] | Lutein and Zeaxanthin Oral (LZO) formulation (Ocusorb®) vs. Reference (LZC) | 2 mg Zeaxanthin | 90 healthy adults | LZO: 56.95LZC: 32.55 | LZO: 1817.29 (AUC0–t)LZC: 814.17 (AUC0–t) | The novel LZO formulation showed significantly higher bioavailability for zeaxanthin (1.8 times higher Cmax and 2.2 times higher AUC) compared to the reference formulation.[1] |
| Deshpande, J., et al. (2018)[2] | Lutein/Zeaxanthin isomers supplement | 1 mg, 2 mg, 4 mg Zeaxanthin isomers | 28 healthy subjects | Dose-dependent increase | Dose-dependent increase | Serum concentrations of zeaxanthin isomers increased in a dose-dependent manner over three months of supplementation.[2] |
| Thürmann, P. A., et al. (2005)[3] | Lutein supplement containing zeaxanthin | 4.1 mg lutein (containing ~0.34 mg zeaxanthin) and 20.5 mg lutein (containing ~1.7 mg zeaxanthin) | 19 healthy volunteers | Not reported for zeaxanthin specifically | Not reported for zeaxanthin specifically | Long-term supplementation significantly increased plasma lutein concentrations.[3] |
This compound: In Vitro Bioaccessibility Studies
To date, no in vivo pharmacokinetic data (Cmax, AUC) for this compound in humans or animals has been published. The available information is limited to in vitro studies that simulate digestion to assess its "bioaccessibility," which is the amount of a compound released from its food matrix and available for absorption.
| Study Reference | Source of this compound | In Vitro Model | Bioaccessibility (%) | Key Findings |
| Sansone, C., et al. (2021)[4] | Purified this compound from microalgae | Not specified | Not a direct bioaccessibility study, but investigated bioactivity after in vitro assays. | This compound showed high bioactivity in vitro, suggesting it is stable enough to exert effects.[4] |
Note: The lack of in vivo data for this compound makes a direct quantitative comparison with zeaxanthin's bioavailability impossible at this time.
Experimental Protocols
In Vivo Human Studies for Zeaxanthin Bioavailability
A common methodology for assessing the bioavailability of zeaxanthin in humans involves a randomized, double-blind, crossover or parallel-group study design.
-
Subject Recruitment: Healthy adult volunteers are recruited after providing informed consent. Exclusion criteria typically include smoking, gastrointestinal diseases, and the use of medications or supplements that could interfere with carotenoid absorption.
-
Study Design: In a crossover design, each subject receives both the test and reference formulations in a randomized order, with a washout period in between. In a parallel design, subjects are randomized to receive either the test or reference formulation for the duration of the study.
-
Supplement Administration: Subjects are given a single dose or multiple doses of the zeaxanthin-containing supplement, often with a standardized meal that includes a certain amount of fat to aid absorption.
-
Blood Sampling: Blood samples are collected at baseline and at various time points after supplementation (e.g., 2, 4, 6, 8, 10, 12, 16, 20, 24, 48, and 72 hours)[1].
-
Analytical Method: Plasma or serum concentrations of zeaxanthin are quantified using High-Performance Liquid Chromatography (HPLC) with UV/Vis or mass spectrometry detection[1][5].
-
Pharmacokinetic Analysis: The Cmax and AUC are calculated from the plasma concentration-time profiles to determine the bioavailability of zeaxanthin from the tested formulations.
In Vitro Bioaccessibility Studies for Carotenoids
In vitro digestion models are frequently used to estimate the bioaccessibility of carotenoids like this compound and zeaxanthin from food or supplements. The INFOGEST method is a standardized static in vitro digestion protocol[6][7].
-
Sample Preparation: The food or supplement containing the carotenoid is homogenized.
-
Oral Phase: The sample is mixed with simulated salivary fluid containing α-amylase and incubated at 37°C to mimic mastication and oral digestion.
-
Gastric Phase: Simulated gastric fluid containing pepsin is added, and the pH is adjusted to around 3. The mixture is incubated at 37°C with gentle agitation to simulate stomach digestion.
-
Intestinal Phase: Simulated intestinal fluid containing pancreatin and bile salts is added, and the pH is adjusted to 7. The mixture is incubated at 37°C with agitation to simulate small intestine digestion.
-
Micelle Isolation: After digestion, the sample is centrifuged to separate the micellar fraction, which contains the bioaccessible carotenoids, from the undigested food matrix.
-
Carotenoid Extraction and Quantification: The carotenoids are extracted from the micellar fraction using an organic solvent and quantified by HPLC[6].
Visualization of Key Processes
Carotenoid Absorption Pathway
The following diagram illustrates the general pathway for the absorption of carotenoids, which is applicable to both this compound and zeaxanthin.
Caption: General pathway of carotenoid absorption from food to target tissues.
In Vitro Bioaccessibility Workflow
This diagram outlines the typical workflow for an in vitro bioaccessibility study, such as the INFOGEST method.
Caption: Workflow for a typical in vitro bioaccessibility study.
Discussion and Future Directions
The existing body of research provides robust evidence for the bioavailability of zeaxanthin in humans and highlights factors that can enhance its absorption, such as formulation and co-consumption with fats[8]. The development of novel delivery systems has shown promise in further improving zeaxanthin's bioavailability[1].
In stark contrast, the study of this compound's bioavailability is in its infancy. While in vitro studies suggest its potential for bioactivity[4][9], the absence of in vivo data represents a significant knowledge gap. Future research should prioritize animal and human studies to determine the pharmacokinetic profile of this compound. Direct comparative studies evaluating the bioavailability of this compound and zeaxanthin under standardized conditions are crucial to ascertain their relative efficacy for nutritional and pharmaceutical applications.
Furthermore, investigating the metabolic fate of this compound is essential. Understanding if it is metabolized into other active compounds will provide a more complete picture of its biological effects. Elucidating the factors that may influence this compound's absorption, such as food matrix effects and interactions with other dietary components, will also be critical for developing effective delivery strategies.
References
- 1. Superior Bioavailability of a Novel Lutein and Zeaxanthin Formulation in Healthy Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oatext.com [oatext.com]
- 3. Plasma kinetics of lutein, zeaxanthin, and 3-dehydro-lutein after multiple oral doses of a lutein supplement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MMP-9 and IL-1β as Targets for this compound and Related Microalgal Pigments: Potential Chemopreventive and Photoprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accedacris.ulpgc.es [accedacris.ulpgc.es]
- 6. An in vitro digestion method adapted for carotenoids and carotenoid esters: moving forward towards standardization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. INFOGEST static in vitro simulation of gastrointestinal food digestion | Springer Nature Experiments [experiments.springernature.com]
- 8. Zeaxanthin: Metabolism, Properties, and Antioxidant Protection of Eyes, Heart, Liver, and Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Carotenoid this compound Modulates Inflammatory and Angiogenesis Pathways In Vitro in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Diatoxanthin: A Promising Candidate for Mitigating UV-Induced Skin Damage
A Comparative Analysis of its Photoprotective Performance
The relentless pursuit of effective strategies to counteract the deleterious effects of ultraviolet (UV) radiation on the skin has led researchers to explore a vast arsenal of natural compounds. Among these, the marine carotenoid diatoxanthin has emerged as a compelling candidate, demonstrating significant potential in preventing UV-induced skin damage. This guide provides a comprehensive comparison of this compound's performance against other well-established photoprotective agents, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in their evaluation of this promising molecule.
Attenuation of UV-Induced Cellular Damage
Exposure to UV radiation triggers a cascade of events at the cellular level, leading to decreased cell viability and the generation of reactive oxygen species (ROS), a primary driver of oxidative stress. This compound has shown remarkable efficacy in mitigating these initial insults.
A pivotal in vitro study comparing twenty marine pigments revealed that pre-treatment with this compound significantly enhanced the percentage of metabolically active B16-F0 melanoma cells exposed to UV radiation.[1] This protective effect is largely attributed to its potent antioxidant activity. This compound demonstrated a high capacity for scavenging 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals, a stable free radical commonly used to assess antioxidant potential.[1]
| Compound | Cell Type | UV Exposure | Cell Viability (% of Control) | DPPH Scavenging Activity (IC50) |
| This compound | B16-F0 | Yes | >100%[1] | Not explicitly stated as IC50, but high scavenging at 25 ng/mL[1] |
| Astaxanthin | Human Dermal Fibroblasts | UVA | Protective effect observed[2] | 17.5 ± 3.6 ppm[3] |
| Zeaxanthin | Mouse Skin | UVB | Protective effect observed[4][5] | 9.044 ppm[6] |
| Quercetin (Flavonoid) | Human Keratinocytes | UVB | Protective effect observed[7] | 1.17 µg/mL[8] |
| Resveratrol (Polyphenol) | Human Keratinocytes | - | Protective against SNP-induced toxicity (EC50 = 14.7 µM)[9] | IC50(DPPH) not directly on skin cells, but shows activity[10] |
Table 1: Comparison of the Protective Effects of this compound and Other Compounds on Cell Viability and Antioxidant Activity.
Modulation of Inflammatory and Matrix-Degrading Pathways
Beyond its immediate protective effects, this compound exhibits a profound ability to modulate the downstream signaling pathways activated by UV radiation, which are responsible for inflammation and the degradation of the extracellular matrix, hallmarks of photoaging.
UV exposure stimulates the production of nitric oxide (NO), a key signaling molecule in the inflammatory cascade. While some carotenoids were found to increase NO production, this compound was not among them, suggesting a more targeted anti-inflammatory profile.[1]
Furthermore, this compound proved to be the most effective among the twenty tested pigments in reducing the expression of Matrix Metalloproteinase-9 (MMP-9) and Interleukin-1β (IL-1β), two critical players in UV-induced skin damage.[1] MMP-9 is an enzyme that degrades collagen and other components of the extracellular matrix, leading to wrinkle formation, while IL-1β is a potent pro-inflammatory cytokine.[1]
| Compound | Cell Type | UV Exposure | Intracellular ROS (% of Control) | Nitric Oxide (NO) Production | MMP-9 Expression | IL-1β Expression |
| This compound | B16-F0 | Yes | Significantly reduced[1] | Not increased[1] | Strongly lowered[1] | Strongly lowered[1] |
| Astaxanthin | Human Dermal Fibroblasts | UVA | Reduced[2] | - | Inhibited[11] | Inhibited[11] |
| Zeaxanthin | Mouse Skin | UVB | Reduced[12] | - | Downregulated[12] | - |
| Quercetin (Flavonoid) | Human Keratinocytes | UVB | - | - | - | Inhibited[7] |
| Resveratrol (Polyphenol) | - | - | Scavenges NO[13] | - | - | - |
Table 2: Comparison of the Effects of this compound and Other Compounds on Key Markers of UV-Induced Skin Damage.
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental methodologies are crucial.
Cell Viability Assay (MTT Assay)
-
Seed cells (e.g., HaCaT or B16-F0) in a 96-well plate and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compound for a specified period.
-
Expose the cells to a controlled dose of UV radiation.
-
After incubation, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.[14][15]
DPPH Radical Scavenging Assay
-
Prepare a stock solution of DPPH in methanol.
-
In a 96-well plate, add various concentrations of the test compound.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.[16][17]
Intracellular ROS Assay
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat cells with the test compound.
-
Expose cells to UV radiation.
-
Incubate the cells with a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent in the presence of ROS.
-
Measure the fluorescence intensity using a fluorescence microplate reader.
Nitric Oxide (NO) Assay (Griess Reagent System)
-
Collect the cell culture supernatant after treatment and UV exposure.
-
Add Griess reagents (sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Incubate at room temperature to allow for color development.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.[13][18][19]
MMP-9 and IL-1β Quantification (ELISA)
-
Coat a 96-well plate with a capture antibody specific for MMP-9 or IL-1β.
-
Add cell culture supernatants to the wells and incubate.
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a substrate that produces a colorimetric signal in the presence of the enzyme.
-
Measure the absorbance at the appropriate wavelength.
-
Quantify the protein concentration using a standard curve.[20][21][22]
Signaling Pathways and Mechanisms of Action
UV radiation activates a complex network of intracellular signaling pathways, with the Mitogen-Activated Protein Kinase (MAPK) cascade playing a central role in mediating inflammation, apoptosis, and extracellular matrix degradation.[1] this compound, along with other carotenoids like astaxanthin and zeaxanthin, is believed to exert its photoprotective effects by modulating this pathway.
Figure 1: UV-induced MAPK signaling pathway and points of intervention.
This diagram illustrates how UV radiation triggers the production of ROS, leading to the activation of the MAPK cascade and downstream transcription factors like AP-1 and NF-κB. These, in turn, upregulate the expression of MMPs and pro-inflammatory cytokines, culminating in photoaging. This compound, astaxanthin, and zeaxanthin can interfere with this pathway at different points, primarily by scavenging ROS and inhibiting the MAPK cascade.
References
- 1. MMP-9 and IL-1β as Targets for this compound and Related Microalgal Pigments: Potential Chemopreventive and Photoprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pioneering Astaxanthin-Tumor Cell Membrane Nanoparticles for Innovative Targeted Drug Delivery on Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dietary lutein/zeaxanthin partially reduces photoaging and photocarcinogenesis in chronically UVB-irradiated Skh-1 hairless mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overall skin tone and skin-lightening-improving effects with oral supplementation of lutein and zeaxanthin isomers: a double-blind, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Anti-Inflammatory, Antioxidant, Moisturizing, and Antimelanogenesis Effects of Quercetin 3-O-β-D-Glucuronide in Human Keratinocytes and Melanoma Cells via Activation of NF-κB and AP-1 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protective Action of Resveratrol in Human Skin: Possible Involvement of Specific Receptor Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The bioactivities of resveratrol and its naturally occurring derivatives on skin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. sciencellonline.com [sciencellonline.com]
- 14. mdpi.com [mdpi.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Comparison of Different Methods for Extracting the Astaxanthin from Haematococcus pluvialis: Chemical Composition and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. file.elabscience.com [file.elabscience.com]
- 21. Human MMP9 ELISA Kit (ab246539) | Abcam [abcam.com]
- 22. elkbiotech.com [elkbiotech.com]
Synergistic Antioxidant Potential of Diatoxanthin: A Comparative Analysis with Other Carotenoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant properties of diatoxanthin and other prominent carotenoids, with a focus on potential synergistic interactions. While direct experimental data on the synergistic effects of this compound remains limited, this document compiles available quantitative data on its individual antioxidant capacity and draws parallels from studies on structurally related xanthophylls.
Executive Summary
This compound, a xanthophyll found in diatoms, demonstrates significant antioxidant activity.[1][2] Evidence suggests it is a potent radical scavenger, particularly effective at low concentrations.[1][3] This guide explores the potential for this compound to act synergistically with other carotenoids, such as fucoxanthin, astaxanthin, and zeaxanthin, to enhance its antioxidant capabilities. Due to the nascent stage of research into this compound's synergistic effects, this guide also presents data from related xanthophylls to infer potential mechanisms and guide future research.
Comparative Antioxidant Activity
Quantitative data on the antioxidant activity of this compound and other relevant carotenoids are summarized below. It is important to note the variability in experimental conditions across different studies.
Table 1: Quantitative Antioxidant Activity of Selected Carotenoids
| Carotenoid | Assay | Result | Source |
| This compound | DPPH Radical Scavenging | 47% inhibition at 25 ng/mL | [1][3] |
| Intracellular ROS Scavenging | Significant decrease in UV-induced ROS | [1] | |
| Fucoxanthin | DPPH Radical Scavenging (IC50) | 23.3 µg/mL | [4] |
| ABTS Radical Scavenging (EC50) | 0.03 mg/mL | [5] | |
| Astaxanthin | DPPH Radical Scavenging | Potent scavenger | [3] |
| Singlet Oxygen Quenching | >100 times stronger than α-tocopherol | [6] | |
| Zeaxanthin | DPPH Radical Scavenging | Dose-dependent activity | [1][7] |
| Lipid Peroxidation Inhibition | Synergistic effect with lutein | [8] |
Potential for Synergistic Effects
While direct evidence for this compound's synergistic antioxidant activity is yet to be established, studies on other xanthophylls provide a strong basis for hypothesizing such interactions.
-
Zeaxanthin and Lutein: These xanthophylls have demonstrated synergistic effects in protecting against photooxidative stress.[8][9] Their combined administration provides a higher degree of antioxidant protection against lipid peroxidation under UV stress than when used individually.[8] This synergy is attributed to their complementary antioxidant strengths and their ability to pack tightly within cell membranes, creating a more effective barrier against oxidative damage.[10]
-
Astaxanthin: This keto-carotenoid exhibits significant antioxidant synergism when combined with other carotenoids like β-carotene and lycopene, as well as with vitamin E.[11][12] Astaxanthin is thought to act as a radical transfer bridge, facilitating the transfer of electrons from other antioxidants to neutralize free radicals.[11]
-
Fucoxanthin: The antioxidant activity of fucoxanthin is well-documented, and it has been shown to work in concert with other compounds, such as phenolic compounds, to exert a synergistic effect.
Given the structural similarities between this compound and other xanthophylls, it is plausible that this compound could engage in similar synergistic interactions. Future research should focus on co-administration studies of this compound with other carotenoids to validate this hypothesis.
Experimental Protocols
Detailed methodologies for key in vitro antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
-
Reagents and Equipment:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol (spectrophotometric grade)
-
Test compounds (this compound, other carotenoids)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
UV-Vis Spectrophotometer
-
-
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should be freshly prepared and protected from light.
-
Prepare a series of dilutions of the test compounds and the positive control in methanol.
-
In a microplate or cuvette, add a specific volume of the DPPH working solution to an equal volume of the sample or standard solution.
-
Include a blank control containing only the solvent and the DPPH solution.
-
Incubate the reaction mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
-
Reagents and Equipment:
-
ABTS diammonium salt
-
Potassium persulfate
-
Ethanol or phosphate-buffered saline (PBS)
-
Test compounds
-
Positive control (e.g., Trolox)
-
UV-Vis Spectrophotometer
-
-
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) solution by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of the test compounds and the positive control.
-
Add a small volume of the sample or standard to a larger volume of the diluted ABTS•+ solution.
-
Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
The percentage of inhibition of the ABTS•+ radical is calculated similarly to the DPPH assay.
-
Cellular Antioxidant Activity (CAA) Assay
This cell-based assay measures the ability of antioxidants to prevent the formation of fluorescent dichlorofluorescein (DCF) from the oxidation of dichlorofluorescin (DCFH) by peroxyl radicals in cultured cells.
-
Materials and Equipment:
-
Human hepatocarcinoma (HepG2) cells or other suitable cell line
-
Cell culture medium
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) as a peroxyl radical initiator
-
Test compounds
-
Positive control (e.g., Quercetin)
-
Fluorescence microplate reader
-
-
Procedure:
-
Seed HepG2 cells in a 96-well microplate and culture until confluent.
-
Wash the cells with a suitable buffer (e.g., PBS).
-
Treat the cells with the test compounds or positive control along with DCFH-DA for a specific incubation period (e.g., 1 hour).
-
Wash the cells to remove the treatment medium.
-
Add the AAPH solution to induce oxidative stress.
-
Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 538 nm at regular intervals for 1 hour.
-
The CAA value is calculated by integrating the area under the fluorescence versus time curve.
-
Visualizing Antioxidant Mechanisms and Workflows
The following diagrams illustrate the general antioxidant signaling pathways of xanthophylls and a conceptual workflow for assessing synergistic effects.
References
- 1. MMP-9 and IL-1β as Targets for this compound and Related Microalgal Pigments: Potential Chemopreventive and Photoprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Carotenoid this compound Modulates Inflammatory and Angiogenesis Pathways In Vitro in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scienceijsar.com [scienceijsar.com]
- 5. Production, Characterization, and Antioxidant Activity of Fucoxanthin from the Marine Diatom Odontella aurita - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Astaxanthin: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Zeaxanthin Has Enhanced Antioxidant Capacity with Respect to All Other Xanthophylls in Arabidopsis Leaves and Functions Independent of Binding to PSII Antennae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Zeaxanthin and Lutein: Photoprotectors, Anti-Inflammatories, and Brain Food - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Scientific Evidence Supporting Zeaxanthin's Antioxidant Effects_Cactus Botanics [cactusbotanics.com]
- 11. researchgate.net [researchgate.net]
- 12. Astaxanthin: Health Benefits, Safety Information, Dosage, and More [webmd.com]
Unveiling the Double-Edged Sword: Diatoxanthin's Pro-oxidant Potential at High Concentrations
A Comparative Guide for Researchers and Drug Development Professionals
Carotenoids, renowned for their antioxidant properties, can paradoxically exhibit pro-oxidant activity under specific conditions, a phenomenon of significant interest in cancer research. This guide provides a comparative evaluation of the pro-oxidant potential of the marine xanthophyll diatoxanthin at high concentrations, benchmarked against other well-studied carotenoids: astaxanthin, fucoxanthin, and zeaxanthin. This analysis is supported by experimental data, detailed methodologies, and visual representations of the underlying signaling pathways.
Quantitative Comparison of Pro-oxidant Activity
The pro-oxidant effects of carotenoids are often concentration-dependent and cell-line specific. The following table summarizes the effective concentrations of this compound and other carotenoids that induce pro-oxidant effects, leading to cytotoxicity in various cancer cell lines.
| Carotenoid | Cell Line | Effective Pro-oxidant Concentration | Observed Effect | Citation |
| This compound | MDA-MB-231 (Breast Cancer) | IC50 = 6 ng/mL | Inhibition of cell growth | [1] |
| Astaxanthin | MCF-7 (Breast Cancer) | 20 µM | 53.3% increase in ROS | [2][3] |
| U251-MG, T98G, CRT-MG (Astroglioma) | 0 - 40 µM | Varied responses, including hormesis | [4] | |
| Fucoxanthin | Various Cancer Cells | 8 - 30 µM | ROS-mediated apoptosis | [3] |
| SK-Hep-1 (Hepatoma) | >1 µM | Anti-proliferative effect | [5] | |
| Zeaxanthin | AGS (Gastric Cancer) | IC50 = 17 µM | Cytotoxic effect | [6] |
| SP6.5 & C918 (Uveal Melanoma) | IC50 = 40.8 µM & 28.7 µM | Reduced cell viability | [7] | |
| CHP100 (Neuroblastoma) | 0.5 - 10 µM | Induction of apoptosis | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for two key assays used to evaluate pro-oxidant activity.
Cellular Reactive Oxygen Species (ROS) Detection using DCFDA/H2DCFDA Assay
This protocol outlines the measurement of intracellular ROS levels using the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFDA).
Materials:
-
DCFDA/H2DCFDA reagent
-
Assay Buffer (e.g., PBS or HBSS)
-
Cell culture medium without phenol red
-
Positive control (e.g., Pyocyanin or H₂O₂)
-
96-well clear-bottom black plates
-
Fluorescence microplate reader, flow cytometer, or fluorescence microscope
Procedure for Adherent Cells:
-
Seed cells in a 96-well plate at a density of approximately 50,000 cells per well and culture overnight.[9]
-
Remove the culture medium and wash the cells once with 1X Assay Buffer.[10]
-
Prepare a 20 µM working solution of H2DCFDA in 1X Assay Buffer or serum-free medium without phenol red.[9] The optimal concentration may vary depending on the cell line (typically 10-50 µM).[9]
-
Add 100 µL of the H2DCFDA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.[10][11]
-
Remove the H2DCFDA solution and wash the cells twice with 1X Assay Buffer.[10]
-
Add 100 µL of the test compound (e.g., this compound at various concentrations) diluted in cell culture medium. Include wells for untreated controls and a positive control.
-
Measure the fluorescence intensity immediately or after a desired incubation period using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.[10][11]
Lipid Peroxidation Assessment using Thiobarbituric Acid Reactive Substances (TBARS) Assay
This colorimetric assay quantifies malondialdehyde (MDA), a major product of lipid peroxidation.
Materials:
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA)
-
Hydrochloric acid (HCl) or Glacial Acetic Acid
-
Butylated hydroxytoluene (BHT) to prevent further oxidation during sample preparation.[12]
-
MDA standard (1,1,3,3-tetramethoxypropane)
-
Spectrophotometer or microplate reader
Procedure for Cultured Cells:
-
Harvest cells and lyse them in a suitable lysis buffer containing BHT.[12]
-
Precipitate proteins by adding an equal volume of ice-cold 10% TCA to the cell lysate.[13]
-
Incubate on ice for 15 minutes.[13]
-
Centrifuge at 2200 x g for 15 minutes at 4°C.[13]
-
Collect the supernatant.
-
Prepare the TBARS reagent by mixing TBA with an acidic solution (e.g., 0.67% w/v TBA in 50% acetic acid).
-
Add the TBARS reagent to the supernatant (typically in a 1:1 ratio).[13]
-
Incubate the mixture in a boiling water bath or at 95°C for 10-60 minutes.[12][13]
-
Cool the samples on ice for 10 minutes to stop the reaction.[12]
-
Measure the absorbance of the resulting pink-colored product at 532 nm.[12]
-
Quantify the MDA concentration by comparing the absorbance to a standard curve prepared with known concentrations of MDA.
Signaling Pathways and Mechanisms of Action
The pro-oxidant activity of this compound at high concentrations has been shown to induce a specific form of programmed cell death known as ferroptosis. This process is characterized by iron-dependent accumulation of lipid peroxides.
This compound-Induced Ferroptosis Signaling Pathway
This compound triggers ferroptosis in cancer cells by disrupting the cellular antioxidant defense system. It inhibits the synthesis of glutathione (GSH), a key antioxidant molecule, and downregulates the expression of glutathione peroxidase 4 (GPX4), an enzyme crucial for repairing lipid peroxides.[1] This leads to an accumulation of lipid reactive oxygen species (ROS) and subsequent cell death.
Comparative Pro-oxidant Mechanism: Fucoxanthin
Fucoxanthin has also been reported to induce ferroptosis in cancer cells, albeit through a slightly different signaling cascade. It downregulates the Nrf2/HO-1/GPX4 pathway, leading to increased ROS and lipid peroxidation.[14][15]
References
- 1. The marine xanthophyll this compound as ferroptosis inducer in MDAMB231 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pro-oxidant Actions of Carotenoids in Triggering Apoptosis of Cancer Cells: A Review of Emerging Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Low Dose Astaxanthin Treatments Trigger the Hormesis of Human Astroglioma Cells by Up-Regulating the Cyclin-Dependent Kinase and Down-Regulated the Tumor Suppressor Protein P53 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fucoxanthin: A Marine Carotenoid Exerting Anti-Cancer Effects by Affecting Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Zeaxanthin Induces Apoptosis via ROS-Regulated MAPK and AKT Signaling Pathway in Human Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Zeaxanthin Induces Apoptosis in Human Uveal Melanoma Cells through Bcl-2 Family Proteins and Intrinsic Apoptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 10. doc.abcam.com [doc.abcam.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. researchgate.net [researchgate.net]
- 13. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]
- 14. Fucoxanthin Induces Ferroptosis in Cancer Cells via Downregulation of the Nrf2/HO-1/GPX4 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Guide to Diatoxanthin Disposal for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and operational integrity. This document provides a comprehensive, step-by-step guide to the safe and compliant disposal of Diatoxanthin, ensuring the protection of personnel and the environment. While this compound is not classified as a hazardous substance under the OSHA Hazard Communication Standard (29 CFR 1910.1200), a conservative approach to its disposal is recommended due to the limited availability of comprehensive toxicological and environmental impact data.[1]
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to adhere to standard laboratory safety protocols.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or goggles.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber.
-
Body Protection: A lab coat is mandatory to prevent skin contact.
Work Area:
-
Ensure adequate ventilation to minimize the potential for inhalation of any dust or aerosols.
-
Handle in accordance with good industrial hygiene and safety practices.[2]
In the event of accidental contact, refer to the first-aid measures outlined in the product's Safety Data Sheet (SDS).
Quantitative Safety Data Summary
The following table summarizes the known safety and physical property data for this compound. The absence of specific data in many categories underscores the need for cautious handling and disposal.
| Property | Value | Source |
| Molecular Formula | C₄₀H₅₄O₂ | PubChem[3] |
| Molecular Weight | 566.86 g/mol | LookChem[4] |
| Appearance | Solid | N/A |
| Hazard Statements | Not considered hazardous | SDS[1] |
| Acute Toxicity | No data available | Fisher Scientific[2] |
| Skin Corrosion/Irritation | No data available | Fisher Scientific[2] |
| Environmental Hazards | Not classified as hazardous to the aquatic environment | Carl ROTH[5] |
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound is contingent on the quantity of waste.
-
Decontamination of Empty Containers:
-
Triple rinse the "empty" container with a suitable solvent in which this compound is soluble.
-
Collect the rinsate (the solvent used for rinsing) and treat it as hazardous waste.
-
Once the triple-rinsed container is free of any visible residue, it can generally be disposed of as regular laboratory glass or plastic waste. Ensure the original label is defaced to prevent misidentification.
-
-
Cleaning of Minor Spills:
-
Absorb the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect the contaminated absorbent material into a designated, sealed waste container.
-
Clearly label the container as "this compound contaminated waste."
-
Dispose of the container through your institution's hazardous waste management program.[6]
-
Bulk quantities of this compound or materials heavily contaminated with it must be disposed of as hazardous chemical waste.
-
Waste Collection and Storage:
-
Collect the waste this compound in a clearly labeled, sealed, and chemically compatible container.
-
The label must include the chemical name ("this compound"), the approximate quantity, and the date of accumulation.
-
Store the waste container in a designated satellite accumulation area (SAA), away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Provide the EHS department with all necessary information regarding the waste, including the chemical name and any available safety information.[6]
-
Crucially, do not discharge this compound waste into any sewer, on the ground, or into any body of water. [1]
Experimental Protocols
Currently, there are no standardized experimental protocols specifically for the disposal of this compound. The procedures outlined above are based on best practices for laboratory chemical waste management, particularly for non-hazardous compounds with limited safety data.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
References
- 1. accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]
- 2. fishersci.nl [fishersci.nl]
- 3. This compound | C40H54O2 | CID 6440986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cas 31063-73-7,this compound | lookchem [lookchem.com]
- 5. carlroth.com [carlroth.com]
- 6. benchchem.com [benchchem.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Diatoxanthin
Essential safety protocols and logistical plans for the secure and effective use of Diatoxanthin in a laboratory setting.
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides immediate, essential information for the handling of this compound, a xanthophyll pigment. Adherence to these procedures will minimize risk and ensure proper disposal, fostering a secure research environment.
Personal Protective Equipment (PPE) for this compound
When handling this compound, a solid, reddish-purple pigment, a comprehensive approach to personal protection is critical to prevent contact and inhalation. The following table summarizes the required PPE.
| Protection Type | Specific Equipment | Standard | Rationale |
| Eye Protection | Safety glasses with side-shields or goggles | EN 166 (EU) or OSHA 29 CFR 1910.133 (US) | Protects against airborne particles and accidental splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | EN 374 (EU) | Prevents direct skin contact with the substance. Gloves must be inspected prior to use.[1][2] |
| Body Protection | Laboratory coat or impervious clothing | N/A | Minimizes the risk of contamination of personal clothing.[1][3] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | Varies by jurisdiction | Recommended if exposure limits are exceeded or if irritation is experienced, especially when handling the powder form which can generate dust.[4] |
Operational Plan for Handling this compound
A systematic workflow is crucial for the safe handling of this compound from receipt to use. The following diagram and protocol outline the necessary steps.
Experimental Protocol for Handling:
-
Preparation :
-
Handling :
-
When weighing the solid this compound, do so carefully to minimize the generation of dust.
-
If dissolving the compound, add the solvent to the solid slowly to prevent splashing.
-
Carry out the experimental procedure, avoiding direct contact with the substance.
-
-
Post-Experiment :
-
Decontaminate all work surfaces with an appropriate cleaning agent.
-
If there is unused this compound, ensure it is stored in a clearly labeled, sealed container in a cool, dry place.[3]
-
Segregate and dispose of all waste materials according to the disposal plan.
-
Carefully remove and dispose of single-use PPE. Reusable PPE should be decontaminated.
-
Always wash hands with soap and water after handling the compound.[3]
-
Disposal Plan for this compound Waste
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Disposal Protocol:
-
Segregation : All waste contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, gloves), should be collected separately from general waste.
-
Hazardous Waste : If this compound is mixed with a hazardous solvent, the entire mixture should be treated as hazardous chemical waste.
-
Containment :
-
Solid Waste : Place contaminated solids in a clearly labeled, sealed, and puncture-resistant container.
-
Liquid Waste : Collect liquid waste in a compatible, sealed, and clearly labeled container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Disposal : All this compound waste should be disposed of in accordance with local, state, and federal regulations.[5] Consult your institution's EHS department for specific guidelines and to arrange for pickup of hazardous waste. Do not pour this compound solutions down the drain.[1]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
